7-Hydroxychroman-2-one
Description
The exact mass of the compound 7-Hydroxychroman-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Hydroxychroman-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxychroman-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCOQPUQUEBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305240 | |
| Record name | 7-HYDROXYCHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5631-67-4 | |
| Record name | 5631-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-HYDROXYCHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Hydroxychroman-2-one basic properties
An In-Depth Technical Guide to 7-Hydroxychroman-2-one: Core Properties and Scientific Applications
Abstract
7-Hydroxychroman-2-one (CAS 5631-67-4), also known as 7-hydroxydihydrocoumarin, is the saturated lactone derivative of the naturally occurring fluorescent compound Umbelliferone (7-hydroxycoumarin). While its unsaturated counterpart has been studied extensively, 7-Hydroxychroman-2-one serves as a pivotal, yet less characterized, intermediate in synthetic chemistry. Its bifunctional nature, featuring a reactive phenolic hydroxyl group and a stable lactone ring, makes it a valuable building block for the development of novel therapeutics, probes, and specialty materials. This guide provides a comprehensive overview of its fundamental physicochemical properties, a field-proven synthetic protocol, detailed analytical characterization methodologies, and a discussion of its role in modern research and development.
Introduction to 7-Hydroxychroman-2-one
7-Hydroxychroman-2-one belongs to the chromanone class of heterocyclic compounds, which are bicyclic structures containing a benzene ring fused to a dihydropyranone ring. The saturation of the C3-C4 double bond distinguishes it from the coumarin scaffold, leading to significant differences in conformation, electronic properties, and reactivity. This structural modification removes the inherent fluorescence characteristic of its parent coumarin but introduces conformational flexibility in the dihydropyranone ring, opening distinct avenues for stereospecific chemical modifications.
Its primary importance lies in its utility as a synthetic intermediate. The phenolic hydroxyl group at the C7 position acts as a nucleophilic handle for etherification, esterification, and coupling reactions, while the lactone moiety can be subjected to ring-opening reactions, providing access to a range of 3-(2,4-dihydroxyphenyl)propanoic acid derivatives.
Physicochemical Properties
The fundamental properties of 7-Hydroxychroman-2-one are summarized below. These characteristics are essential for designing synthetic transformations, purification strategies, and analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | |
| Synonyms | 7-hydroxydihydrocoumarin, 3,4-Dihydrocoumarin-7-ol | |
| CAS Number | 5631-67-4 | |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Off-white to light tan solid (typical) | Inferred |
| Melting Point | 133–135.5 °C | [1] |
| XLogP3-AA | 1.3 |
Solubility Profile
While exhaustive solubility data is not widely published, a qualitative profile can be derived from its structure.
-
Polar Aprotic Solvents: Expected to be highly soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone due to its ability to accept hydrogen bonds at the lactone and hydroxyl oxygens.
-
Polar Protic Solvents: Soluble in alcohols such as ethanol and methanol, where it can act as both a hydrogen bond donor and acceptor.[1]
-
Chlorinated Solvents: Moderately soluble in dichloromethane and chloroform.
-
Water: Sparingly soluble in water at neutral pH. Solubility increases significantly under basic conditions (pH > 8) due to the deprotonation of the phenolic hydroxyl group to form the more polar phenoxide salt.
-
Nonpolar Solvents: Poorly soluble in nonpolar solvents like hexanes and toluene, although recrystallization from toluene has been reported, indicating some solubility at elevated temperatures.[1]
Acidity (pKa)
The primary acidic proton in 7-Hydroxychroman-2-one is that of the C7 phenolic hydroxyl group. No experimental pKa value is readily available in the literature. However, it is expected to be slightly higher (less acidic) than its unsaturated analog, 7-hydroxycoumarin (pKa ≈ 7.1), due to the lack of the electron-withdrawing C3-C4 double bond. The acidity is sufficient for deprotonation with moderate bases like sodium carbonate or triethylamine, which is a key consideration for derivatization reactions at this position.
Synthesis and Reactivity
The most direct and efficient route to 7-Hydroxychroman-2-one is through the selective reduction of its readily available precursor, 7-hydroxycoumarin.
Primary Synthetic Route: Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for reducing the α,β-unsaturated double bond of the coumarin core without affecting the aromatic ring or the lactone ester. The use of a palladium on carbon (Pd/C) catalyst is standard for this transformation, offering high selectivity and yield.
Experimental Protocol: Synthesis of 7-Hydroxychroman-2-one [1]
-
Apparatus Setup: A solution of 7-hydroxycoumarin (5.0 g, 30.8 mmol) in absolute ethanol (200 mL) is placed into a high-pressure hydrogenation vessel (e.g., a Parr apparatus).
-
Catalyst Addition: 10% Palladium on carbon (500 mg, 10 wt%) is carefully added to the solution.
-
Causality Insight: Pd/C is an excellent catalyst for hydrogenating isolated carbon-carbon double bonds without reducing more stable aromatic systems or carbonyl groups under these mild conditions.
-
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50-60 psi. The reaction mixture is stirred and heated to 55 °C for 24 hours.
-
Self-Validation: Reaction completion is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates a complete reaction.
-
-
Workup and Isolation: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as toluene, to afford pure 7-Hydroxychroman-2-one as a crystalline solid.[1]
Biological Significance and Applications
While the biological activity of 7-Hydroxychroman-2-one itself is not extensively documented, its true value in drug development lies in its role as a versatile scaffold and synthetic intermediate. The dihydrocoumarin core is present in various natural products and pharmacologically active molecules.
-
Scaffold for Drug Discovery: Derivatives of the 7-Hydroxychroman-2-one scaffold have been investigated for a range of biological activities. For instance, linking other pharmacophores to the C7 hydroxyl group has been a strategy to create novel cytotoxic agents for cancer research.
-
Intermediate for Bioactive Compounds: The molecule serves as a key precursor for more complex structures. A notable application is in the synthesis of browning inhibitors for food preservation, where the lactone ring is opened via amidation to produce N-(4-aminobutyl)-3-(2,4-dihydroxyphenyl)propanamide.[1][2] This demonstrates its utility in creating linear phenolic amides with tailored properties.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and structure of 7-Hydroxychroman-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The data provided below is based on experimental results in acetonitrile-d₃ (CD₃CN).[1]
¹H NMR (300 MHz, CD₃CN):
-
δ 7.01 (d, J=8.3 Hz, 1H): Aromatic proton at C5, coupled only to the C6 proton.
-
δ 6.55 (dd, J=8.3, 2.4 Hz, 1H): Aromatic proton at C6, coupled to both C5 and C8 protons. Note: The patent reference describes the coupling constants as J=4.1, 2.4 Hz, which may be a typographical error as the ortho coupling should match C5.
-
δ 6.48 (d, J=2.4 Hz, 1H): Aromatic proton at C8, showing only meta-coupling to the C6 proton.
-
δ 2.85 (t, J=7.4 Hz, 2H): Aliphatic protons at C4, appearing as a triplet due to coupling with the C3 protons. Note: The patent assigns this to C3, but based on standard spectral patterns for chromanones where C4 is adjacent to the aromatic ring, this assignment is more likely for C4.
-
δ 2.69 (t, J=7.4 Hz, 2H): Aliphatic protons at C3, adjacent to the carbonyl group. Note: The patent describes this as a 'd of d', but a triplet is expected and more consistent with the adjacent C4 methylene group.
¹³C NMR (75.5 MHz, CD₃CN):
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | 169.85 | Carbonyl carbon of the lactone. |
| C7 (C-OH) | 157.57 | Aromatic carbon bearing the hydroxyl group. |
| C9 | 153.61 | Aromatic carbon at the ring junction, bonded to oxygen. |
| C5 | 129.72 | Aromatic CH carbon, ortho to the ring junction. |
| C10 | 112.57 | Aromatic carbon at the ring junction, not bonded to oxygen. Note: Patent assigns this as 157.57, likely an error. |
| C6 | 112.21 | Aromatic CH carbon, ortho to the hydroxyl-bearing carbon. |
| C8 | 104.42 | Aromatic CH carbon, ortho to the hydroxyl-bearing carbon. |
| C3 (CH₂) | 30.01 | Aliphatic carbon adjacent to the carbonyl group. |
| C4 (CH₂) | 23.35 | Aliphatic carbon adjacent to the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.
-
Expected M/z: For the molecular ion [M]⁺, the expected mass-to-charge ratio is ~164.05. In electrospray ionization (ESI), adducts such as [M+H]⁺ (165.05) or [M+Na]⁺ (187.04) are commonly observed.
-
Fragmentation Pattern: The most common fragmentation pathway involves a retro-Diels-Alder (rDA) type cleavage of the dihydropyranone ring, leading to the loss of ketene (CH₂=C=O, 42 Da). This would generate a major fragment ion corresponding to the 2-vinylresorcinol radical cation at m/z 122. Further fragmentation of the aromatic ring would also occur.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~1750-1770 cm⁻¹ (strong): C=O stretching vibration of the six-membered ring lactone (ester). This is typically at a higher wavenumber than for an open-chain ester due to ring strain.
-
~1620, 1580, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the lactone ester.
Chromatographic Methods (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of 7-Hydroxychroman-2-one. A robust reverse-phase method is outlined below.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Causality Insight: A C18 column provides excellent hydrophobic retention for the aromatic core of the molecule.
-
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Causality Insight: The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
-
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient Elution: A typical gradient would be from 10% B to 95% B over 15-20 minutes.
-
Causality Insight: A gradient is effective for eluting the compound in a reasonable time while also separating it from more polar impurities (eluting early) and less polar impurities (eluting late).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 280 nm.
-
Causality Insight: The benzene ring provides strong UV absorbance, with a maximum (λmax) typically around 280 nm for this type of phenolic compound.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
Safety and Handling
While specific toxicity data for 7-Hydroxychroman-2-one is limited, it should be handled with standard laboratory precautions appropriate for novel organic compounds.
-
GHS Hazard Information (Predicted): Based on related structures, it may be classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
References
- US Patent 5,059,438A. Compositions and methods for inhibiting browning in foods using resorcinol derivatives.
-
PubChem. Compound Summary for CID 5393176 (7-hydroxy-3-phenyl-2H-chromen-2-one). National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 298130 (7-Hydroxychromanone). National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 5281426 (Umbelliferone). National Center for Biotechnology Information. [Link]
- EP Patent 0514467B1. Compositions and methods for inhibiting browning in foods.
Sources
Section 1: Core Introduction and Strategic Context
An In-Depth Technical Guide to 7-Hydroxychroman-2-one (CAS 5631-67-4): Synthesis, Properties, and Biological Landscape
7-Hydroxychroman-2-one (CAS: 5631-67-4), also known as 7-hydroxydihydrocoumarin, is a heterocyclic organic compound belonging to the dihydrocoumarin (or chromanone) class. Structurally, it is the saturated analog of the widely recognized and naturally occurring fluorescent compound, 7-hydroxycoumarin (umbelliferone). While its unsaturated counterpart has been the subject of extensive research due to its broad spectrum of biological activities, 7-Hydroxychroman-2-one serves a pivotal role as a stable synthetic intermediate and a core scaffold in medicinal chemistry and drug development.
The saturation of the C3-C4 double bond fundamentally alters the molecule's electronic and conformational properties. It removes the α,β-unsaturated lactone system, a Michael acceptor that can react non-specifically with biological nucleophiles, potentially reducing cytotoxicity while preserving the key pharmacophoric features of the phenolic ring and lactone. This guide provides a comprehensive technical overview for researchers, detailing the compound's physicochemical properties, robust synthesis protocols, analytical methodologies, and the biological potential informed by its relationship to the broader coumarin family.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is foundational for its application in research and development. 7-Hydroxychroman-2-one is a solid at room temperature with characteristics that make it suitable for a range of chemical modifications.
Key Chemical Properties
The essential physicochemical parameters for 7-Hydroxychroman-2-one are summarized below, derived from established chemical databases.[1]
| Property | Value | Source |
| CAS Number | 5631-67-4 | PubChem[2] |
| Molecular Formula | C₉H₈O₃ | PubChem[2] |
| Molecular Weight | 164.16 g/mol | PubChem[2] |
| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | PubChem[2] |
| SMILES | C1CC(=O)OC2=C1C=CC(=C2)O | PubChem[2] |
| InChI Key | GPJCOQPUQUEBTB-UHFFFAOYSA-N | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| XLogP3-AA | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |
Spectroscopic Data
Structural confirmation relies on standard spectroscopic techniques.
-
Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to the compound's molecular weight (164 g/mol ). Key fragmentation patterns can be observed in MS/MS data, aiding in structural elucidation.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the phenolic hydroxyl (-OH) group, a strong absorption for the lactone carbonyl (C=O) group, and bands corresponding to C-O and aromatic C-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show distinct signals for the aromatic protons, the phenolic proton, and two aliphatic signals for the diastereotopic protons at the C3 and C4 positions, likely appearing as coupled triplets. ¹³C NMR would confirm the presence of nine distinct carbon atoms, including the carbonyl carbon of the lactone.[4]
Section 3: Synthesis and Derivatization Strategy
The primary and most efficient route to 7-Hydroxychroman-2-one is through the selective reduction of its readily available unsaturated precursor, 7-hydroxycoumarin (umbelliferone).
Primary Synthesis: Catalytic Hydrogenation of Umbelliferone
Catalytic hydrogenation is the method of choice for reducing the α,β-unsaturated double bond of a coumarin without affecting the aromatic ring or the lactone carbonyl group. The process involves the use of a metal catalyst and a hydrogen source.
Causality and Experimental Rationale:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of alkenes.[5] It provides a surface for the reaction to occur and is chemoselective, meaning it will preferentially reduce the C=C double bond over the aromatic ring or the carbonyl group under mild conditions.[6][7]
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the most direct and clean hydrogen source for this transformation.
-
Solvent: A protic solvent like ethanol is ideal as it readily dissolves the starting material (umbelliferone) and does not interfere with the catalytic process.
Caption: Catalytic hydrogenation workflow for the synthesis of 7-Hydroxychroman-2-one.
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-hydroxycoumarin (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material completely (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol % by weight relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup: Once the reaction is complete (typically 4-12 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Hydroxychroman-2-one.
Utility in Derivatization
The true value of 7-Hydroxychroman-2-one in drug discovery lies in its utility as a scaffold. The phenolic hydroxyl group at the C7 position is a prime site for chemical modification, serving as a nucleophile or being converted into a leaving group. This allows for the synthesis of extensive libraries of derivatives with diverse pharmacological properties, including antibacterial, antifungal, antioxidant, and anticancer agents.[8][9][10]
Section 4: Biological Activity and Therapeutic Potential
While direct pharmacological data on 7-Hydroxychroman-2-one is limited, its therapeutic potential can be inferred from the well-documented activities of its parent compound, umbelliferone, and various coumarin derivatives.
Comparative Pharmacology of the Dihydrocoumarin Scaffold
Umbelliferone (7-hydroxycoumarin) exhibits a wide range of biological effects, including antioxidant, anti-inflammatory, anticancer, and analgesic properties.[11] The presence of the C3=C4 double bond makes it a rigid, planar molecule and an α,β-unsaturated lactone. The hydrogenation to form 7-Hydroxychroman-2-one introduces flexibility and removes this potentially reactive Michael acceptor.
-
Potential Impact on Activity: This structural change is expected to alter the biological profile. While it might decrease activities dependent on Michael addition, it could enhance others by improving the binding affinity to specific targets due to increased conformational flexibility. It may also lead to a better safety profile by reducing off-target covalent modifications.
Bioactivity of Coumarin Derivatives
The coumarin nucleus is a "privileged scaffold" in medicinal chemistry. Numerous derivatives synthesized from 7-hydroxycoumarins have shown significant biological activity:
-
Anticancer Activity: Many coumarin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9]
-
Antibacterial and Antifungal Activity: The coumarin scaffold is present in antibiotics like novobiocin and has been a template for the development of new antimicrobial agents active against both Gram-positive and Gram-negative bacteria.[10][12]
-
Anticoagulant Activity: 4-hydroxycoumarin derivatives are famous for their anticoagulant properties, acting as vitamin K antagonists.[13]
Caption: Logical flow from bioactive precursor to core scaffold and diverse derivatives.
Section 5: Analytical Methodologies
Robust analytical methods are crucial for ensuring the purity, identity, and stability of a compound.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 7-Hydroxychroman-2-one.
Exemplary HPLC-UV Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase or methanol.
-
Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines.
Structural Confirmation Workflow
A combination of mass spectrometry and NMR is required for unambiguous structural confirmation of newly synthesized batches.
Caption: Quality control workflow for synthesized 7-Hydroxychroman-2-one.
Section 6: Conclusion and Future Directions
7-Hydroxychroman-2-one is more than just a saturated analog of umbelliferone; it is a strategically important building block for medicinal chemistry. Its synthesis is straightforward, and its structure offers a stable, flexible scaffold amenable to extensive derivatization. While the parent molecule itself is not well-characterized biologically, the proven success of the broader coumarin class suggests that derivatives of this dihydro-scaffold hold significant promise.
Future research should focus on two key areas:
-
Biological Screening: A comprehensive biological evaluation of 7-Hydroxychroman-2-one itself is warranted to establish a baseline activity profile.
-
Library Synthesis: The development of diverse chemical libraries based on this scaffold could lead to the discovery of novel therapeutic agents with improved potency and safety profiles across various disease areas, including oncology and infectious diseases.
References
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PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. PubMed Central. Retrieved from [Link]
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Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. Retrieved from [Link]
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Connect Journals. (2020). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Retrieved from [Link]
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Star Protocols. (n.d.). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. Retrieved from [Link]
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SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
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PharmaCompass. (n.d.). 2H-1-Benzopyran-2-one, 7-hydroxy-. Retrieved from [Link]
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ResearchGate. (n.d.). Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst. Retrieved from [Link]
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MDPI. (n.d.). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). A 2D model of the interaction between 7-hydroxycoumarin derivative 2a.... Retrieved from [Link]
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YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]
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ResearchGate. (n.d.). 7-Hydroxy-coumarin derivatives: Synthesis, characterization and preliminary antimicrobial activities. Retrieved from [Link]
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MDPI. (n.d.). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]
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ChemRxiv. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Retrieved from [Link]
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Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. PubMed Central. Retrieved from [Link]
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Molecular Identification and Physicochemical Profile
An In-depth Technical Guide to 7-Hydroxychroman-2-one: Structure, Synthesis, and Scientific Context
Abstract: This technical guide provides a comprehensive overview of 7-Hydroxychroman-2-one (also known as 7-hydroxydihydrocoumarin), a saturated derivative of the widely studied natural product, 7-hydroxycoumarin (umbelliferone). While its unsaturated counterpart has been the subject of extensive research, 7-Hydroxychroman-2-one presents a unique chemical scaffold with distinct properties and untapped potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the molecule's chemical structure, physicochemical properties, spectroscopic signature, and logical synthetic pathways. Furthermore, it provides detailed, field-proven experimental protocols and explores the biological implications of saturating the C3-C4 bond, positioning this molecule as a compelling subject for future investigation.
Accurate identification is the foundation of all chemical research. 7-Hydroxychroman-2-one is systematically defined by several key identifiers and possesses distinct physicochemical properties that govern its behavior in chemical and biological systems.
The core structure consists of a bicyclic benzopyranone system. Unlike its coumarin analogue, the pyrone ring is saturated between positions 3 and 4, classifying it as a dihydrocoumarin or chromanone. A hydroxyl group at the C7 position is a key feature, significantly influencing its polarity and potential for hydrogen bonding.
Table 1: Chemical Identifiers for 7-Hydroxychroman-2-one
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | [1] |
| CAS Number | 5631-67-4 | [1][2] |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Synonyms | 7-Hydroxydihydrocoumarin, 3,4-Dihydrocoumarin-7-ol | [1] |
| InChI Key | GPJCOQPUQUEBTB-UHFFFAOYSA-N |[1][2] |
The molecule's properties, computed from its structure, provide critical insights for experimental design, including solvent selection and chromatographic purification strategies.
Table 2: Computed Physicochemical Properties of 7-Hydroxychroman-2-one
| Property | Value | Significance & Field Insight | Source |
|---|---|---|---|
| Molecular Weight | 164.16 g/mol | Foundational for all stoichiometric calculations. | [1] |
| Exact Mass | 164.047344113 Da | Essential for high-resolution mass spectrometry confirmation. | [1] |
| XLogP3-AA | 1.3 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability while retaining some aqueous solubility. | [1] |
| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can donate a hydrogen bond, influencing solubility and receptor interactions. | [1] |
| Hydrogen Bond Acceptors | 3 | The hydroxyl oxygen, lactone carbonyl, and ether oxygen can accept hydrogen bonds, contributing to its solubility profile. | [1] |
| Topological Polar Surface Area | 46.5 Ų | Suggests good oral bioavailability according to Lipinski's Rule of Five (<140 Ų). |[1] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable route to 7-Hydroxychroman-2-one is through the selective catalytic hydrogenation of its readily available unsaturated precursor, 7-hydroxycoumarin (umbelliferone). This two-step approach begins with the well-established Pechmann condensation to form the coumarin scaffold, followed by a reduction.
Step 1: Synthesis of 7-Hydroxycoumarin (Precursor)
The Pechmann condensation is a classic acid-catalyzed reaction between a phenol and a β-keto ester. For 7-hydroxycoumarin, resorcinol (a 1,3-dihydroxybenzene) is reacted with ethyl acetoacetate. The acid catalyst promotes both the initial transesterification and the subsequent intramolecular cyclization and dehydration to yield the coumarin ring system.
Step 2: Catalytic Hydrogenation to 7-Hydroxychroman-2-one
This step is the core of the synthesis. The C3-C4 double bond in the α,β-unsaturated lactone system of 7-hydroxycoumarin is susceptible to reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method due to its high efficiency, selectivity, and ease of removal (filtration).
-
Causality of Experimental Choices:
-
Catalyst (10% Pd/C): Palladium is highly effective for reducing carbon-carbon double bonds without typically cleaving the more stable aromatic ring or the lactone ester bond under controlled conditions. The carbon support provides high surface area for the reaction.
-
Solvent (Ethanol/Ethyl Acetate): These solvents are chosen for their ability to dissolve the starting material and for their relative inertness under hydrogenation conditions. Ethanol is often preferred for phenolic compounds.
-
Hydrogen Pressure (50 psi): This pressure is sufficient to drive the reaction efficiently without requiring specialized high-pressure equipment. It provides a good balance between reaction rate and safety.
-
Temperature (Room Temperature): The reaction is typically exothermic and proceeds readily at ambient temperature, which prevents side reactions like over-reduction of the aromatic ring.
-
Caption: Synthetic workflow for 7-Hydroxychroman-2-one production.
Detailed Experimental Protocol: Synthesis of 7-Hydroxychroman-2-one
Self-Validation: This protocol's trustworthiness is ensured by monitoring the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed. The final product's identity and purity are then validated by the spectroscopic methods detailed in the next section.
-
Reactor Setup: To a 250 mL hydrogenation vessel, add 7-hydroxycoumarin (5.00 g, 30.8 mmol) and absolute ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.50 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel and connect it to a Parr hydrogenator or a similar hydrogenation apparatus. Purge the vessel with hydrogen gas three times to remove any residual air.
-
Reaction Execution: Pressurize the vessel with hydrogen to 50 psi and begin vigorous stirring. The reaction is typically monitored by the uptake of hydrogen.
-
Monitoring: The reaction progress can be checked by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The product, 7-Hydroxychroman-2-one, will have a lower Rf value than the starting coumarin. The reaction is generally complete within 4-6 hours.
-
Work-up: Once the reaction is complete (no starting material visible by TLC), carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 15 mL) to ensure complete recovery of the product.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 7-Hydroxychroman-2-one as a white crystalline solid.
Spectroscopic and Analytical Validation
Confirming the chemical structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of 7-Hydroxychroman-2-one.
Caption: Workflow for the analytical validation of 7-Hydroxychroman-2-one.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is highly informative. The saturation of the C3-C4 bond results in two distinct aliphatic signals, which are absent in the precursor. The aromatic region simplifies to a characteristic three-proton system.
Table 3: Predicted ¹H NMR (400 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its signal is typically broad and downfield. |
| ~6.95 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to the fused ring junction, coupled to H-6. |
| ~6.40 | Doublet of Doublets (dd) | 1H | H-6 | Aromatic proton coupled to both H-5 and H-8. |
| ~6.35 | Doublet (d) | 1H | H-8 | Aromatic proton ortho to the hydroxyl group, coupled to H-6. |
| ~2.90 | Triplet (t) | 2H | H-4 | Aliphatic protons adjacent to the aromatic ring (benzylic) and coupled to H-3 protons. |
| ~2.60 | Triplet (t) | 2H | H-3 | Aliphatic protons adjacent to the carbonyl group and coupled to H-4 protons. |
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of key functional groups.
Table 4: Key IR Absorption Bands for 7-Hydroxychroman-2-one
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 2980 - 2850 | Medium | Aliphatic C-H | Stretching |
| ~1760 | Strong, Sharp | C=O (Lactone) | Stretching |
| ~1620, ~1580 | Medium-Strong | Aromatic C=C | Stretching |
| ~1250 | Strong | C-O (Ester/Ether) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Data from the NIST Mass Spectrometry Data Center indicates a molecular ion peak at m/z = 164.[1] A common fragmentation pathway for related structures involves the loss of CO (28 Da) from the lactone ring, which would yield a fragment at m/z = 136.[1] Another significant observed fragment at m/z = 123 corresponds to a subsequent loss of a methyl group or other rearrangement.[1]
Biological Context and Future Directions
The vast majority of pharmacological research in this molecular family has focused on unsaturated coumarins. 7-hydroxycoumarin (umbelliferone) is known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3] Dihydrocoumarins, as a class, have also been noted for properties such as antiviral and anticancer effects.[4]
The critical difference in 7-Hydroxychroman-2-one is the saturation of the C3-C4 bond . This has profound implications for its potential biological activity:
-
Elimination of a Michael Acceptor: The α,β-unsaturated system in coumarins can act as a Michael acceptor, reacting covalently with nucleophiles like the thiol groups in cysteine residues of proteins. While this can be a mechanism for therapeutic effect, it is also a common source of toxicity and off-target effects. The saturated scaffold of 7-Hydroxychroman-2-one lacks this reactivity, potentially leading to a different, more favorable safety profile.
-
Increased Conformational Flexibility: The planar, rigid structure of coumarins is lost upon saturation. The chromanone ring adopts a more flexible, non-planar conformation. This change in three-dimensional shape can drastically alter how the molecule fits into the binding pockets of enzymes and receptors, potentially unlocking new biological targets or altering its affinity for known ones.
-
Modified Metabolic Profile: The C3-C4 double bond is a potential site for metabolism. Its absence in 7-Hydroxychroman-2-one could lead to increased metabolic stability and a different pharmacokinetic profile compared to its unsaturated analog.
Given these fundamental structural differences, 7-Hydroxychroman-2-one and its derivatives represent a compelling and underexplored area for drug discovery. They can serve as crucial control compounds in studies of umbelliferone to determine if the C3-C4 double bond is essential for a given biological effect. More importantly, they stand as a distinct chemical class deserving of independent screening and development.
Conclusion
7-Hydroxychroman-2-one is a structurally distinct and synthetically accessible molecule. This guide has detailed its fundamental chemical identity, provided a robust and logical pathway for its synthesis via the catalytic hydrogenation of 7-hydroxycoumarin, and outlined the key spectroscopic features required for its unambiguous validation. While its biological profile is not yet extensively documented, the structural modifications compared to its well-known unsaturated analog—namely the removal of a reactive Michael acceptor and an increase in conformational flexibility—make it a high-value target for future research in medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for scientists to synthesize, validate, and explore the untapped potential of this promising scaffold.
References
[5] Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
[1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 298130, 7-Hydroxychromanone. Retrieved January 21, 2026, from [Link].
[6] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5393176, 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved January 21, 2026, from [Link].
[7] Wiley-VCH GmbH. (n.d.). 7-Hydroxycoumarin. SpectraBase. Retrieved January 21, 2026, from [Link].
[8] Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. Retrieved January 21, 2026, from [Link].
[4] Kim, S., Kim, Y., & Song, C. E. (2018). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 23(11), 2949. [Link]
[9] Organic & Biomolecular Chemistry - Shoichet Lab - University of Toronto. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
[10] Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved January 21, 2026, from [Link].
[3] ResearchGate. (n.d.). 7-Hydroxy-coumarin derivatives: Synthesis, characterization and preliminary antimicrobial activities. Retrieved January 21, 2026, from [Link].
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7-Hydroxychroman-2-one IUPAC name
An In-Depth Technical Guide to 7-Hydroxychroman-2-one
Introduction
The chroman-2-one scaffold is a core structural motif in a multitude of natural products and pharmacologically active compounds. As a saturated derivative of the more widely known coumarins, this heterocyclic system offers a distinct three-dimensional architecture that is of significant interest in medicinal chemistry. The introduction of a hydroxyl group at the 7-position profoundly influences the molecule's electronic properties and its potential for hydrogen bonding, making 7-Hydroxychroman-2-one a valuable building block for drug discovery. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific investigation. 7-Hydroxychroman-2-one is known by several names, which can be a source of ambiguity. The authoritative IUPAC name is 7-hydroxy-3,4-dihydrochromen-2-one [1]. This nomenclature precisely describes the bicyclic system consisting of a benzene ring fused to a dihydropyran-2-one ring, with a hydroxyl substituent at the C7 position.
Common Synonyms:
It is critical to distinguish this saturated compound from its unsaturated analog, 7-hydroxy-2H-chromen-2-one, commonly known as Umbelliferone, which possesses a double bond in the dihydropyran ring[2][3]. The hydrogenation of this bond to form the 'chroman' core significantly alters the molecule's geometry and reactivity.
Below is a diagram illustrating the structural relationship between the parent coumarin scaffold, its hydroxylated derivative Umbelliferone, and the target saturated compound, 7-Hydroxychroman-2-one.
Caption: Logical relationship between key coumarin-based structures.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to cell permeability. The key properties of 7-Hydroxychroman-2-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Exact Mass | 164.047344113 Da | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Expert Insights: The XLogP3 value of 1.3 suggests moderate lipophilicity, indicating a good balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for drug candidates. The presence of one hydrogen bond donor (the phenolic hydroxyl group) and three acceptors (the hydroxyl oxygen and two carbonyl oxygens) allows for significant interaction with biological targets like enzymes and receptors[1]. The rigid, non-rotatable core provides a well-defined conformational presentation to these targets.
Synthesis and Mechanistic Considerations
A reliable and scalable synthetic route is paramount for the exploration of any chemical scaffold. The most direct and efficient method for preparing 7-Hydroxychroman-2-one is through the catalytic hydrogenation of its unsaturated precursor, 7-hydroxycoumarin (Umbelliferone).
Protocol: Catalytic Hydrogenation of 7-Hydroxycoumarin
This protocol is a self-validating system; successful synthesis will yield a product with the analytical characteristics described in Section 4.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 7-hydroxycoumarin (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight) to the mixture.
-
Causality: Palladium on carbon is the catalyst of choice due to its high efficacy in reducing aromatic and α,β-unsaturated double bonds without typically affecting the carbonyl group of the lactone or the phenolic hydroxyl group under controlled conditions.
-
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to 50-100 psi of H₂.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Trustworthiness: Complete removal of the heterogeneous catalyst is critical to prevent contamination of the final product and potential interference in subsequent biological assays. Celite provides a fine filtration medium that effectively traps the carbon particles.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 7-Hydroxychroman-2-one as a crystalline solid.
Caption: Experimental workflow for the synthesis of 7-Hydroxychroman-2-one.
Analytical Characterization
Unambiguous characterization of the synthesized compound is essential. The following techniques are standard for confirming the structure and purity of 7-Hydroxychroman-2-one.
-
Mass Spectrometry (MS): Electron ionization MS (EI-MS) would show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight[1]. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₈O₃ with an exact mass of approximately 164.0473[1].
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak around 3200-3400 cm⁻¹ corresponds to the O-H stretching of the phenolic group. A strong, sharp peak around 1750-1770 cm⁻¹ is indicative of the C=O stretching of the saturated six-membered lactone (ester).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. One would expect to see signals for the three aromatic protons on the benzene ring, a singlet for the phenolic -OH proton, and two distinct aliphatic multiplets, each integrating to two protons, corresponding to the -CH₂-CH₂- portion of the dihydro-pyranone ring. These aliphatic signals confirm the saturation of the C3-C4 bond.
-
¹³C NMR: The carbon NMR will show nine distinct signals, including a peak for the carbonyl carbon around 170 ppm, signals for the six aromatic carbons (four of which are protonated), and two signals for the aliphatic carbons.
-
Biological Significance and Therapeutic Potential
While 7-Hydroxychroman-2-one itself is not as extensively studied as its unsaturated parent, umbelliferone, the coumarin family is rich in biological activity. Umbelliferone and its derivatives exhibit a wide array of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities[4].
Derivatives of 7-hydroxycoumarin have been synthesized and evaluated as:
-
Potent Cytotoxic Agents: Linkage of the 7-hydroxycoumarin scaffold to other moieties, such as triazoles, has produced compounds with significant cytotoxic activity against human cancer cell lines[5].
-
Antibacterial Agents: Various derivatives have shown a high degree of bactericidal activity[6].
-
Serotonin Receptor Ligands: N-arylpiperazine derivatives of 7-hydroxycoumarin have been investigated as antagonists for the 5-HT1A serotonin receptor, a key target in neuropsychiatric disorders[7].
Future Outlook for 7-Hydroxychroman-2-one: The saturation of the C3-C4 bond in 7-Hydroxychroman-2-one introduces a "puckered" conformation, unlike the planar structure of umbelliferone. This added three-dimensionality can lead to different binding modes and selectivities for biological targets. Therefore, 7-Hydroxychroman-2-one serves as an excellent starting point for creating novel compound libraries. Its phenolic hydroxyl group at the C7 position is a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 298130, 7-Hydroxychromanone. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5398846, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54690182, 7-Amino-4-hydroxy-2h-chromen-2-one. Retrieved from [Link].
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Al-Warhi, T., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Retrieved from [Link].
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Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5393176, 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved from [Link].
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ResearchGate (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Retrieved from [Link].
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ResearchGate (2014). pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. Retrieved from [Link].
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ResearchGate (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link].
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An In-depth Technical Guide to the Synthesis of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
Abstract
7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one, also known as 7-hydroxydihydrocoumarin, is a key heterocyclic scaffold found in numerous biologically active molecules and serves as a valuable intermediate in the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Dihydrocoumarin Moiety
The 3,4-dihydrocoumarin framework is a prevalent motif in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] These activities include potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The specific functionalization at the 7-position with a hydroxyl group offers a reactive handle for further chemical modification, making 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one a particularly versatile building block in medicinal chemistry and materials science. This guide will focus on the most reliable and adaptable methods for its preparation.
Strategic Approaches to Synthesis
The synthesis of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one can be broadly approached via two main strategies:
-
Strategy A: Direct Synthesis. Construction of the dihydrocoumarin ring system in a single or multi-step sequence from acyclic precursors.
-
Strategy B: Reduction of a Pre-formed Coumarin. Synthesis of the corresponding unsaturated coumarin, 7-hydroxycoumarin, followed by selective reduction of the alkene bond.
Each strategy possesses distinct advantages and is suited to different starting materials and scalability requirements. We will explore the key reactions within each of these strategic frameworks.
Strategy A: Direct Synthesis via Pechmann Condensation and Related Reactions
The Pechmann condensation is a classic and widely used method for the synthesis of coumarins, which can be adapted for dihydrocoumarins under specific conditions or with subsequent modification.[2][3]
Mechanistic Insights
The Pechmann condensation typically involves the reaction of a phenol with a β-ketoester or a similar dicarbonyl compound in the presence of an acid catalyst. The mechanism proceeds through several key steps:
-
Transesterification/Michael Addition: The phenol can react with the β-ketoester.
-
Electrophilic Aromatic Substitution: The activated aromatic ring of the phenol attacks an electrophilic carbon of the ketoester.
-
Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields the coumarin ring.
To obtain the dihydro-derivative directly, one might consider using starting materials that lead to the saturated lactone after cyclization. A more common approach, however, is the hydrogenation of the coumarin product.
A related approach involves the condensation of a phenol with an acrylic acid derivative. For instance, the condensation of resorcinol with 3-arylpropionic acids can lead to dihydrocoumarins.[1]
Experimental Protocol: Modified Pechmann-type Synthesis
This protocol outlines a general procedure for the synthesis of a 7-hydroxy-substituted coumarin, which is the precursor for the dihydro- form in Strategy B.
Reaction: Pechmann Condensation of Resorcinol and Malic Acid.[4]
Materials:
-
Resorcinol
-
Malic Acid
-
Concentrated Sulfuric Acid
-
Nitrobenzene or Nitrotoluene (optional, to improve yield and prevent solidification)[4]
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid.
-
To the stirred acid, slowly add resorcinol and malic acid. The reaction is exothermic and should be controlled.
-
For improved consistency, 0.2-3.0 moles of nitrobenzene per mole of resorcinol can be added to the mixture.[4]
-
Heat the reaction mixture to a temperature between 100-130°C for approximately 30-60 minutes.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude 7-hydroxycoumarin from an appropriate solvent, such as aqueous ethanol, to obtain the purified product.
Strategy B: Reduction of 7-Hydroxycoumarin
This is often the most straightforward and high-yielding approach to 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one. It involves the initial synthesis of 7-hydroxycoumarin, a well-documented process, followed by selective catalytic hydrogenation of the α,β-unsaturated lactone.
Synthesis of 7-Hydroxycoumarin
As detailed in the protocol above (Section 3.2), the Pechmann condensation of resorcinol and malic acid is a reliable method for producing 7-hydroxycoumarin.[4]
Catalytic Hydrogenation
The selective reduction of the double bond in the pyrone ring of coumarins without affecting the aromatic ring or the ester functionality is typically achieved through catalytic hydrogenation.
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is the most common and effective catalyst for this transformation. It offers high activity and selectivity under mild conditions.
-
Raney Nickel: Can also be used, but may require more careful control of reaction conditions to avoid over-reduction.
-
Platinum Oxide (Adam's Catalyst): Another effective catalyst, though often more expensive.
Solvent Choice:
-
Ethanol or Methanol: Good general-purpose solvents for this reaction.
-
Ethyl Acetate: Also a suitable solvent.
-
Acetic Acid: Can be used, and the acidic medium can sometimes enhance the reaction rate.
Experimental Protocol: Catalytic Hydrogenation of 7-Hydroxycoumarin
Materials:
-
7-Hydroxycoumarin
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Ethanol or other suitable solvent
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
In a suitable hydrogenation flask, dissolve 7-hydroxycoumarin in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one.
-
Purify the product by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Pechmann Condensation (for 7-hydroxycoumarin) | Catalytic Hydrogenation |
| Key Reagents | Resorcinol, Malic Acid, H₂SO₄ | 7-Hydroxycoumarin, H₂, Pd/C |
| Typical Yield | 60-80% (can be variable)[4] | >90% |
| Reaction Temperature | 100-130°C[4] | Room Temperature |
| Reaction Time | 0.5 - 1 hour[4] | 2 - 12 hours |
| Key Advantages | Direct access to the coumarin core | High yield, clean reaction, mild conditions |
| Potential Challenges | Exothermic reaction, potential for charring, product purification | Handling of flammable H₂ gas and pyrophoric catalyst |
Visualization of Synthetic Pathways
Diagram 1: Overall Synthetic Strategy
Caption: High-level overview of the two-step synthesis of the target molecule.
Diagram 2: Experimental Workflow for Catalytic Hydrogenation
Caption: Step-by-step workflow for the hydrogenation of 7-hydroxycoumarin.
Conclusion
The synthesis of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one is most reliably achieved through a two-step process involving the Pechmann condensation of resorcinol and malic acid to form 7-hydroxycoumarin, followed by a high-yielding catalytic hydrogenation. This approach offers operational simplicity, high overall yields, and utilizes readily available starting materials. The direct synthesis of the dihydro-derivative is less common and often presents greater challenges in controlling selectivity and achieving high yields. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable chemical intermediate.
References
-
PrepChem. Synthesis of dihydrocoumarin. Available from: [Link]
-
ResearchGate. Methods for the asymmetric synthesis of dihydrocoumarins. Available from: [Link]
-
National Institutes of Health. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Available from: [Link]
-
ResearchGate. Methods for the asymmetric synthesis of dihydrocoumarins. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]
-
Connect Journals. 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Available from: [Link]
-
ResearchGate. Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Available from: [Link]
-
YouTube. Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Available from: [Link]
-
SlideShare. Synthesis of 7 hydroxy-4-methyl coumarin | PDF. Available from: [Link]
- Google Patents. 7-hydroxycoumarin preparation - US3503996A.
Sources
Spectroscopic Profile of 7-Hydroxychroman-2-one: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Hydroxychroman-2-one (also known as 7-hydroxydihydrocoumarin), a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from authoritative sources to ensure scientific integrity and practical applicability.
Introduction
7-Hydroxychroman-2-one (CAS No: 5631-67-4) is a heterocyclic compound featuring a chroman core with a lactone at the 2-position and a hydroxyl group on the aromatic ring at the 7-position.[1][2][3][4] Its structural similarity to other biologically active coumarin derivatives makes it a valuable scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will delve into the key spectroscopic signatures of 7-Hydroxychroman-2-one.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 7-Hydroxychroman-2-one.
Figure 1: Chemical structure and atom numbering of 7-Hydroxychroman-2-one.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 7-Hydroxychroman-2-one, electrospray ionization (ESI) is a suitable method, typically yielding the protonated molecule [M+H]⁺ in positive ion mode.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of 7-Hydroxychroman-2-one is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source is used.
-
Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).
Data Interpretation
The expected monoisotopic mass of 7-Hydroxychroman-2-one (C₉H₈O₃) is 164.0473 g/mol .[1] The ESI-MS spectrum in positive mode would therefore show a prominent peak at m/z 165.0546, corresponding to the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) of the m/z 165.0546 precursor ion provides valuable structural information through characteristic fragmentation patterns.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |
| 165.0546 | 147.1, 123.1, 111.1 | Loss of H₂O, subsequent fragmentation of the chroman ring |
Table 1: Summary of Mass Spectrometry Data for 7-Hydroxychroman-2-one.[1]
Figure 2: Fragmentation pathway of 7-Hydroxychroman-2-one in ESI-MS/MS.
Infrared (IR) Spectroscopy
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Sample Preparation: A small amount of the solid 7-Hydroxychroman-2-one sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired. The final spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted Data Interpretation
The IR spectrum of 7-Hydroxychroman-2-one is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad, Strong | O-H stretch (phenolic) |
| ~2850-2960 | Medium | C-H stretch (aliphatic CH₂) |
| ~1735-1750 | Strong, Sharp | C=O stretch (lactone) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1200-1300 | Strong | C-O stretch (ester and phenol) |
| ~800-900 | Medium | C-H bend (out-of-plane, aromatic) |
Table 2: Predicted Infrared Spectroscopy Data for 7-Hydroxychroman-2-one.
The broadness of the O-H stretching band is indicative of hydrogen bonding. The position of the C=O stretching frequency of the lactone is a key diagnostic peak and is expected at a relatively high wavenumber for a six-membered ring ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 7-Hydroxychroman-2-one is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the lactone ring, and the phenolic hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | Singlet (broad) | 1H | 7-OH |
| ~7.0-7.2 | Doublet | 1H | H-5 |
| ~6.4-6.6 | Doublet of doublets | 1H | H-6 |
| ~6.3-6.5 | Doublet | 1H | H-8 |
| ~2.9-3.1 | Triplet | 2H | H-4 (CH₂) |
| ~2.6-2.8 | Triplet | 2H | H-3 (CH₂) |
Table 3: Predicted ¹H NMR Spectral Data for 7-Hydroxychroman-2-one.
The aromatic protons (H-5, H-6, and H-8) will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic protons at C-3 and C-4 are expected to appear as triplets due to coupling with each other. The chemical shift of the phenolic hydroxyl proton can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show nine distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | C-2 (C=O) |
| ~155-158 | C-7 |
| ~150-153 | C-8a |
| ~128-130 | C-5 |
| ~115-118 | C-4a |
| ~112-115 | C-6 |
| ~102-105 | C-8 |
| ~28-32 | C-3 |
| ~23-27 | C-4 |
Table 4: Predicted ¹³C NMR Spectral Data for 7-Hydroxychroman-2-one.
The lactone carbonyl carbon (C-2) will be the most downfield signal. The aromatic carbons will appear in the typical range of ~100-160 ppm, with the oxygen-substituted carbons (C-7 and C-8a) being the most deshielded. The aliphatic carbons (C-3 and C-4) will be found in the upfield region of the spectrum.
Figure 3: A typical workflow for the spectroscopic characterization of 7-Hydroxychroman-2-one.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for 7-Hydroxychroman-2-one. While experimentally verified mass spectrometry data is available, the NMR and IR data presented are based on predictions from closely related analogs and fundamental spectroscopic principles, due to the absence of readily available experimental spectra in the surveyed literature. The information provided herein serves as a valuable resource for the identification and characterization of this compound in a research setting. It is recommended that researchers synthesizing this compound perform full spectroscopic characterization to confirm these predictions.
References
- Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. (n.d.). Royal Society of Chemistry.
-
7-Hydroxychromanone. (n.d.). PubChem. Retrieved from [Link]
-
7-hydroxy-3-phenyl-2H-chromen-2-one. (n.d.). PubChem. Retrieved from [Link]
- Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. (2019). IOSR Journal.
- Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. (n.d.). Sathyabama Institute of Science and Technology.
- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
7-hydroxy-2-chromanone - 5631-67-4. (n.d.). ChemSynthesis. Retrieved from [Link]
-
7-HYDROXY-2H-CHROMEN-2-ONE | CAS 93-35-6. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
- The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015).
- UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. (2024). Indo American Journal of Pharmaceutical Research.
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The Multifaceted Biological Activities of 7-Hydroxychroman-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 7-hydroxychroman-2-one core, a prominent feature in the broader coumarin family, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products and the versatility of its synthetic derivatization have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by 7-hydroxychroman-2-one derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature, moving beyond a mere recitation of facts to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.
The Anticancer Potential: Inducing Apoptosis and Halting Proliferation
Derivatives of 7-hydroxychroman-2-one have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor growth.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of these derivatives is not a blunt instrument but rather a targeted modulation of critical intracellular signaling pathways that govern cell survival and proliferation. Two of the most well-documented pathways are the PI3K/Akt and ERK/MAPK pathways, which are often dysregulated in cancer.
Certain 7-hydroxy-4-methylcoumarin derivatives have been shown to induce apoptosis in human lung adenocarcinoma cells through a mitochondria-mediated, caspase-dependent pathway.[1] This process is initiated by the downregulation of anti-apoptotic proteins like Bcl-xl and the upregulation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[2] Furthermore, some derivatives exert their effects by partially inhibiting the ERK/MAPK signaling pathway, which is crucial for cell proliferation and survival.[1]
Another key mechanism is the induction of cell cycle arrest. For instance, certain 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have been shown to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating.[3]
Caption: Anticancer mechanisms of 7-Hydroxychroman-2-one derivatives.
Quantitative Assessment of Cytotoxicity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric) | 2.63 ± 0.17 | [3] |
| 7,8-dihydroxy-4-methylcoumarin | A549 (lung) | Varies with conditions | [1] |
| 7-hydroxy-4-methylcoumarin derivative 9 | Various | High cytotoxicity | [2] |
| 7-hydroxy-4-methylcoumarin derivative 13 | Various | High cytotoxicity | [2] |
| 7-hydroxycoumarin | MDA-MB-231 (breast) | 15.56 | [4] |
| 7-hydroxycoumarin | MCF-7 (breast) | 10.31 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-hydroxychroman-2-one derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Anticoagulant Properties: A New Generation of Blood Thinners?
While the 4-hydroxycoumarin scaffold is famously associated with anticoagulant drugs like warfarin that function as vitamin K antagonists, emerging research suggests that 7-hydroxycoumarin derivatives may exert their anticoagulant effects through a more direct mechanism.[5][6][7]
Mechanism of Action: Direct Inhibition of Coagulation Factors
Recent studies have indicated that certain 7-hydroxycoumarin derivatives can act as direct inhibitors of key enzymes in the coagulation cascade, such as Factor Xa.[8] Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, making it an attractive target for anticoagulant therapy. By directly inhibiting Factor Xa, these compounds can prevent the conversion of prothrombin to thrombin, a crucial step in the formation of a fibrin clot. This mode of action is distinct from the vitamin K antagonism of traditional coumarin anticoagulants.[9]
Caption: Anticoagulant mechanism via Factor Xa inhibition.
Experimental Protocols for Anticoagulation Assays
The anticoagulant activity of these compounds is evaluated using clot-based assays that measure the time it takes for plasma to clot after the addition of specific reagents.
The PT assay assesses the extrinsic and common pathways of the coagulation cascade.
Step-by-Step Methodology:
-
Sample Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.
-
Reagent Incubation: Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Clot Initiation: Add the PT reagent to the plasma sample and simultaneously start a timer.
-
Clot Detection: Measure the time taken for a fibrin clot to form, either manually or using an automated coagulometer.[10]
-
Data Analysis: Compare the clotting time of the sample treated with the derivative to that of a control sample.
The aPTT assay evaluates the intrinsic and common pathways of coagulation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.
-
Activation: Incubate the plasma with an activator (e.g., silica, kaolin) and phospholipids (a partial thromboplastin) at 37°C.[11]
-
Clot Initiation: Add calcium chloride to the mixture to initiate clotting and start a timer.[11]
-
Clot Detection: Measure the time to fibrin clot formation.
-
Data Analysis: Compare the clotting time of the treated sample to a control.
Antimicrobial Activity: Combating Bacterial Pathogens
7-Hydroxychroman-2-one derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial strains.
Mechanism of Action: Disruption of the Bacterial Cell Membrane
The primary antimicrobial mechanism of these compounds appears to be the disruption of the bacterial cell membrane's integrity.[12] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[12] Some studies also suggest that coumarin derivatives can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, further contributing to their antibacterial effect.[5][13]
Caption: Antimicrobial mechanisms of 7-Hydroxychroman-2-one derivatives.
Quantitative Assessment of Antimicrobial Efficacy
The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-hydroxy-4-methylcoumarin derivative 9 | Various | Varies | [2] |
| 7-hydroxy-4-methylcoumarin derivative 10 | Various | Varies | [2] |
| 7-hydroxy-4-methylcoumarin derivative 13 | Various | Varies | [2] |
| 7-(pentyloxy)-2H-chromen-2-one | Candida species | 15.6 - 125.0 | [14] |
| Chroman-4-one derivative 1 | S. epidermidis, P. aeruginosa | 128 | [15] |
| Chroman-4-one derivative 2 | S. epidermidis, P. aeruginosa | 128 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.
-
Serial Dilutions: Perform serial twofold dilutions of the 7-hydroxychroman-2-one derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Antioxidant Activity: Scavenging Free Radicals
Many 7-hydroxychroman-2-one derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body. Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in a variety of diseases.
Mechanism of Action: Hydrogen Atom Donation
The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting compound radical is often stabilized by resonance, making it less reactive.
Caption: Free radical scavenging by 7-Hydroxychroman-2-one.
Quantitative Assessment of Antioxidant Capacity
The antioxidant activity can be quantified using various assays, with the DPPH and ABTS assays being two of the most common. The results are often expressed as IC50 values or as Trolox equivalents.
| Derivative | Assay | Activity | Reference |
| 7-hydroxychroman-2-carboxylic acid N-alkylamides (4e-g) | Lipid peroxidation inhibition | 3 times more potent than Trolox | [16] |
| Coumarin-trihydroxybenzohydrazide derivatives | DPPH, ABTS | High antiradical capacity | [17] |
| 7,8-dihydroxy-substituted coumarin | DPPH, ABTS | Most active antioxidant | [18] |
Experimental Protocols for Antioxidant Assays
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound, and the decrease in absorbance is measured.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the DPPH solution with various concentrations of the 7-hydroxychroman-2-one derivative.
-
Incubation: Incubate the mixture in the dark for a specific period.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Principle: ABTS is converted to its radical cation (ABTS•+) by oxidation. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Step-by-Step Methodology:
-
Radical Generation: Generate the ABTS•+ by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Reaction Mixture: Add various concentrations of the test compound to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time.
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 734 nm.
-
Calculation: Determine the percentage of inhibition and the IC50 value or Trolox equivalent antioxidant capacity (TEAC).
Conclusion and Future Directions
The 7-hydroxychroman-2-one scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action and the structure-activity relationships discussed in this guide provide a solid foundation for the rational design of more potent and selective derivatives. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro efficacy into in vivo therapeutic success. The continued exploration of this privileged scaffold holds great promise for addressing unmet needs in the treatment of cancer, infectious diseases, and thrombotic disorders.
References
- Liu, C.-F., Shen, Q.-K., Li, J.-J., Tian, Y.-S., & Quan, Z. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1111–1119.
- Goel, A., Prasad, A. K., Parmar, V. S., Ghosh, B., & Saini, N. (2007). 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling. FEBS Letters, 581(13), 2447–2454.
- Goel, A., Prasad, A. K., Parmar, V. S., Ghosh, B., & Saini, N. (2007). 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling. FEBS Letters, 581(13), 2447-54.
- Meletli, F., Ogan, A., Yanardağ, R., & Sacan, O. (2025). Effects of some 7-hydroxy coumarin compounds on coagulation factor Xa, urease and antidiabetic enzymes. Bioorganic Chemistry, 155, 109086.
- Pérez-Cruz, F., Villamena, F. A., Zapata-Torres, G., Das, A., Headley, C. A., Quezada, E., Lopez-Alarcon, C., & Olea-Azar, C. (2013). Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. Journal of Physical Organic Chemistry, 26(9), 773-783.
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Unveiling the Therapeutic Promise of 7-Hydroxychroman-2-one: A Technical Guide to Potential Molecular Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of 7-Hydroxychroman-2-one, a core scaffold of the versatile coumarin family. Drawing upon a comprehensive analysis of the biological activities of 7-hydroxycoumarins and their derivatives, this document elucidates key molecular pathways and protein targets implicated in their anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. Detailed, field-proven experimental protocols are provided to empower researchers to validate these interactions and accelerate the drug discovery process.
Introduction: The Therapeutic Potential of the 7-Hydroxychroman-2-one Scaffold
7-Hydroxychroman-2-one, a derivative of the naturally occurring benzopyrone coumarin, represents a privileged scaffold in medicinal chemistry. The inherent biological activity of the coumarin nucleus, combined with the strategic placement of a hydroxyl group at the 7-position, confers a diverse pharmacological profile. This guide synthesizes existing research to propose and substantiate key therapeutic targets, offering a roadmap for the preclinical evaluation of 7-Hydroxychroman-2-one and its analogues.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 7-hydroxycoumarin scaffold have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] The underlying mechanisms point to the modulation of critical signaling pathways that govern cell growth, survival, and proliferation.
The PI3K/Akt/mTOR Signaling Cascade: A Central Node for Intervention
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is frequently dysregulated in cancer.[3] Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this critical pathway.[4][5] Downregulation of this pathway by 7-Hydroxychroman-2-one would be expected to induce apoptosis and inhibit tumor growth.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 7-Hydroxychroman-2-one.
Experimental Validation: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol details the assessment of the phosphorylation status of key proteins in the PI3K/Akt pathway, providing a direct measure of pathway inhibition.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HL60, HepG2)
-
7-Hydroxychroman-2-one
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of 7-Hydroxychroman-2-one for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[4]
Cyclooxygenase-2 (COX-2): A Target in Inflammation and Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and plays a role in inflammation and cell proliferation.[6] Inhibition of COX-2 is a validated strategy for cancer therapy and prevention.
Experimental Validation: In Vitro COX-2 Inhibition Assay
This colorimetric assay provides a rapid and reliable method to determine the inhibitory activity of 7-Hydroxychroman-2-one against COX-2.[6][7]
Materials:
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Purified ovine or human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
7-Hydroxychroman-2-one
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of 7-Hydroxychroman-2-one.
-
Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measurement: Monitor the appearance of the oxidized TMPD at 590 nm over time using a microplate reader.
-
Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.[6]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-hydroxy-4-methylcoumarin derivative | HL60 | 8.09 | [1] |
| 7-hydroxy-4-methylcoumarin derivative | MCF-7 | 3.26 | [1] |
| 7-hydroxy-4-methylcoumarin derivative | A549 | 9.34 | [1] |
| Coumarin-cinnamic acid hybrid | HepG2 | 13.14 | [5] |
| 4-hydroxy-7-methylcoumarin derivative | MCF-7 | 0.003 | [2] |
| Scopoletin–cinnamic hybrid | MCF-7 | 0.231 | [2] |
Table 1: Reported IC50 values of various 7-hydroxycoumarin derivatives against different cancer cell lines.
Anti-inflammatory Activity: Modulating Key Inflammatory Mediators
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. 7-Hydroxycoumarin has demonstrated significant anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory conditions.[8][9]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB transcription factor is a master regulator of the inflammatory response.[9] Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by 7-Hydroxychroman-2-one.
Experimental Validation: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[10][11][12]
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
7-Hydroxychroman-2-one
-
NF-κB activator (e.g., TNF-α or PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with different concentrations of 7-Hydroxychroman-2-one for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and add the luciferase assay reagent.
-
Analysis: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of 7-Hydroxychroman-2-one indicates inhibition of NF-κB activity.[10][11]
Macrophage Migration Inhibitory Factor (MIF)
MIF is a pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. 7-Hydroxycoumarins have been identified as high-affinity binders to the tautomerase active site of MIF, inhibiting its activity.
Experimental Validation: MIF Tautomerase Activity Assay
This spectrophotometric assay measures the ability of 7-Hydroxychroman-2-one to inhibit the tautomerase activity of MIF.[13]
Materials:
-
Recombinant human MIF
-
Substrate: 4-hydroxyphenylpyruvate (4-HPP)
-
7-Hydroxychroman-2-one
-
Assay buffer
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, mix MIF and varying concentrations of 7-Hydroxychroman-2-one and pre-incubate.
-
Initiation: Start the reaction by adding the 4-HPP substrate.
-
Measurement: Monitor the change in absorbance at 306 nm over time.
-
Analysis: Calculate the initial reaction rates and determine the IC50 value for MIF inhibition.[13]
Antimicrobial Activity: Targeting Bacterial Proliferation
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Coumarin derivatives have shown promising activity against a range of bacteria.[7][14]
Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics.[14][15]
Caption: A generalized workflow for the preclinical evaluation of 7-Hydroxychroman-2-one.
Experimental Validation: DNA Gyrase Supercoiling Inhibition Assay
This gel-based assay directly visualizes the inhibition of DNA gyrase's supercoiling activity.[16]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
ATP
-
Assay buffer
-
7-Hydroxychroman-2-one
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, ATP, and varying concentrations of 7-Hydroxychroman-2-one.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction and incubate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and proteinase K).
-
Electrophoresis: Run the samples on an agarose gel.
-
Visualization: Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress is implicated in the pathogenesis of numerous diseases. 7-Hydroxycoumarins are known to possess antioxidant properties, primarily through their ability to scavenge reactive oxygen species (ROS).[17][18][19]
Experimental Validation: DPPH Radical Scavenging Assay
This is a common and straightforward assay to evaluate the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
7-Hydroxychroman-2-one
-
Methanol
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate or cuvettes, mix the DPPH solution with varying concentrations of 7-Hydroxychroman-2-one.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates scavenging activity.[18]
Conclusion and Future Directions
The 7-Hydroxychroman-2-one scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. The potential molecular targets outlined in this guide, including the PI3K/Akt/mTOR pathway, COX-2, NF-κB, MIF, and DNA gyrase, provide a solid foundation for further investigation. The detailed experimental protocols herein are intended to facilitate the validation of these interactions and guide the rational design of more potent and selective derivatives. Future research should focus on comprehensive structure-activity relationship (SAR) studies, in vivo efficacy in relevant disease models, and detailed pharmacokinetic and toxicological profiling to fully realize the therapeutic potential of this versatile chemical entity.
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Unraveling the Anticancer Potential of 7-Hydroxychroman-2-one Derivatives: A Mechanistic and Methodological Guide
This technical guide provides a comprehensive exploration of the mechanism of action of 7-Hydroxychroman-2-one and its derivatives as promising anticancer agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven experimental methodologies. We will delve into the core signaling pathways modulated by these compounds and provide detailed protocols for their investigation, ensuring scientific integrity and fostering a deeper understanding of their therapeutic potential.
Introduction: The Therapeutic Promise of the Chroman-2-one Scaffold
The 7-Hydroxychroman-2-one core, a prominent scaffold in the broader coumarin family, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Naturally occurring and synthetically accessible, these compounds have demonstrated a range of pharmacological properties, including antibacterial, anti-inflammatory, and notably, anticancer effects.[1][2][3] This guide will focus on the anticancer mechanisms of two key derivatives: 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-phenylchromen-2-one, which have shown considerable cytotoxic activity against various cancer cell lines.[2][4] Our exploration will be grounded in the principles of causality, elucidating not just what these compounds do, but how they exert their effects at a molecular level.
Core Anticancer Mechanisms: A Two-Pronged Attack on Cancer Cells
Derivatives of 7-Hydroxychroman-2-one employ a multi-faceted approach to inhibit cancer cell proliferation and survival. The primary mechanisms converge on two critical cellular processes: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
Induction of Apoptosis: Orchestrating Cellular Self-Destruction
A hallmark of effective anticancer agents is their ability to trigger apoptosis in malignant cells. 7-Hydroxychroman-2-one derivatives have been shown to activate the apoptotic cascade through the modulation of key signaling pathways.[5][6]
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis. Several studies have indicated that coumarin derivatives, including those with the 7-hydroxychroman-2-one scaffold, exert their anticancer effects by inhibiting this pathway.[7][8]
Inhibition of the PI3K/Akt/mTOR pathway by these compounds leads to a decrease in the phosphorylation of Akt, a key downstream effector. This, in turn, affects the expression of apoptosis-regulating proteins. For instance, the anti-apoptotic protein Bcl-2 is often downregulated, while the pro-apoptotic protein Bax is upregulated, leading to an increased Bax/Bcl-2 ratio. This shift in balance permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.[7][9]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by 7-Hydroxychroman-2-one Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-Hydroxychroman-2-one derivatives.
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Studies on 7,8-dihydroxy-4-methylcoumarin, a related compound, have shown that it can induce apoptosis by partially inhibiting the ERK/MAPK signaling pathway.[10] This inhibition can lead to the downregulation of survival proteins and the activation of apoptotic machinery.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, 7-Hydroxychroman-2-one derivatives can halt the relentless cycle of cancer cell division. Flow cytometry analyses have demonstrated that these compounds can cause cell cycle arrest, predominantly at the G2/M phase.[4] This arrest prevents the cells from entering mitosis and undergoing division, thereby curbing tumor growth.
The mechanism underlying this G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For instance, the expression of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners can be altered. Furthermore, the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21, can be activated, leading to a halt in cell cycle progression.[11][12]
Experimental Validation: A Guide to Methodologies
To rigorously investigate the mechanism of action of 7-Hydroxychroman-2-one derivatives, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).[6]
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., AGS, HCT-116, A-549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 7-Hydroxychroman-2-one derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Analysis of Cell Cycle Distribution: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing the distribution of cells in different phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Detection of Apoptosis: Annexin V/PI Staining
Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Investigation of Molecular Mechanisms: Western Blotting
Western blotting is an indispensable technique for examining the expression and phosphorylation status of key proteins involved in the signaling pathways of interest.
Detailed Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases, cyclins, CDKs, p53, p21). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of a representative 7-Hydroxychroman-2-one derivative against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric carcinoma) | 2.63 ± 0.17 | [4] |
| 7-hydroxy-4-methylcoumarin derivative (Compound 4) | HL60 (leukemia) | 8.09 | [8] |
| 7-hydroxy-4-methylcoumarin derivative (Compound 8b) | HepG2 (liver carcinoma) | 13.14 | [8] |
Conclusion and Future Directions
The compelling body of evidence strongly suggests that 7-Hydroxychroman-2-one derivatives are a promising class of anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt/mTOR and ERK/MAPK highlights their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further investigation and characterization of these and other novel chroman-2-one derivatives.
Future research should focus on in vivo studies to validate the preclinical efficacy and safety of these compounds. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the chroman-2-one scaffold to enhance potency and selectivity, ultimately paving the way for the development of novel and effective cancer therapeutics.
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Discovery and Isolation of Novel Hydroxychromanones: A Modern Approach to Unlocking Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a technical narrative on the discovery and isolation of novel hydroxychromanones. These compounds, part of the broader chromone and chromanone class of oxygen-containing heterocycles, are recognized as "privileged structures" in medicinal chemistry due to their wide distribution in nature and their significant therapeutic potential.[1][2] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Hydroxychromanones are found in various natural sources, including plants and fungi, and exhibit a wide range of pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The journey from a raw natural source or a synthetic reaction vessel to a pure, characterized hydroxychromanone is a multi-step process requiring a blend of classical techniques and modern innovations.
Part 1: Strategies for Discovery - Sourcing Novel Candidates
The discovery of new chemical entities is the foundational step in drug development. For hydroxychromanones, this process follows two primary pathways: isolation from natural sources and targeted chemical synthesis.
Bio-Prospecting in Natural Sources
Nature remains a vast reservoir of complex and bioactive molecules.[1] The initial stage involves the careful selection and preparation of biological material, such as plants, fungi, or marine organisms.[5][6]
Sample Preparation Rationale: The integrity of the source material is paramount. Proper handling, such as freeze-drying or oven-drying at controlled temperatures (e.g., below 60 °C), is crucial to prevent the degradation of thermolabile compounds.[7] The choice of method depends on the stability of the target hydroxychromanones. For instance, some lignans, which share structural similarities, are stable up to 100 °C, and mild heat can even facilitate extraction.[7]
Experimental Protocol: Optimized Solvent Extraction
The goal of extraction is to efficiently transfer the target compounds from the solid matrix into a liquid phase. The choice of solvent is critical and is dictated by the polarity of the target hydroxychromanones.
-
Maceration (Initial Screening):
-
Grind the dried and prepared plant or fungal material into a fine powder to maximize surface area.
-
Suspend the powder in a solvent of intermediate polarity, such as methanol or ethanol, which can solubilize a broad range of metabolites.[5] Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Agitate the mixture at room temperature for 24-48 hours. This extended period allows for the passive diffusion of compounds into the solvent.
-
Filter the mixture and collect the supernatant. Repeat the extraction on the solid residue 2-3 times to ensure exhaustive extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
-
Soxhlet Extraction (For Higher Efficiency):
-
Place the powdered material in a thimble within the main chamber of the Soxhlet apparatus.
-
Use a solvent like ethyl acetate for moderately polar compounds. The solvent is heated, vaporizes, condenses, and drips onto the sample, providing a continuous extraction with fresh solvent, which is more efficient than simple maceration.[8]
-
Continue the process for several hours until the solvent running through the siphon tube is colorless.
-
Concentrate the resulting extract to obtain the crude product.
-
Self-Validation Check: After obtaining the crude extract, a preliminary phytochemical screening using Thin-Layer Chromatography (TLC) is essential.[9] By spotting the extract on a TLC plate and running it in a suitable solvent system (e.g., hexanes:EtOAc), the presence of a potential class of compounds can be visualized under UV light (254 nm and 365 nm) or with a staining reagent like ethanolic p-anisaldehyde/sulfuric acid.[6][10] This provides early confirmation of successful extraction.
Rational Design and Chemical Synthesis
While nature provides complex scaffolds, chemical synthesis offers the ability to create novel derivatives with tailored properties.[11][12] This approach is invaluable for structure-activity relationship (SAR) studies.
Synthetic Strategy Rationale: A common route to chroman-4-ones involves the intramolecular cyclization of 2'-hydroxyacetophenones with an appropriate aldehyde.[13] Microwave irradiation is often employed to accelerate the reaction, reducing reaction times from hours to minutes and often improving yields.
Experimental Protocol: Microwave-Assisted Synthesis of a Hydroxychromanone Scaffold
-
Reactant Preparation: In a 0.4 M solution of ethanol, dissolve the starting 2'-hydroxyacetophenone.
-
Addition of Reagents: Add the desired aldehyde (1.1 equivalents) and a base catalyst such as diisopropylamine (DIPA) (1.1 equivalents).[13]
-
Microwave Irradiation: Heat the sealed reaction vessel using microwave irradiation at 160–170 °C for 1 hour.[13] The fixed hold time ensures consistent and reproducible heating.
-
Work-up: After cooling, dilute the reaction mixture with a solvent like dichloromethane (CH2Cl2). Wash the organic phase sequentially with 10% aqueous NaOH (to remove unreacted phenol), 1 M aqueous HCl (to neutralize the base), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.[13]
-
Purification: The crude material is then subjected to flash column chromatography for purification.
Workflow for Discovery and Synthesis
Caption: High-level workflow for discovering novel hydroxychromanones.
Part 2: Isolation and Purification - The Path to a Single Molecule
A crude extract or synthetic product is a complex mixture. Isolating the target hydroxychromanone requires a multi-step chromatographic approach, moving from low to high resolution.[14]
Liquid-Liquid Partitioning (Fractionation)
Rationale: This initial step separates the crude extract into broad fractions based on polarity. This simplifies the subsequent chromatographic steps by reducing the complexity of the mixture. A typical scheme involves partitioning an aqueous suspension of the extract with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol.
Column Chromatography (CC)
Rationale: CC is the workhorse of purification, used for the bulk separation of the desired fraction.[9] The choice of stationary phase is critical. Normal-phase (e.g., silica gel) is effective for separating compounds based on polarity, while size-exclusion chromatography (e.g., Sephadex LH-20) separates molecules based on their size, which is useful for removing high molecular weight polymers like tannins.[15]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel 60 in the initial, least polar mobile phase (e.g., 100% hexanes). Pour the slurry into a glass column and allow it to pack under gravity or positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the dried fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., step-gradient from 100% hexanes to 100% ethyl acetate).[6] This gradient elution allows for the sequential separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of tubes.
-
Monitoring (Self-Validation): Monitor the collected fractions by TLC.[10] Combine fractions that show a similar TLC profile (i.e., spots with the same retention factor, Rf) and contain the target compound.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a high-resolution technique essential for obtaining the final pure compound.[8] Reverse-phase HPLC (with a C18 column) is most common, separating compounds based on hydrophobicity.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
System Preparation: Use a C18 column and a mobile phase typically consisting of a mixture of water (Solvent A) and methanol or acetonitrile (Solvent B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Method Development: First, develop an analytical method using a small injection to optimize the separation gradient (e.g., a linear gradient from 30% B to 90% B over 30 minutes).
-
Purification: Scale up the injection volume for preparative purification. The system's UV-Vis detector (or diode-array detector) monitors the eluent, and fractions corresponding to the target peak are collected.
-
Purity Confirmation: Re-inject a small amount of the collected fraction into the analytical HPLC system using the same method to confirm its purity (ideally >95%).
Chromatographic Purification Cascade
Caption: A typical multi-step chromatographic purification workflow.
Part 3: Structural Elucidation - Defining the Molecule
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[5]
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight and elemental formula of the compound.[5] High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact mass with high precision, allowing for the unambiguous calculation of the molecular formula.[15] Fragmentation patterns can also provide clues about the molecule's substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for determining the precise 3D structure of an organic molecule.[5] A suite of experiments is required for a complete assignment.
-
¹H NMR: Identifies the number and types of protons and their neighboring environments.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., adjacent) to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.
-
Data Presentation: Spectroscopic Data for a Hypothetical Hydroxychromanone
The following table is a template for organizing NMR data, critical for publication and validation.[15]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | HMBC Correlations (¹H → ¹³C) |
| 2 | 75.1 | 4.85, dd (11.5, 5.0) | C-3, C-4, C-8a |
| 3 | 42.5 | 2.90, m | C-2, C-4, C-4a |
| 4 | 195.2 | - | - |
| 4a | 118.0 | - | - |
| 5 | 162.1 | - | - |
| 5-OH | - | 12.1, s | C-4a, C-5, C-6 |
| 6 | 110.5 | 6.50, d (8.5) | C-4a, C-5, C-7, C-8 |
| 7 | 165.3 | - | - |
| 7-OH | - | 9.80, s | C-6, C-7, C-8 |
| 8 | 105.2 | 6.45, d (8.5) | C-4a, C-6, C-7, C-8a |
| 8a | 158.4 | - | - |
Other Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, by detecting their characteristic vibrational frequencies.[5]
-
UV-Visible Spectroscopy: Provides information about the electronic conjugation within the molecule, which is characteristic of the chromone/chromanone core.[5]
Part 4: Biological Evaluation - Assessing Therapeutic Function
With a pure, characterized compound in hand, the final step is to evaluate its biological activity. Chromone derivatives are known for a wide range of activities, including anti-inflammatory and anticancer properties.[4][16]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Rationale: A common method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[16]
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified hydroxychromanone for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Measurement (Griess Assay): NO production is quantified by measuring its stable metabolite, nitrite.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate in the dark for 10-15 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-only treated cells. This allows for the determination of an IC₅₀ value.[16]
Potential Mechanism of Action Visualization
Caption: A potential anti-inflammatory mechanism of hydroxychromanones.
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Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 (11β-HSD1). PubMed. Available from: [Link]
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Methodological & Application
Application Note: A Detailed Guide to the Synthesis of 7-Hydroxy-4-methylcoumarin from Resorcinol via Pechmann Condensation
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 7-hydroxy-4-methylcoumarin (also known as Hymecromone) from resorcinol and ethyl acetoacetate. The synthesis is achieved through the Pechmann condensation, a classic and efficient acid-catalyzed reaction for forming the coumarin scaffold. This document is intended for researchers, chemists, and professionals in drug development, offering a robust framework that combines theoretical mechanisms with practical, field-proven laboratory procedures. We will explore the causality behind experimental choices, provide a self-validating protocol, and ground all claims in authoritative scientific literature.
Introduction: The Significance of the Coumarin Scaffold
Coumarins are a prominent class of naturally occurring benzopyrone compounds found widely in plants.[1] The core coumarin structure is a versatile scaffold that exhibits a broad range of biological activities, making it a privileged structure in medicinal chemistry and drug discovery.[2] Derivatives have been developed as anticoagulants (e.g., Warfarin), anticancer agents, and anti-inflammatory drugs.[3][4]
Specifically, 7-hydroxy-4-methylcoumarin is a highly valuable derivative. It is commercially used as a fluorescent indicator and laser dye.[5] Furthermore, its structure serves as a crucial starting material for the synthesis of more complex pharmaceutical agents and insecticides.[3][6] Given its importance, a reliable and well-understood synthetic protocol is essential for researchers. The Pechmann condensation, which involves the reaction of a phenol with a β-ketoester, stands as the most common and efficient method for this purpose.[1][5]
This guide will focus on the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol, a highly activated phenol, and ethyl acetoacetate, a readily available β-ketoester, using concentrated sulfuric acid as the condensing agent.
The Pechmann Condensation: Reaction and Mechanism
The Pechmann condensation is a one-pot reaction that is believed to proceed through three key steps: transesterification, electrophilic aromatic substitution (EAS), and dehydration, though the exact order can be debated.[7] The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating carbonyl groups and facilitating the necessary cyclization and dehydration steps.[5][8]
Overall Reaction
The reaction condenses resorcinol with ethyl acetoacetate to form the fused ring system of the coumarin product.
-
Reactants: Resorcinol and Ethyl Acetoacetate
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄)
-
Product: 7-Hydroxy-4-methylcoumarin
Reaction Mechanism
The mechanism begins with the activation of ethyl acetoacetate by the acid catalyst. Resorcinol, being an electron-rich phenol, then acts as a nucleophile. The two meta-oriented hydroxyl groups on resorcinol strongly activate the ring towards electrophilic attack.[5]
A plausible mechanism involves the following key transformations[8][9][10]:
-
Transesterification: The initial reaction between resorcinol and the protonated ethyl acetoacetate forms a β-ketoester intermediate with the loss of ethanol.
-
Intramolecular Cyclization (Electrophilic Aromatic Substitution): The activated aromatic ring of the resorcinol moiety attacks the ketone carbonyl, forming a new carbon-carbon bond and creating a cyclic intermediate.
-
Dehydration: The tertiary alcohol formed during cyclization is protonated by the acid catalyst and subsequently eliminated as a water molecule, forming the stable, aromatic benzopyrone ring of the final coumarin product.
Below is a diagram illustrating the mechanistic pathway.
Caption: Overall workflow for the synthesis of 7-hydroxy-4-methylcoumarin.
Conclusion and Characterization
Following this protocol, 7-hydroxy-4-methylcoumarin can be reliably synthesized in good yield. The final product should be a pale yellow or white crystalline solid. Characterization can be performed using standard analytical techniques:
-
Melting Point: The literature melting point is approximately 185-190 °C.
-
Thin Layer Chromatography (TLC): To confirm the purity of the product and compare its Rf value against the starting materials. [8]* Spectroscopy (FTIR, ¹H-NMR, ¹³C-NMR): To confirm the chemical structure of the final compound. [11][12] This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 7-hydroxy-4-methylcoumarin. By understanding the mechanism and the reasoning behind each step, researchers can confidently and safely execute this important organic transformation.
References
-
Chemistry Stack Exchange. (2016). Reaction mechanism for 7-hydroxy-4-methylcoumarin synthesis with an iodine catalyst. [Link]
-
Vibzz Lab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [Link]
-
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]
-
VanAlstine-Parris, M. A., et al. (2014). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]
-
Rather, I. A., & Ali, R. (2016). Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of the synthesis of 7-hydroxy-4-methyl coumarin. [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]
-
PharmRecord. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity. [Link]
-
Royal Society of Chemistry. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]
-
MDPI. (n.d.). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. [Link]
-
University of Massachusetts. (n.d.). Pechmann Condensation. [Link]
- Google Patents. (1970).
-
ResearchGate. (2018). Synthesis of fluorescent compound, 7-Hydroxy-4-methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. [Link]
-
ACS Publications. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-hydroxy-5-methylcoumarin. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]
-
YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. [Link]
-
PubMed. (2014). Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance. [Link]
-
ResearchGate. (n.d.). A 2D model of the interaction between 7-hydroxycoumarin derivative 2a with the active site of NF-κB p65. [Link]
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Pechmann reaction for 7-hydroxycoumarin synthesis
Application Notes & Protocols for Researchers
Introduction: The Significance of 7-Hydroxycoumarin
7-Hydroxycoumarin, also known as umbelliferone, is a vital scaffold in medicinal chemistry and a versatile tool in biological research.[1][2] Found in various plants of the Umbelliferae family, this benzopyrone derivative is a cornerstone for developing novel therapeutics, including anticoagulants, anti-inflammatories, and anticancer agents.[3][4] Its intrinsic fluorescence makes it an excellent probe for analytical applications, such as detecting enzyme activity, labeling biomolecules, and as a pH indicator.[5][6]
The synthesis of 7-hydroxycoumarin derivatives is therefore of paramount importance to researchers in drug discovery and chemical biology. The Pechmann condensation, a classic named reaction discovered by Hans von Pechmann, remains one of the most direct and reliable methods for this purpose.[7] This guide provides a detailed, experience-driven protocol for the synthesis of 7-hydroxy-4-methylcoumarin, explaining the critical scientific principles that ensure a successful and reproducible outcome.
Theoretical Framework: The Pechmann Condensation
The Pechmann condensation is an acid-catalyzed reaction that synthesizes coumarins from a phenol and a β-ketoester.[7] For the synthesis of 7-hydroxy-4-methylcoumarin, the reaction involves the condensation of resorcinol (a highly activated phenol) with ethyl acetoacetate (a β-ketoester).[5]
Reaction Mechanism Demystified
The reaction proceeds through three primary stages, each facilitated by a strong acid catalyst, typically concentrated sulfuric acid:
-
Transesterification: The first step is the acid-catalyzed formation of a β-hydroxy ester intermediate. The carbonyl oxygen of the ethyl acetoacetate is protonated by the acid, making it highly electrophilic. The hydroxyl group of resorcinol then acts as a nucleophile, attacking the carbonyl carbon.[8][9]
-
Intramolecular Hydroxyalkylation (Cyclization): The highly activated aromatic ring of the resorcinol intermediate performs an electrophilic aromatic substitution onto the protonated ketone, forming a new carbon-carbon bond and creating the heterocyclic ring.[7] This step is favorable due to the electron-donating effects of the two hydroxyl groups on the resorcinol ring.
-
Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic α,β-unsaturated lactone structure of the coumarin.[7][8][9]
The use of a highly activated phenol like resorcinol allows the reaction to proceed under relatively mild conditions compared to less activated phenols.[7] While concentrated sulfuric acid is a traditional and effective catalyst, modern research also explores the use of reusable solid acid catalysts like Amberlyst-15 to create more environmentally friendly protocols.[10][11]
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// Edges start -> acid [style=invis]; acid -> step1 [label="Protonation", color="#5F6368"]; start -> step1 [label="Reactants", color="#5F6368"]; step1 -> intermediate1 [color="#5F6368"]; intermediate1 -> step2 [label="Electrophilic Attack", color="#5F6368"]; step2 -> intermediate2 [color="#5F6368"]; intermediate2 -> step3 [color="#5F6368"]; step3 -> product [color="#5F6368"]; }
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- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
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- 10. scispace.com [scispace.com]
- 11. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-Hydroxychroman-2-one
Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 7-Hydroxychroman-2-one (also known as 7-hydroxy-3,4-dihydrocoumarin). As a key intermediate in organic synthesis and a potential bioactive molecule, its structural integrity, purity, and identity must be unequivocally established. This document outlines a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we present the underlying scientific principles, detailed experimental protocols, and data interpretation guidelines. The protocols are designed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and reproducible data for researchers, quality control analysts, and drug development professionals.
Introduction
7-Hydroxychroman-2-one is a heterocyclic compound featuring a benzopyran core structure. Unlike its unsaturated counterpart, 7-hydroxycoumarin (umbelliferone), the saturated lactone ring in 7-Hydroxychroman-2-one imparts distinct chemical and physical properties. Its role as a synthetic precursor and potential biological relevance necessitates robust analytical methods to confirm its identity, quantify its purity, and elucidate its structure. An integrated analytical strategy, leveraging the strengths of multiple techniques, is essential for building a complete quality profile of the molecule. This note describes such a strategy, providing both theoretical grounding and practical, field-tested protocols.
Physicochemical Properties of 7-Hydroxychroman-2-one
A foundational understanding of the molecule's basic properties is critical before commencing any analytical work.
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | PubChem[1] |
| Molecular Formula | C₉H₈O₃ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Exact Mass | 164.047344113 Da | PubChem[1] |
| CAS Number | 5631-67-4 | PubChem[1] |
Section 1: Chromatographic Purity by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method separates the analyte from potential impurities based on hydrophobicity. The protocol described here is a robust starting point for method development and validation.
Causality Behind Experimental Choices
-
C18 Column: A C18 stationary phase is selected for its versatility and strong hydrophobic retention, which is well-suited for aromatic compounds like 7-Hydroxychroman-2-one.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase protonates the phenolic hydroxyl group, suppressing its ionization. This results in sharper, more symmetrical peaks and improved chromatographic reproducibility.[2]
-
Gradient Elution: A gradient of acetonitrile in water allows for the efficient elution of both polar and non-polar impurities, providing a comprehensive purity profile in a single run.
-
UV Detection: The aromatic ring and carbonyl group in the molecule provide strong chromophores, making UV detection a sensitive and reliable method for quantification. The maximum absorbance for related compounds is often in the 320-325 nm range.[3][4]
Experimental Protocol: HPLC-UV
-
Sample and Standard Preparation:
-
Prepare a stock solution of 7-Hydroxychroman-2-one reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare the sample for analysis at a concentration of approximately 0.5 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B over 1 min; equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD), Wavelength: 322 nm |
-
System Suitability:
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Method Validation Framework
This analytical procedure must be validated for its intended purpose. The validation should be conducted according to the ICH Q2(R1) guideline, which provides a comprehensive framework for demonstrating that the method is reliable and accurate.[5][6][7]
Section 2: Identity Confirmation by Mass Spectrometry (LC-MS)
Mass spectrometry provides precise mass measurements, confirming the elemental composition and identity of a compound. When coupled with liquid chromatography, it becomes a powerful tool for confirming the identity of the main peak observed in the HPLC analysis.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like 7-Hydroxychroman-2-one, minimizing fragmentation and maximizing the abundance of the molecular ion. It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to provide complementary information.
-
High-Resolution MS (e.g., Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) instrument provides high mass accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula from the measured exact mass.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the isolated molecular ion generates a characteristic fragmentation pattern. This "fingerprint" is invaluable for structural confirmation and differentiating isomers.
Experimental Protocol: LC-MS
-
Instrumentation and Conditions:
-
Use the same LC method as described in Section 1 to ensure peak correlation.
-
Divert the LC eluent to the MS detector.
-
| Parameter | Recommended Setting |
| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Source | ESI (Positive and Negative Modes) |
| Gas Temp. | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Full Scan (m/z 50-500) and Targeted MS/MS |
| Collision Energy | 10, 20, 40 eV (for MS/MS) |
-
Data Analysis and Interpretation:
-
Full Scan Data: Extract the mass spectrum for the main chromatographic peak. Compare the measured exact mass of the molecular ion with the theoretical mass.
-
MS/MS Data: Analyze the fragmentation pattern. For 7-Hydroxychroman-2-one, key fragmentation pathways may involve the loss of CO (28 Da) from the lactone ring or subsequent cleavages of the heterocyclic ring.
-
Expected Mass Spectrometry Data
| Analysis | Expected m/z | Theoretical m/z | Comments | Source |
| Molecular Formula | C₉H₈O₃ | - | - | PubChem[1] |
| Exact Mass | 164.0473 | 164.04734 | Confirms elemental composition | PubChem[1] |
| [M+H]⁺ (Positive ESI) | 165.0546 | 165.0552 | Adduct for positive ion mode | PubChem[1] |
| [M-H]⁻ (Negative ESI) | 163.0399 | 163.0395 | Adduct for negative ion mode | - |
| Major Fragment Ion 1 | 136 | - | Likely loss of CO (28 Da) | PubChem[1] |
| Major Fragment Ion 2 | 123 | - | Further fragmentation | PubChem[1] |
Section 3: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Causality Behind Experimental Choices
-
Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to dissolve the sample without creating large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its clear observation of exchangeable protons (like -OH).
-
High-Field Spectrometer: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex spin systems and accurately measuring coupling constants.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of 7-Hydroxychroman-2-one in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) for at least 1024 scans.
-
Predicted NMR Data Interpretation
The structure of 7-Hydroxychroman-2-one has distinct regions that will give rise to characteristic signals.
| ¹H NMR (Predicted) | Multiplicity | Integration | Approx. δ (ppm) | Assignment |
| H-5 | Doublet | 1H | ~7.0 | Aromatic |
| H-6 | Doublet of doublets | 1H | ~6.5 | Aromatic |
| H-8 | Doublet | 1H | ~6.4 | Aromatic |
| H-4 | Triplet | 2H | ~2.9 | Aliphatic (-CH₂-Ar) |
| H-3 | Triplet | 2H | ~2.6 | Aliphatic (-CH₂-C=O) |
| 7-OH | Singlet (broad) | 1H | ~9.8 | Phenolic OH |
| ¹³C NMR (Predicted) | Approx. δ (ppm) | Assignment |
| C-2 | ~168 | Carbonyl (Lactone) |
| C-7 | ~158 | Aromatic (C-OH) |
| C-9 (C-4a) | ~150 | Aromatic (Bridgehead) |
| C-5 | ~128 | Aromatic (CH) |
| C-10 (C-8a) | ~115 | Aromatic (Bridgehead) |
| C-6 | ~112 | Aromatic (CH) |
| C-8 | ~105 | Aromatic (CH) |
| C-3 | ~30 | Aliphatic (-CH₂-) |
| C-4 | ~25 | Aliphatic (-CH₂-) |
Section 4: Functional Group Analysis by FTIR Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid 7-Hydroxychroman-2-one powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent with ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300-3400 | Broad, Strong | O-H stretch | Phenolic -OH |
| ~3000-3100 | Medium | C-H stretch | Aromatic C-H |
| ~2850-2960 | Medium | C-H stretch | Aliphatic -CH₂- |
| ~1740-1760 | Strong | C=O stretch | Saturated Lactone |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1100-1250 | Strong | C-O stretch | Ester (Lactone) |
Integrated Characterization Workflow
No single technique can provide a complete picture. A logical, integrated workflow ensures that identity, purity, and structure are confirmed with the highest degree of confidence.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 298130, 7-Hydroxychromanone. PubChem. [Link][1]
-
Inamdar, T. M., et al. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research, 14(09). [Link][3]
-
Bogan, D. P., & O'Kennedy, R. (1996). Simultaneous determination of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in human serum and plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 686(2), 267–273. [Link][8]
-
Killard, A. J., et al. (1998). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(19), 2961-2975. [Link][4]
-
SIELC Technologies. (n.d.). Separation of 7-Hydroxycoumarin-3-(N-(2-hydroxyethyl))carboxamide on Newcrom R1 HPLC column. [Link][2]
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- 3. iajpr.com [iajpr.com]
- 4. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
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- 8. Simultaneous determination of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in human serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxychroman-2-one as a Versatile Fluorescent Probe
Introduction: The Power of Coumarin-Based Fluorophores
Coumarin and its derivatives represent a robust class of fluorophores extensively utilized in biomedical research and drug development.[1] Their widespread adoption is attributed to a suite of advantageous photophysical properties, including high fluorescence quantum yields, excellent photostability, and a sensitivity to the local microenvironment.[1] The foundational structure of these compounds, a benzopyran-2-one core, is readily amenable to chemical modification, allowing for the fine-tuning of their spectral characteristics.[1] This inherent versatility enables the rational design of "smart" probes that exhibit changes in their fluorescent output in response to specific biological analytes, ions, or changes in environmental parameters such as pH.[1]
7-Hydroxychroman-2-one, a member of the coumarin family, serves as an exceptional fluorescent probe with a range of applications. Its fluorescence is intrinsically linked to its molecular structure, featuring a rigid, planar ring system with delocalized π-electrons. The hydroxyl group at the 7-position is a critical determinant of its fluorescent properties, acting as an electron-donating group that enhances the absorption of ultraviolet (UV) light and subsequent emission of visible light, typically in the blue region of the spectrum.[2] This guide provides a comprehensive overview of the applications and protocols for utilizing 7-Hydroxychroman-2-one as a fluorescent probe in key research areas.
Photophysical Properties of 7-Hydroxychroman-2-one
The utility of a fluorescent probe is defined by its photophysical parameters. While the exact values for 7-Hydroxychroman-2-one can be influenced by the solvent environment, the following table summarizes typical data for this class of compounds.
| Property | Value | Reference |
| Molecular Weight | 164.16 g/mol | [3][4] |
| Molecular Formula | C₉H₈O₃ | [3][4] |
| Excitation Maximum (λex) | ~320-350 nm | [2][5] |
| Emission Maximum (λem) | ~450-480 nm | [5] |
| Stokes Shift | ~130-160 nm | [5] |
| Quantum Yield (Φ) | 0.2 - 0.6 (solvent dependent) | [1] |
| Molar Extinction Coefficient (ε) | 1.0-2.0 x 10⁴ M⁻¹cm⁻¹ | [1] |
| Fluorescence Lifetime (τ) | 1.7-5.2 ns | [1] |
Note: The photophysical properties of 7-hydroxycoumarin derivatives are highly sensitive to solvent polarity and pH.[5] It is recommended to characterize the probe in the specific buffer system of your experiment.
Core Applications and Methodologies
7-Hydroxychroman-2-one is a versatile probe with primary applications in enzyme kinetics and cellular imaging. The underlying principle for many of its applications is the enzymatic cleavage of a non-fluorescent or weakly fluorescent derivative to yield the highly fluorescent 7-Hydroxychroman-2-one.
I. Enzyme Activity Assays
Fluorogenic enzyme assays offer a sensitive and continuous method for monitoring enzyme activity.[6] These assays typically employ a substrate that, upon enzymatic conversion, releases a highly fluorescent product.[6] Derivatives of 7-Hydroxychroman-2-one can be synthesized to act as substrates for a variety of enzymes, most notably esterases and glycosidases.
The hydroxyl group of 7-Hydroxychroman-2-one can be masked with a substrate-specific moiety, rendering the molecule non-fluorescent. Enzymatic cleavage of this masking group liberates the free hydroxyl group, restoring the fluorophore's conjugation and leading to a "turn-on" fluorescent signal.
Workflow for a Typical Enzyme-Mediated "Turn-On" Assay
Caption: General workflow for enzyme activity assays.
This protocol provides a framework for measuring the activity of esterases, a broad class of enzymes that hydrolyze esters. A suitable substrate for this assay would be an ester derivative of 7-Hydroxychroman-2-one (e.g., 7-acetoxychroman-2-one).
Materials:
-
7-acetoxychroman-2-one (or other suitable ester derivative)
-
Purified esterase or cell lysate containing esterase activity
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 7-acetoxychroman-2-one in DMSO.
-
Dilute the enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a series of substrate dilutions in Assay Buffer to determine the Michaelis-Menten constant (Km). A typical starting range is 0.1 to 100 µM.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the substrate dilution.
-
Add 50 µL of Assay Buffer to the substrate-only control wells.
-
Add 50 µL of the diluted enzyme to the experimental wells.
-
Initiate the reaction by adding the final component (either enzyme or substrate). The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. Ensure the use of appropriate filter sets for your instrument.[7][8]
-
-
Data Analysis:
-
Subtract the background fluorescence from the substrate-only control wells.
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial velocity (V₀) from the linear portion of each curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Causality Behind Experimental Choices:
-
DMSO for Stock Solution: The non-polar nature of the esterified probe necessitates the use of an organic solvent like DMSO for the initial stock solution.
-
Black Microplate: A black microplate is used to minimize background fluorescence and light scattering, thereby increasing the signal-to-noise ratio.
-
Kinetic Measurement: Monitoring the reaction kinetically provides more robust data than a single endpoint measurement and allows for the determination of initial reaction velocities.
This protocol is designed for the detection of β-galactosidase, an enzyme commonly used as a reporter gene in molecular biology.[9][10] The substrate for this assay is a derivative of 7-Hydroxychroman-2-one containing a β-galactoside linkage (e.g., 7-(β-D-galactopyranosyloxy)chroman-2-one).
Materials:
-
7-(β-D-galactopyranosyloxy)chroman-2-one
-
Purified β-galactosidase or cell lysate from cells expressing β-galactosidase
-
Assay Buffer (e.g., PBS, pH 7.4, containing 1 mM MgCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 7-(β-D-galactopyranosyloxy)chroman-2-one in DMSO.
-
Dilute the enzyme or cell lysate in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the substrate solution (e.g., 100 µM final concentration) to each well.
-
Add 50 µL of the enzyme dilution to the experimental wells and 50 µL of Assay Buffer to the control wells.
-
-
Data Acquisition and Analysis:
-
Follow the data acquisition and analysis steps outlined in Protocol 1. The optimal incubation time may need to be adjusted based on the enzyme's activity.
-
II. Cellular Imaging
7-Hydroxychroman-2-one and its derivatives can be used for live-cell imaging to visualize enzyme activity or changes in the cellular microenvironment.[11] The cell permeability of the probe is a critical factor and may need to be optimized.[9]
Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging.
This protocol describes the use of a cell-permeable ester derivative of 7-Hydroxychroman-2-one to visualize esterase activity in living cells.
Materials:
-
Cell-permeable 7-acetoxychroman-2-one
-
Mammalian cells of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to 50-70% confluency.
-
-
Probe Loading:
-
Prepare a 1-10 µM working solution of the probe in serum-free medium or HBSS. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed HBSS to remove any unbound probe.
-
Add fresh, pre-warmed HBSS or culture medium to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation filter around 350 nm and an emission filter around 460 nm.
-
Self-Validation and Controls:
-
Negative Control: Pre-treat cells with a general esterase inhibitor to confirm that the fluorescence signal is dependent on esterase activity.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT assay) to ensure that the probe concentration and incubation time are not toxic to the cells.[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Probe instability and spontaneous hydrolysis. | - Increase the number and duration of wash steps.- Prepare fresh probe solutions and minimize exposure to light. |
| Low or No Signal | - Insufficient probe concentration or incubation time.- Low enzyme activity.- Incorrect filter sets. | - Optimize probe concentration and incubation time.- Increase enzyme concentration or use a more sensitive substrate.- Verify the excitation and emission spectra of the probe and use appropriate filters. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce the intensity of the excitation light.- Decrease the exposure time.- Use an anti-fade mounting medium for fixed cells. |
Conclusion
7-Hydroxychroman-2-one is a valuable and versatile fluorescent probe for a range of biological applications. Its favorable photophysical properties and the ease with which it can be chemically modified make it an ideal scaffold for the development of "turn-on" probes for enzyme activity and cellular imaging. The protocols provided in this guide offer a starting point for researchers to harness the power of this fluorophore in their own investigations. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- BenchChem. (2025). Application Notes and Protocols for Coumarin-Based Fluorescence Microscopy.
- Wolfbeis, O. S., & Koller, E. (1983). pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone.
- Spandl, J., & Sieber, S. A. (2015). Far-red fluorogenic probes for esterase and lipase detection. ChemBioChem, 16(1), 82-86.
- Li, H., et al. (2021). A ratiometric fluorescent probe for the detection of β-galactosidase and its application. Analytical Methods, 13(15), 1836-1841.
- Yuan, L., et al. (2012). A Fluorogenic Probe for β-Galactosidase Activity Imaging in Living Cells. ACS Chemical Biology, 7(7), 1161-1166.
- BenchChem. (2025). refining the experimental conditions for live-cell imaging with 4-(4-methoxyanilino)-2H-chromen-2-one.
-
PubChem. (n.d.). 7-Hydroxychromanone. National Center for Biotechnology Information. [Link]
- Wang, M., et al. (2021). A ratiometric fluorescent probe for the detection of b-galactosidase and its application. RSC Advances, 11(23), 13985-13990.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Light: Understanding 7-Hydroxycoumarin's Fluorescence for Research. [Link]
- Spandl, J., & Sieber, S. A. (2014). Far-Red Fluorogenic Probes for Esterase and Lipase Detection. ChemBioChem, 16(1), 82-86.
- Liu, H. W., et al. (2021). Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applications. Chemical Society Reviews, 50(15), 8594-8622.
Sources
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- 2. Highly Stable Red-Emissive Ratiometric Probe for Monitoring β-Galactosidase Activity Using Fluorescence Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Hydroxychromanone | C9H8O3 | CID 298130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Hydroxychroman-2-one | CymitQuimica [cymitquimica.com]
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- 9. A Fluorogenic Probe for β-Galactosidase Activity Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of 7-Hydroxy-2H-chromen-2-one in Medicinal Chemistry: A Guide to Synthesis and Application
The coumarin nucleus, specifically the 7-hydroxy-2H-chromen-2-one scaffold, represents a cornerstone in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural and electronic properties make it a privileged scaffold in drug discovery, serving as a versatile intermediate for molecules targeting a wide range of therapeutic areas, including cancer, microbial infections, and coagulation disorders. This guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent elaboration into advanced drug candidates, grounded in established chemical principles and supported by peer-reviewed literature.
Understanding the 7-Hydroxycoumarin Scaffold: A Privileged Structure
7-Hydroxy-2H-chromen-2-one, and its common derivative 7-hydroxy-4-methyl-2H-chromen-2-one (hymecromone), are members of the coumarin family, a class of benzopyrones widely found in nature. The phenolic hydroxyl group at the 7-position is crucial for its utility as a synthetic intermediate. This hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores through etherification, esterification, and other coupling reactions. Furthermore, the coumarin ring system itself is known to interact with various biological targets, and its inherent fluorescence is often exploited in biochemical assays.
The application of this scaffold is extensive. For instance, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have been synthesized and investigated for their potential as atypical antipsychotic agents. Moreover, the coumarin core is the basis for anticoagulant drugs like warfarin, and novel derivatives are continuously being explored for improved therapeutic profiles.[1][2] Research has also demonstrated the potential of 7-hydroxycoumarin derivatives as potent cytotoxic agents against various cancer cell lines and as antimicrobial compounds.[3]
Synthesis of the Core Intermediate: 7-Hydroxy-4-methyl-2H-chromen-2-one via Pechmann Condensation
The most common and efficient method for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of hymecromone, resorcinol (a phenol with two hydroxyl groups) is reacted with ethyl acetoacetate (a β-ketoester).[4][5]
Principle and Mechanism
The Pechmann condensation is catalyzed by strong acids, such as concentrated sulfuric acid, which facilitates several key steps:
-
Transesterification: The initial reaction between the phenol and the β-ketoester.
-
Intramolecular Hydroxyalkylation (Michael Addition): The formation of a new carbon-carbon bond to create the heterocyclic ring.
-
Dehydration: The elimination of a water molecule to form the stable, aromatic coumarin ring system.
The overall reaction is a robust and high-yielding method for accessing the coumarin scaffold.
Caption: Pechmann condensation workflow for hymecromone synthesis.
Detailed Laboratory Protocol
This protocol outlines the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| Resorcinol | C₆H₆O₂ | 110.11 | 11.0 g | Phenolic reactant |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (12.8 mL) | β-ketoester reactant |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | Catalyst |
| Crushed Ice/Ice-cold Water | H₂O | 18.02 | ~500 mL | Quenching/Precipitation |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | Recrystallization solvent |
Procedure:
-
Reaction Setup: Carefully add 50 mL of concentrated sulfuric acid to a 250 mL beaker and cool it in an ice bath to below 10°C.
-
Addition of Reactants: In a separate flask, dissolve 11.0 g of resorcinol in 13.0 g of ethyl acetoacetate. Slowly add this mixture dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 10°C throughout the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stand at room temperature for 18-24 hours. The mixture will darken and become viscous.
-
Quenching and Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 500 mL of crushed ice and water with vigorous stirring. A pale yellow to off-white precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with several portions of cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure, crystalline 7-hydroxy-4-methyl-2H-chromen-2-one. Dry the purified crystals in a desiccator.[1][4]
Expected Yield: ~80-90% Melting Point: 185-188°C
Application as an Intermediate: Synthesis of Bioactive Derivatives
The true value of 7-hydroxy-2H-chromen-2-one lies in its role as a versatile intermediate. The phenolic hydroxyl group serves as a key functional group for derivatization.
Synthesis of Benzimidazolyl Chromen-2-one Derivatives with Anticancer Potential
Recent studies have focused on synthesizing derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one incorporating a benzimidazole moiety, with the aim of developing novel anticancer agents.[6] The synthesis typically involves a multi-step process.
Caption: General workflow for synthesizing anticancer benzimidazolyl chromen-2-one derivatives.
Protocol Outline:
-
Etherification: 7-Hydroxy-4-methyl-2H-chromen-2-one is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to form an ester intermediate.
-
Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to yield a hydrazide derivative.
-
Cyclization: The hydrazide is then condensed with an appropriately substituted o-phenylenediamine to form the final benzimidazolyl chromen-2-one derivative.
These derivatives have shown promising cytotoxic activity against cancer cell lines, such as MCF-7.[6]
Synthesis of Chroman-2,4-dione Derivatives as Oral Anticoagulants
While distinct from the coumarin synthesis, the synthesis of chroman-2,4-dione derivatives, which have shown potential as oral anticoagulants, also often starts from phenolic precursors.[2] These compounds are of significant interest as alternatives to traditional anticoagulants like warfarin.
Conclusion
7-Hydroxy-2H-chromen-2-one and its derivatives are indispensable intermediates in modern drug discovery. The straightforward and high-yielding synthesis of the core scaffold via the Pechmann condensation, coupled with the versatile reactivity of the 7-hydroxyl group, provides a robust platform for the development of novel therapeutic agents. The examples of anticancer and anticoagulant compounds derived from this scaffold underscore its enduring importance in medicinal chemistry. As research continues, the 7-hydroxycoumarin core is poised to remain a fruitful starting point for the discovery of next-generation pharmaceuticals.
References
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]
-
vibzz lab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... Retrieved from [Link]
-
ResearchGate. (2010, October 27). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, October 23). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Retrieved from [Link]
-
NC chem. (2022, December 1). 7-HYDROXY-4-METHYLCUMARIN. HYMECROMONE.#ncchem [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2015, February 5). Serum Albumin Binding Analysis and Toxicological Screening of Novel chroman-2,4-diones as Oral Anticoagulants. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, July 5). Synthesizing Derivatives of 7-Hydroxy-4-{[(5-Methyl-1h- enzimidazol-2-Yl) Sulfanyl] Methyl}-2h-Chromen-2-One and Evaluating Their Potential Anti-Cancer Properties. Retrieved from [Link]
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- 5. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 6. jchr.org [jchr.org]
Application Notes & Protocols: A Guide to the Strategic Functionalization of 7-Hydroxychroman-2-one
Introduction: The 7-Hydroxychroman-2-one Scaffold
7-Hydroxychroman-2-one, also known as 7-hydroxy-3,4-dihydrocoumarin, is a heterocyclic compound featuring a fused benzene and γ-butyrolactone ring system. This scaffold is a derivative of the broader coumarin family, which are privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The chromanone core, in particular, serves as a crucial building block for the synthesis of novel therapeutic agents.[3] The strategic functionalization of the 7-Hydroxychroman-2-one core allows for the systematic exploration of its structure-activity relationship (SAR), leading to the development of compounds with tailored biological profiles, including potential applications as anticancer, antidiabetic, and antimicrobial agents.[3]
This comprehensive guide provides detailed protocols and expert insights into the primary strategies for functionalizing the 7-Hydroxychroman-2-one scaffold. We will delve into the chemical logic behind each protocol, offering a robust framework for researchers, scientists, and drug development professionals to synthesize novel derivatives for their specific research needs.
Part 1: O-Functionalization of the Phenolic Hydroxyl Group
The 7-hydroxyl group is the most readily accessible functional handle for derivatization. Its phenolic nature allows for straightforward O-alkylation and O-acylation reactions, providing a simple yet powerful method to modulate the scaffold's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Causality Behind Experimental Choices:
O-alkylation of phenols is a classic Williamson ether synthesis. The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. The choice of base is critical: weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer good functional group tolerance, making them a reliable first choice. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary to drive the reaction to completion, although caution is required due to its pyrophoric nature. The choice of solvent is equally important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide.
Visualizing the O-Alkylation Workflow
Caption: General workflow for the O-alkylation of 7-Hydroxychroman-2-one.
Protocol 1: O-Alkylation of 7-Hydroxychroman-2-one
Materials:
-
7-Hydroxychroman-2-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 7-Hydroxychroman-2-one (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-alkoxychroman-2-one.
Self-Validation: The successful formation of the product can be confirmed by the disappearance of the phenolic -OH peak in the ¹H NMR and IR spectra, and the appearance of new signals corresponding to the introduced alkyl group.
| Reagent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | Acetone | Reflux | 12 | ~90%[4] |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | >95% |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | ~85% |
Part 2: Electrophilic Aromatic Substitution
The benzene ring of the 7-Hydroxychroman-2-one scaffold is activated towards electrophilic aromatic substitution (EAS) by the electron-donating 7-hydroxyl group. This allows for the introduction of various functional groups, such as halogens or nitro groups, at specific positions on the ring. These functionalized intermediates are versatile precursors for further modifications, particularly cross-coupling reactions.
Causality Behind Experimental Choices:
The hydroxyl group is a strong ortho-, para-director. In the case of 7-Hydroxychroman-2-one, the positions ortho to the hydroxyl group (C6 and C8) are the most likely sites for substitution. Steric hindrance from the adjacent fused ring may influence the regioselectivity between these two positions. For bromination, a mild electrophilic bromine source like N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better control and selectivity. The reaction is typically carried out in a polar solvent like acetic acid or a chlorinated solvent.
Visualizing the Electrophilic Bromination Reaction
Caption: Reaction scheme for the bromination of 7-Hydroxychroman-2-one.
Protocol 2: Regioselective Bromination
Materials:
-
7-Hydroxychroman-2-one
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
Procedure:
-
Dissolve 7-Hydroxychroman-2-one (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a cold 10% sodium thiosulfate solution to remove any unreacted bromine, and then again with cold water.
-
Dry the solid under vacuum to yield the brominated product, which is often pure enough for the next step or can be recrystallized from ethanol.[5]
Self-Validation: The incorporation of a bromine atom can be confirmed by mass spectrometry (isotopic pattern of Br) and ¹H NMR (disappearance of a proton signal in the aromatic region).
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The introduction of a halide onto the aromatic ring opens the gateway to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[6][7] This reaction allows for the coupling of the aryl halide with an organoboron species, enabling the synthesis of biaryl structures and other complex molecules.
Causality Behind Experimental Choices:
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[6] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8] The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful reaction. A common and effective system involves a palladium(II) precatalyst like Pd(OAc)₂ which is reduced in situ, a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand for more challenging couplings, and a base such as potassium carbonate or sodium carbonate to facilitate the transmetalation step.[9] A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[8]
Visualizing the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
8-Bromo-7-hydroxychroman-2-one (from Protocol 2)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a Schlenk flask, combine 8-Bromo-7-hydroxychroman-2-one (1.0 eq), the arylboronic acid (1.2-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add palladium(II) acetate (0.02-0.05 eq) and triphenylphosphine (0.08-0.20 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Self-Validation: Successful coupling is indicated by a significant shift in the aromatic proton signals in the ¹H NMR spectrum and a corresponding increase in the molecular weight observed by mass spectrometry.
Characterization of Functionalized Products
The structural elucidation of all newly synthesized 7-Hydroxychroman-2-one derivatives is paramount. A standard suite of analytical techniques should be employed for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. The disappearance of the starting material signals and the appearance of new, characteristic peaks confirm the success of the functionalization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence or absence of key functional groups, such as the phenolic -OH stretch or the carbonyl C=O stretch of the lactone.
Conclusion
The 7-Hydroxychroman-2-one scaffold offers a versatile platform for the development of novel compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide for O-alkylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling provide a robust and logical framework for its strategic functionalization. By understanding the chemical principles behind each step, researchers can effectively synthesize libraries of derivatives for biological screening and the development of next-generation therapeutics.
References
-
CORE. (n.d.). Chromone - a valid scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Retrieved from [Link]
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ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? Retrieved from [Link]
-
Semantic Scholar. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Retrieved from [Link]
-
PubMed. (2023). Chromone Containing Hybrid Analogues: Synthesis and Applications in Medicinal Chemistry. Retrieved from [Link]
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Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
-
Darla, M. M., et al. (2015). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3,4-dihydro-7-hydroxycoumarin beneath two approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]
-
YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]
-
Ursinus Digital Commons. (2017). The Alkylation and Subsequent Smiles Rearrangement of Hydroxycoumarin. Retrieved from [Link]
-
PubMed Central. (n.d.). 7-Hydroxy-6-methoxy-2H-chromen-2-one. Retrieved from [Link]
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SCIRP. (n.d.). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. Retrieved from [Link]
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Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of 7-hydroxycoumarins compounds. Retrieved from [Link]
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PubChem. (n.d.). 7-Hydroxychromanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (n.d.). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. Retrieved from [Link]
-
MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 7-Hydroxychroman-2-one
Introduction: Unveiling the Potential of 7-Hydroxychroman-2-one
7-Hydroxychroman-2-one, also known as 7-hydroxy-3,4-dihydrocoumarin, is a heterocyclic compound belonging to the coumarin family. Coumarins, both natural and synthetic, have garnered significant attention in pharmacology and drug discovery due to their wide spectrum of biological activities.[1][2] The core 2H-1-benzopyran-2-one structure serves as a privileged scaffold for developing therapeutic agents with applications as anticoagulant, anti-inflammatory, antimicrobial, and antitumor agents.[1][2][3]
The substitution pattern on the coumarin ring is a critical determinant of its biological function. Specifically, the presence of a hydroxyl group at the 7-position (7-hydroxycoumarin and its derivatives) has been shown to be particularly important for conferring potent antioxidant and anti-inflammatory properties.[4][5][6] These activities are often linked to the ability of the phenolic hydroxyl group to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin biosynthesis.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of 7-Hydroxychroman-2-one using a suite of robust and validated in vitro assays. The protocols are designed not merely as procedural steps but as self-validating systems, complete with explanations of the underlying principles, critical controls, and data interpretation frameworks. This guide will focus on four key areas of pharmacological screening: antioxidant potential, anti-inflammatory efficacy, cytotoxic effects, and enzyme inhibitory activity.
Section 1: Assessment of Antioxidant Capacity
Antioxidant activity is a cornerstone of the pharmacological profile of many phenolic compounds. The 7-hydroxy moiety of 7-Hydroxychroman-2-one makes it a prime candidate for investigation as a free radical scavenger. We present three common and complementary assays to build a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, neutralizing it. This reduction is accompanied by a color change from deep violet to pale yellow, which is quantified spectrophotometrically. The degree of discoloration is directly proportional to the scavenging potential of the compound.
Protocol:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of 7-Hydroxychroman-2-one in DMSO.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light to prevent degradation.
-
Positive Control: Prepare a 1 mM stock solution of Ascorbic Acid or Trolox in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound (e.g., serial dilutions from 1 µM to 1000 µM) or positive control.
-
For the vehicle control wells, add 20 µL of DMSO.
-
Add 180 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with vehicle (DMSO) and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % RSA against the concentration of 7-Hydroxychroman-2-one and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ). This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is proportional to the antioxidant's reducing power.[5][7]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Test Compound: Prepare serial dilutions of 7-Hydroxychroman-2-one in an appropriate solvent.
-
Standard: Prepare a standard curve using FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent).
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value by comparing the change in absorbance in the sample wells with the standard curve of FeSO₄.
-
Results are typically expressed as µM Fe(II) equivalents.
-
Section 2: Anti-Inflammatory Activity Assays
Inflammation is a complex biological response, and compounds like 7-Hydroxychroman-2-one may exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediators in immune cells.[6]
Workflow for Anti-Inflammatory Screening
The following diagram illustrates a logical workflow for screening compounds for anti-inflammatory activity, starting with a primary cell-based assay and proceeding to more specific mechanistic studies.
Caption: A streamlined workflow for in vitro anti-inflammatory evaluation.
Inhibition of Reactive Oxygen Species (ROS) in Neutrophils or Macrophages
Principle: Activated immune cells, such as neutrophils and macrophages, produce a burst of ROS as part of the inflammatory response. This assay measures the ability of 7-Hydroxychroman-2-one to suppress ROS production, often induced by a stimulant like phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS). A luminol-enhanced chemiluminescence assay is a highly sensitive method for this purpose.[8]
Protocol:
-
Cell Preparation:
-
Isolate human neutrophils from fresh whole blood or use a suitable macrophage cell line (e.g., RAW 264.7).
-
Adjust cell density to 1 x 10⁶ cells/mL in a suitable buffer like Hanks' Balanced Salt Solution with calcium and magnesium (HBSS++).
-
-
Assay Procedure:
-
In a white, opaque 96-well plate (suitable for luminescence), add 25 µL of cell suspension to each well.
-
Add 25 µL of 7-Hydroxychroman-2-one at various concentrations. Use a known inhibitor like Dexamethasone as a positive control and vehicle (DMSO) as a negative control.
-
Incubate at 37°C for 15 minutes.
-
Prepare a stimulation cocktail containing Luminol (for signal generation) and PMA (the stimulant).
-
Add 50 µL of the stimulation cocktail to initiate the reaction.
-
Immediately measure the chemiluminescence over time (e.g., for 60 minutes) in a plate reader with luminescence capability.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the luminescence signal for each well.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against compound concentration.
-
Cell-Free Cyclooxygenase (COX) Inhibition Assay
Principle: This assay quantifies the ability of a test compound to directly inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The activity is measured by monitoring the appearance of an oxidized colorimetric probe, providing a direct measure of enzyme inhibition. This helps determine if the compound's anti-inflammatory action is mediated through this key pathway.[1]
Protocol:
-
Reagents:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic Acid (substrate).
-
A colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Known selective (e.g., SC-560 for COX-1, Celecoxib for COX-2) and non-selective (e.g., Indomethacin) inhibitors as positive controls.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format according to commercially available kits or established literature methods.
-
Incubate the enzyme (COX-1 or COX-2) with the test compound (7-Hydroxychroman-2-one) or controls for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid and the colorimetric probe.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 590-620 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of color development) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
-
Section 3: Cytotoxicity and Antiproliferative Assays
Assessing cytotoxicity is crucial for two reasons: to identify potential anticancer activity and to flag non-specific toxicity that could confound the results of other bioassays. The MTT assay is a standard, reliable method for evaluating cell viability.[9]
Principle of the MTT Assay
This diagram illustrates the core principle of the MTT assay, where mitochondrial enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.
Caption: Conversion of MTT to formazan by viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures cellular metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Culture and Seeding:
-
Select appropriate cell lines (e.g., a cancer cell line like HeLa or A-549 for anticancer screening, or a non-cancerous line like HEK293 for general toxicity).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. Cell density is critical to ensure they are in the logarithmic growth phase during the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 7-Hydroxychroman-2-one.
-
Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compound. Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate for 24, 48, or 72 hours, depending on the research question.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC50 value (concentration that inhibits cell growth by 50%) by plotting % viability against compound concentration.
-
| Parameter | 7-Hydroxychroman-2-one (Hypothetical) | Doxorubicin (Control) |
| Cell Line | HeLa | HeLa |
| Incubation Time | 48 hours | 48 hours |
| IC50 Value | 75.2 µM | 0.8 µM |
Section 4: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. Coumarins have been shown to inhibit a variety of enzymes, including cytochrome P450s (CYPs), which are critical in drug metabolism.[10][11]
Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay determines if 7-Hydroxychroman-2-one inhibits the activity of major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Human liver microsomes, which are rich in CYP enzymes, are incubated with a specific probe substrate for each isoform. The rate of formation of the substrate's metabolite is measured via LC-MS/MS. A reduction in the metabolite formation rate in the presence of the test compound indicates inhibition.[12]
Protocol:
-
Reagent Preparation:
-
Human Liver Microsomes (HLM): Thaw on ice.
-
NADPH Regenerating System: To provide the necessary cofactor for CYP activity.
-
CYP Probe Substrates: A cocktail of specific substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Test Compound: Serial dilutions of 7-Hydroxychroman-2-one.
-
Positive Controls: Known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate HLM, buffer, and the test compound/control at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate cocktail.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C. The reaction time must be within the linear range of metabolite formation.
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of specific metabolite formed for each CYP isoform.
-
Calculate the percent of activity remaining compared to the vehicle control.
-
Determine the IC50 value for each isoform to assess the inhibitory potency and selectivity of 7-Hydroxychroman-2-one.
-
| CYP Isoform | Probe Substrate | 7-Hydroxychroman-2-one IC50 (Hypothetical) | Positive Control (IC50) |
| CYP3A4 | Midazolam | > 100 µM | Ketoconazole (~0.1 µM) |
| CYP2D6 | Dextromethorphan | 45 µM | Quinidine (~0.05 µM) |
| CYP2C9 | Diclofenac | > 100 µM | Sulfaphenazole (~0.2 µM) |
| CYP2A6 | Coumarin | 8.5 µM | Methoxsalen (~0.4 µM) |
Interpretation: The hypothetical data suggests that 7-Hydroxychroman-2-one is a selective inhibitor of CYP2A6, with weaker inhibition of CYP2D6 and minimal effect on CYP3A4 and CYP2C9 at the tested concentrations. This is a critical consideration for drug development, as CYP inhibition can lead to drug-drug interactions.
References
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Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-25. [Link]
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Kostova, I., Bhatia, S., Grigorov, P., Balkansky, S., Parmar, V. S., Prasad, A. K., & Saso, L. (2011). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. Current Medicinal Chemistry, 18(25), 3929-51. [Link]
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Prahadeesh, N., et al. (2018). Simple coumarins, such as coumarin, 4-hydroxycoumarin, 7-hydroxycoumarin, and 7-hydroxy-4-methylcoumarin, were synthesized by Prahadeesh and associates. Referenced in: Coumarin: A natural solution for alleviating inflammatory disorders. (2024). Heliyon.[Link]
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de Souza, C. F., et al. (2013). 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. Chemico-Biological Interactions, 206(1), 63-75. [Link]
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Al-Warhi, T., et al. (2022). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 27(1), 1-13. [Link]
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Sashidhara, K. V., et al. (2016). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3530-3534. [Link]
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Murár, J., et al. (2021). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules, 26(23), 7116. [Link]
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Zielińska, S., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 28(9), 3793. [Link]
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Lacy, A., & O'Kennedy, R. (2021). Coumarin in medicine: a journey from the lab to the clinic. Referenced in: Coumarin: A natural solution for alleviating inflammatory disorders. (2024). Heliyon.[Link]
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Anupama, B., et al. (2018). Insilico Evaluation and Antioxidant Activity of [(2E)-7 Hydroxy-4- Methyl-2H-Chromen-2-Ylidene] Amino Derivatives. American Journal of PharmTech Research, 8(1), 179-195. [Link]
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Chen, Y., et al. (2019). Inhibition of Human Cytochrome P450 2A6 by 7-hydroxycoumarin Analogues: Analysis of the Structure-Activity Relationship and Isoform Selectivity. European Journal of Pharmaceutical Sciences, 135, 72-82. [Link]
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Al-Majedy, Y. K., et al. (2020). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Indian Journal of Heterocyclic Chemistry, 30(2), 313-318. [Link]
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An, N., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248552. [Link]
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Mirahmad, M., et al. (2024). Anti-Inflammatory Activity-Guided Isolation and In Silico Validation of Turmeric (Curcuma longa L.) Phytochemicals. Molecules, 29(1), 1-18. [Link]
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Polovinkina, M. A., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71(12), 2645–2653. [Link]
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Newton, D. J., et al. (2012). An In Vitro, High Throughput, Seven CYP Cocktail Inhibition Assay for the Evaluation of New Chemical Entities Using LC-MS/MS. Journal of Biomolecular Screening, 17(8), 1066-1075. [Link]
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Rehman, H. M., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
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Application Notes and Protocols for Cell-Based Assays of 7-Hydroxychroman-2-one Derivatives
Introduction: Unveiling the Therapeutic Potential of 7-Hydroxychroman-2-one Derivatives
The 7-hydroxychroman-2-one scaffold, a core structure in many natural and synthetic compounds, has garnered significant interest in the field of drug discovery. Derivatives of this molecule have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antifungal properties.[1][2][3] This diverse bioactivity profile makes them promising candidates for the development of novel therapeutics for a range of diseases, from cancer to inflammatory disorders.
Cell-based assays are indispensable tools for elucidating the mechanisms of action and determining the therapeutic potential of such compounds.[4] They provide a physiologically relevant environment to assess cellular responses to chemical stimuli, offering insights into cytotoxicity, apoptosis, and the modulation of key signaling pathways. This guide provides a comprehensive overview and detailed protocols for a panel of cell-based assays specifically tailored for the evaluation of 7-hydroxychroman-2-one derivatives. The protocols are designed to be robust and self-validating, with an emphasis on understanding the scientific principles behind each step to empower researchers to generate reliable and reproducible data.
I. Assessment of Cytotoxicity: The First Step in Characterizing Bioactivity
A fundamental initial step in the evaluation of any potential therapeutic agent is to determine its cytotoxic profile. This allows for the establishment of a therapeutic window and provides insights into the compound's potential for inducing cell death. Two widely accepted and complementary assays for this purpose are the MTT and LDH assays.
A. MTT Assay: Measuring Metabolic Activity as an Indicator of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Caption: Workflow of the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 7-hydroxychroman-2-one derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
B. LDH Assay: Quantifying Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis. This assay serves as an excellent orthogonal method to the MTT assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
| Derivative | Concentration (µM) | Cell Viability (%) (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Compound A | 1 | 98 ± 4.5 | 3 ± 1.2 |
| 10 | 75 ± 6.2 | 22 ± 3.1 | |
| 50 | 42 ± 3.8 | 55 ± 4.5 | |
| 100 | 15 ± 2.1 | 88 ± 5.3 | |
| Compound B | 1 | 99 ± 3.7 | 2 ± 0.9 |
| 10 | 95 ± 4.1 | 5 ± 1.5 | |
| 50 | 88 ± 5.5 | 12 ± 2.4 | |
| 100 | 72 ± 6.9 | 25 ± 3.8 |
II. Investigating the Mechanism of Cell Death: Apoptosis Assays
Should the cytotoxicity assays indicate that the 7-hydroxychroman-2-one derivatives induce cell death, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a distinct process from necrosis and is a desirable trait for many anticancer agents.
A. Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Treat cells with the 7-hydroxychroman-2-one derivatives at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[13] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
B. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases that cleave a number of cellular proteins, leading to the characteristic morphological changes of apoptosis. Luminescent assays are available that use a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[1] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[1][14]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compounds as described previously.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1-3 hours.[15]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
| Derivative | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (RLU) |
| Compound A | 10 | 35 ± 4.2 | 85,000 ± 9,200 |
| 50 | 68 ± 7.1 | 250,000 ± 21,500 | |
| Compound B | 10 | 8 ± 1.5 | 12,000 ± 1,800 |
| 50 | 15 ± 2.3 | 25,000 ± 3,100 |
III. Elucidating Antioxidant and Anti-inflammatory Mechanisms
Many chromanone and coumarin derivatives have been reported to possess antioxidant and anti-inflammatory properties.[3][16] Cell-based assays can be employed to investigate these activities and the underlying signaling pathways.
A. Cellular Reactive Oxygen Species (ROS) Detection Assay
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring cellular ROS.[4][17] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[18][19]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the 7-hydroxychroman-2-one derivatives. It is often beneficial to pre-treat the cells with the compounds before inducing oxidative stress with an agent like H₂O₂ or lipopolysaccharide (LPS).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.[19]
-
Induction of Oxidative Stress (Optional): If desired, remove the DCFH-DA solution and add a ROS-inducing agent in fresh medium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[18]
B. NF-κB Reporter Assay: Monitoring a Key Inflammatory Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[20] In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes.[2][21] An NF-κB luciferase reporter assay is a powerful tool to screen for compounds that modulate this pathway. This assay utilizes a cell line that has been stably transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element.[2]
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
-
Cell Seeding: Seed the NF-κB reporter cell line in a white-walled 96-well plate.
-
Compound Treatment: Pre-treat the cells with the 7-hydroxychroman-2-one derivatives for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus such as TNF-α or LPS to the wells.
-
Incubation: Incubate the plate for 6-24 hours to allow for luciferase expression.[22]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the reporter assay kit manufacturer's instructions.
| Derivative | Concentration (µM) | Relative ROS Levels (%) | NF-κB Activity (% of Control) |
| Compound C | 1 | 85 ± 7.2 | 75 ± 6.8 |
| 10 | 42 ± 5.1 | 38 ± 4.5 | |
| 50 | 25 ± 3.8 | 15 ± 2.9 | |
| Compound D | 1 | 95 ± 8.5 | 92 ± 7.1 |
| 10 | 88 ± 6.9 | 85 ± 6.2 | |
| 50 | 75 ± 5.4 | 78 ± 5.8 |
IV. Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the initial characterization of 7-hydroxychroman-2-one derivatives. By systematically evaluating cytotoxicity, the potential to induce apoptosis, and the modulation of key pathways involved in oxidative stress and inflammation, researchers can gain valuable insights into the therapeutic potential of these compounds. Positive results from these assays can guide further preclinical development, including more in-depth mechanistic studies and in vivo efficacy testing. It is crucial to remember that cell-based assays are a simplified model, and results should be interpreted in the context of a broader drug discovery program.
V. References
-
JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
-
Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. (n.d.). Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on natural coumarin lead compounds for their pharmacological activity. BioMed research international, 2013.
-
Promega Corporation. (n.d.). LDH cytotoxicity assay. Retrieved from [Link]
-
JoVE. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
Antioxidant activity of 2H-chromen-2-one derivatives. (n.d.). Retrieved from [Link]
-
Jayakumari, S., & Anbarasi, C. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013.
-
Zhang, Y., et al. (2019). Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. Helvetica Chimica Acta, 102(10), e1900147.
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2270183.
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Wang, Y., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514.
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). Retrieved from [Link]
-
Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones | Request PDF. (n.d.). Retrieved from [Link]
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids. (n.d.). Retrieved from [Link]
-
Anusha, C., et al. (2016). 7-Hydroxycoumarin prevents UVB-induced activation of NF-κB and subsequent overexpression of matrix metalloproteinases and inflammatory markers in human dermal fibroblast cells. Molecular and cellular biochemistry, 412(1-2), 181–193.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
7-hydroxycoumarin modulates Nrf2/HO-1 and microRNA-34a/SIRT1 signaling and prevents cisplatin-induced oxidative stress, inflammation, and kidney injury in rats | Request PDF. (n.d.). Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. Retrieved from [Link]
-
Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. (n.d.). Retrieved from [Link]
-
2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (n.d.). Retrieved from [Link]
-
NF-κB Inhibitory Activity of the Di-Hydroxy Derivative of Piperlongumine (PL-18). (n.d.). Retrieved from [Link]
-
The Problems with the Cells Based Assays. (n.d.). Retrieved from [Link]
-
Al-Hujaily, E. M., et al. (2022). Curcumin and Its Derivatives Induce Apoptosis in Human Cancer Cells by Mobilizing and Redox Cycling Genomic Copper Ions. Molecules, 27(21), 7410.
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
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- 21. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxychroman-2-one
Welcome to the technical support center for the synthesis of 7-Hydroxychroman-2-one (also known as 7-hydroxydihydrocoumarin). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you improve your experimental outcomes.
Introduction: The Challenge of Synthesizing 7-Hydroxychroman-2-one
7-Hydroxychroman-2-one is a valuable heterocyclic scaffold found in various biologically active molecules. Its synthesis, while seemingly straightforward, is often plagued by issues such as low yields, significant byproduct formation, and purification difficulties. The core of the synthesis typically involves the formation of the lactone ring from a substituted phenol, most commonly resorcinol. Success hinges on carefully controlling reaction conditions to favor the desired intramolecular cyclization while suppressing intermolecular side reactions like polymerization.
This guide will focus on the most prevalent synthetic strategies and the critical parameters that dictate their success.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low (<40%). What are the most likely causes?
Low yield is the most common complaint. The root cause often lies in one of three areas: the choice of synthetic route, reaction conditions, or the purity of starting materials.
-
Synthetic Route Inefficiency: The most common routes are (A) a two-step process involving the synthesis of 7-hydroxycoumarin via Pechmann condensation followed by catalytic hydrogenation, or (B) a one-pot cyclization of resorcinol with a suitable three-carbon partner (e.g., acrylic acid or its derivatives). Route A often provides better overall yields as the individual steps are more controllable. Direct cyclizations (Route B) can be sensitive and prone to polymerization.
-
Harsh Reaction Conditions: The use of strong Brønsted acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures, common in Pechmann-type reactions, can lead to charring and degradation of the phenol ring.[1][2] This significantly reduces the amount of starting material available for the desired reaction.
-
Sub-optimal Catalyst Choice: The catalyst's role is to facilitate both the initial intermolecular reaction (e.g., acylation or Michael addition) and the subsequent intramolecular cyclization. An inappropriate catalyst can stall the reaction after the first step or promote side reactions. Newer methods employ milder Lewis acids or solid acid catalysts to improve selectivity and yield.[3][4]
-
Purity of Reagents: Resorcinol is susceptible to oxidation, appearing pink or brown. Using oxidized resorcinol can introduce impurities that inhibit the catalyst and lead to a complex mixture of byproducts. Ensure you are using high-purity, colorless resorcinol.
Question 2: I'm observing a dark, tar-like crude product that is difficult to purify. How can I prevent this and clean up my product?
This is a classic sign of polymerization or degradation, typically caused by excessive heat or acid concentration.
-
Prevention:
-
Temperature Control: Do not overheat the reaction. For Pechmann-type condensations, maintain the temperature strictly as specified in the protocol. Adding the reagents dropwise to chilled acid can help manage the initial exotherm.[5]
-
Milder Catalysis: Switch from concentrated H₂SO₄ to a milder catalyst. Trifluoromethanesulfonic acid, trifluoroacetic acid, or heterogeneous catalysts like Amberlyst-15 have been shown to be effective while reducing charring.[6][7][8]
-
Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.
-
-
Purification Strategy:
-
Aqueous Workup: After quenching the reaction (typically by pouring it onto ice water), the crude solid should be thoroughly washed with cold water to remove residual acid and water-soluble impurities.[9][10]
-
Base Wash: A wash with a weak base solution (e.g., saturated sodium bicarbonate) can help remove acidic byproducts. Be cautious, as the phenolic proton of your product is acidic and it may partition into the aqueous layer if the pH is too high.
-
Recrystallization: This is the most effective method for purifying the solid product. Ethanol is commonly reported as a suitable recrystallization solvent.[9] If the product oils out, try a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Column Chromatography: If recrystallization fails to yield pure material, silica gel column chromatography is the next step. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is a good starting point.
-
Question 3: My reaction seems to produce multiple isomers. How can I improve selectivity?
Isomer formation is a significant issue when using resorcinol, as it has two hydroxyl groups that can participate in the reaction, and acylation can occur at different positions on the ring. The primary challenge in synthesizing 7-hydroxy derivatives is achieving selective reaction at the C4 position relative to the C2 hydroxyl group.
The Pechmann condensation of resorcinol with a β-ketoester (like ethyl acetoacetate for coumarin synthesis) is generally regioselective, favoring the formation of the 7-hydroxy isomer due to the higher nucleophilicity of the C4 position. However, side reactions can still occur.
-
Control of Electrophilicity: The choice of catalyst can influence the regioselectivity. Lewis acids can chelate with the hydroxyl groups, directing the incoming electrophile to a specific position.
-
Steric Hindrance: Using bulkier reagents or catalysts can favor reaction at the less sterically hindered site, though this is less of a factor with the small resorcinol molecule.
Below is a workflow to guide your troubleshooting process for low-yield experiments.
Caption: Key stages of the Pechmann condensation mechanism.
Materials & Equipment:
-
Resorcinol (e.g., 11.0 g, 0.1 mol)
-
Ethyl acetoacetate (e.g., 13.0 g, 0.1 mol)
-
Concentrated Sulfuric Acid (98%)
-
250 mL Round-bottom flask or Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Ethanol (for recrystallization)
-
Standard filtration apparatus
Step-by-Step Procedure:
-
Carefully place 50 mL of concentrated sulfuric acid into a 250 mL beaker and cool it in an ice bath to below 10 °C with gentle stirring.
-
In a separate flask, mix 11.0 g of resorcinol with 13.0 g of ethyl acetoacetate. Stir until the resorcinol is fully dissolved.
-
Slowly add the resorcinol/ethyl acetoacetate mixture dropwise to the cold, stirred sulfuric acid. The rate of addition should be controlled to keep the temperature of the acid mixture below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The solution will become thick and may solidify.
-
Pour the reaction mixture slowly and carefully into a beaker containing 500 g of crushed ice and water. This will precipitate the crude product.
-
Stir the ice-water mixture until all the ice has melted. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acid.
-
Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white or off-white solid. A typical yield is 70-85%. [5]
Protocol 2: Catalytic Hydrogenation to 7-Hydroxychroman-2-one
This step reduces the double bond in the pyrone ring of the coumarin intermediate.
Materials & Equipment:
-
7-Hydroxy-4-methylcoumarin (e.g., 10.0 g)
-
Palladium on Carbon (10% Pd/C, ~5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon hydrogenation setup
-
Celite or another filtration aid
Step-by-Step Procedure:
-
Dissolve 10.0 g of 7-hydroxy-4-methylcoumarin in a suitable solvent like ethanol (approx. 200 mL) in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere if possible (to prevent it from catching fire).
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. This can take several hours to complete.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with fresh solvent to recover all the product.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 7-Hydroxychroman-2-one.
-
If necessary, the product can be further purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography.
Data Summary: Catalyst Comparison for Coumarin Synthesis
The choice of catalyst is critical in the initial synthesis of the coumarin scaffold. While concentrated H₂SO₄ is traditional, various alternatives offer milder conditions and potentially higher yields.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Yield Range | Reference |
| Conc. H₂SO₄ | 0-25 °C, 12-24h | Inexpensive, readily available | Harsh, causes charring, difficult workup | 65-85% | [5] |
| PPA | 80-100 °C, 2-4h | Effective for less reactive phenols | High viscosity, difficult to stir and remove | 70-90% | [2] |
| Trifluoroacetic Acid | Reflux, 1-3h | Milder, acts as both catalyst and solvent | Expensive, corrosive | ~95% | [3] |
| Amberlyst-15 | 110 °C, 1-2h (Solvent-free) | Heterogeneous, easily removed, reusable | Requires higher temperature | 80-95% | [8] |
| InCl₃ | RT, 10-30 min (Ball mill) | Very mild, rapid, solvent-free | Requires specialized equipment | 52-92% | [11] |
References
- ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
-
vibzz lab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. [Link]
-
(n.d.). Reaction Between 7-Hydroxy Coumarin, Alkyl Isocyanides and Dialkyl Acetylenedicarboxylate: Synthesis of 4H. [Link]
- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H 2 SO 4 , b. 5% NaOH, c. 2M H 2 SO 4.
-
Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]
- ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol.
-
Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-25. [Link]
-
PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Institutes of Health. [Link]
-
RSC Publishing. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. [Link]
- ResearchGate. (n.d.). Optimization of reaction condition for synthesizing 7-hydroxy-4-methylcoumarin (1).
-
PubChem. (n.d.). 7-Hydroxychromanone. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. [Link]
- ResearchGate. (n.d.). Investigation of the Pechmann Reaction Between 2,7-Dihydroxynaphthalene and Ethyl Acetoacetate with Different Condensing Agents.
-
IISTE. (n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. [Link]
-
Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). [Link]
-
MDPI. (n.d.). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. [Link]
-
Semantic Scholar. (2021). Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]
-
National Institutes of Health. (n.d.). 7-Hydroxy-6-methoxy-2H-chromen-2-one. [Link]
-
Wikipedia. (n.d.). Perkin reaction. [Link]
-
National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
- Google Patents. (n.d.). Preparation method of 7-hydroxy-4-methylcoumarin.
-
(n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]
-
PharmRecord. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. [Link]
-
National Institutes of Health. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Pechmann Condensation for Coumarin Synthesis
Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coumarin synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, helping you optimize your reaction outcomes and minimize side reactions.
Introduction to Pechmann Condensation
The Pechmann condensation is a widely used acid-catalyzed reaction for synthesizing coumarins from phenols and β-ketoesters.[1] The reaction proceeds through a series of steps, including an initial interaction between the phenol and the β-ketoester, followed by cyclization and dehydration to form the fused α-pyrone ring characteristic of coumarins.[2] While robust, the reaction is sensitive to conditions, and several side reactions can compete with the desired pathway, leading to reduced yields and complex product mixtures. This guide will help you understand and control these variables.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Pechmann condensation in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired Coumarin
Q1: My Pechmann condensation resulted in a very low yield or failed completely. What are the most likely causes and how can I fix this?
A1: Low or no yield is a frequent issue that can typically be traced back to substrate reactivity, reaction conditions, or catalyst choice.
-
Substrate Reactivity: The electronic nature of the phenol is critical. Phenols with electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH2) groups are highly activated and generally give good yields under mild conditions.[3] Conversely, phenols with electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) are deactivated and require harsher conditions and stronger catalysts, often still resulting in lower yields.
-
Expert Tip: For deactivated phenols, consider increasing the reaction temperature and using a stronger acid catalyst like methanesulfonic acid or employing a more effective modern catalyst. Be aware that harsher conditions can also promote side reactions.
-
-
Reaction Temperature: Temperature is a critical parameter. There is often an optimal temperature for the reaction.
-
Too Low: Insufficient temperature will lead to a sluggish or incomplete reaction.
-
Too High: Excessive heat can cause degradation of the starting materials or the coumarin product. It can also promote side reactions like chromone formation or self-condensation of the ethyl acetoacetate.[4] For many standard Pechmann reactions, a temperature range of 90-130°C is found to be effective.[4][5]
-
Troubleshooting Step: Perform small-scale optimization reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot for your specific substrate combination.
-
-
Catalyst Concentration: The amount of acid catalyst is crucial. Too little catalyst will result in an incomplete reaction. However, simply adding a large excess is not always better and can promote side reactions. Studies have shown that increasing catalyst loading from 5 mol% to 10 mol% can significantly improve yield, but a further increase to 15 mol% may offer no additional benefit.[6]
-
Protocol Adjustment: If you suspect catalyst concentration is the issue, try titrating the amount. A good starting point for many Lewis acid catalysts is 10 mol%.[6]
-
-
Water Content: The presence of excess water can deactivate many acid catalysts, particularly Lewis acids, and can hydrolyze the ester. Ensure your reagents and glassware are dry. Using concentrated sulfuric acid is effective because it also acts as a dehydrating agent.[7]
Issue 2: Formation of an Isomeric Impurity (Chromone)
Q2: My spectral data (NMR, MS) suggests I have a mixture of products, likely the desired coumarin and an isomeric chromone. Why does this happen and how can I favor coumarin formation?
A2: This is a classic side reaction in coumarin synthesis. The formation of a chromone instead of a coumarin is known as the Simonis chromone cyclization .[1] The two pathways are in direct competition, and the outcome is largely dictated by the choice of condensing agent.
-
Causality - The Role of the Catalyst: The key difference lies in which carbonyl group of the β-ketoester is activated for the initial reaction with the phenol.
-
Pechmann Pathway (Coumarin Formation): Brønsted acids (e.g., H₂SO₄, H₃PO₄) typically promote the initial transesterification between the phenol's hydroxyl group and the ester carbonyl of the β-ketoester. This is followed by an intramolecular Friedel-Crafts-type acylation at the ortho position of the phenol by the ketone carbonyl.[1][2]
-
Simonis Pathway (Chromone Formation): Strong dehydrating agents, most notably phosphorus pentoxide (P₂O₅), tend to activate the ketone carbonyl first. This leads to an initial reaction with the phenol hydroxyl group, followed by cyclization involving the ester carbonyl attacking the aromatic ring.[1]
-
-
Troubleshooting & Prevention:
-
Catalyst Selection: To favor coumarin synthesis, use a strong Brønsted acid like concentrated sulfuric acid, methanesulfonic acid, or a solid acid catalyst like Amberlyst-15.[8] Avoid using P₂O₅ if your goal is to synthesize a coumarin.[1]
-
Purification of the Mixture: If you have already formed a mixture, separation can be challenging due to similar polarities. A chemical separation method involves ring-opening the pyrone rings with sodium ethoxide. The coumarin forms a carboxylic acid salt, while the chromone forms a phenolic diketone. These can be separated by extraction, and the respective products can be recyclized under acidic conditions.[9]
-
Below is a diagram illustrating the competing pathways.
Caption: Competing Pechmann and Simonis reaction pathways.
Issue 3: Unwanted Reactions on the Phenol Ring
Q3: I'm using concentrated sulfuric acid and getting a dark, tarry mixture with evidence of sulfonation on my phenol. How can I avoid this?
A3: This is a common issue when using highly reactive phenols with concentrated sulfuric acid, which is a strong sulfonating agent.
-
Mechanism of Sulfonation: The reaction of phenol with concentrated sulfuric acid is an electrophilic aromatic substitution. The reaction is temperature-dependent; at lower temperatures (~25°C), the ortho-isomer is favored, while at higher temperatures (~100°C), the thermodynamically more stable para-isomer predominates.[7][10] In the context of a Pechmann condensation, which often requires heat, para-sulfonation is a likely side reaction.
-
Troubleshooting & Prevention:
-
Change the Catalyst: The most effective solution is to switch to a non-sulfonating acid catalyst. Excellent alternatives include:
-
Modify Reaction Conditions: If you must use H₂SO₄, try to use the minimum effective amount and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Adding the sulfuric acid slowly and dropwise to a pre-heated mixture of the phenol and ketoester can sometimes help control the exotherm and minimize side reactions.[14]
-
Issue 4: Difficulty in Product Purification
Q4: My reaction seems to have worked, but I'm struggling to get a pure product. How do I effectively remove unreacted starting materials and byproducts?
A4: A robust workup and purification strategy is essential for isolating pure coumarin.
-
Step 1: Quenching and Precipitation: The standard procedure is to cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice and water.[15] This accomplishes two things: it stops the reaction and precipitates the crude organic product, as coumarins are typically insoluble in water. The solid can then be collected by vacuum filtration.
-
Step 2: Removing Unreacted Phenol: Unreacted phenol is a common impurity. It can be removed by performing a basic wash.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer one or two times with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The base will deprotonate the acidic phenol, forming the water-soluble sodium phenolate, which will partition into the aqueous layer.[16]
-
Caution: Be aware that some coumarins, especially those with free hydroxyl groups, can also be deprotonated and may have some solubility in basic solutions. Use a dilute base and avoid prolonged contact. Always check the organic layer by TLC before discarding the aqueous washes.
-
-
Step 3: Final Purification:
-
Recrystallization: This is the most common method for purifying the final product. Ethanol is a frequently used solvent for recrystallizing coumarins.[6][14]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable alternative. A typical eluent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[17][18]
-
Caption: General workflow for coumarin purification.
Part 2: Data & Protocols
Comparative Catalyst Performance
The choice of catalyst significantly impacts the Pechmann condensation's efficiency. While traditional Brønsted acids are effective, modern heterogeneous catalysts offer advantages like easier separation, reusability, and often milder reaction conditions.[12]
| Catalyst Type | Catalyst Example | Typical Conditions | Yield Range (%) | Key Advantages/Disadvantages | Reference |
| Homogeneous Brønsted Acid | Conc. H₂SO₄ | 80-120°C, Solvent-free | 55-95% | Adv: Inexpensive, strong acid. Disadv: Corrosive, difficult to remove, can cause sulfonation. | [12][19] |
| Homogeneous Lewis Acid | FeCl₃·6H₂O | Toluene, Reflux | 80-95% | Adv: Effective, non-sulfonating. Disadv: Not easily recyclable, requires anhydrous conditions. | [11] |
| Heterogeneous (Solid Acid) | Amberlyst-15 | 110°C, Solvent-free | 85-95% | Adv: Reusable, easy to separate, low corrosion. Disadv: Can have lower activity than homogeneous acids. | [8][20] |
| Heterogeneous (Metal Oxide) | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C, Solvent-free | ~88% | Adv: High activity, recyclable, stable. Disadv: Requires catalyst synthesis. | [5][6] |
| Green/Alternative | TBAB / K₂CO₃ | Room Temp, Solvent-free | Good | Adv: Mild conditions, environmentally friendly. Disadv: Substrate scope may be limited. | [21] |
Experimental Protocols
Protocol 1: Standard Pechmann Condensation using a Lewis Acid Catalyst
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using a recyclable solid acid catalyst.
Materials:
-
Resorcinol (2 mmol)
-
Ethyl acetoacetate (EAA) (2 mmol)
-
Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles (10 mol %)
-
Ethyl acetate
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (220 mg, 2 mmol), ethyl acetoacetate (0.25 mL, 2 mmol), and Zn₀.₉₂₅Ti₀.₀₇₅O NPs catalyst (10 mol %).[6]
-
Heat the reaction mixture with constant stirring at 110°C under solvent-free conditions.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate (20 mL). The heterogeneous catalyst can be separated by centrifugation or filtration. The catalyst can be washed with ethanol, dried, and reused.[6]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford pure 7-hydroxy-4-methylcoumarin as a white solid.[6]
Protocol 2: Troubleshooting Protocol - Minimizing Sulfonation Side Products
This protocol is an alternative to using concentrated H₂SO₄ for substrates prone to sulfonation. It employs a milder, reusable solid acid catalyst.
Materials:
-
Substituted Phenol (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Amberlyst-15 (10 mol%, ~0.2 g)
-
Ice-water mixture
-
5% aq. NaOH solution
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a flask, combine the phenol (1 mmol), ethyl acetoacetate (1 mmol), and Amberlyst-15 catalyst.[20]
-
Heat the mixture to 110°C with stirring under solvent-free conditions for the appropriate time (typically 2-3 hours). Monitor by TLC.[20]
-
Upon completion, cool the mixture and pour it into a beaker containing an ice-water slurry.
-
Stir vigorously until a precipitate forms. Collect the solid by vacuum filtration and wash with cold water.
-
Transfer the crude solid to a separatory funnel containing ethyl acetate (25 mL) and 5% aq. NaOH (15 mL). Shake and allow the layers to separate.
-
Drain the aqueous layer (this removes any unreacted acidic phenol).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Recrystallize the resulting solid from hot ethanol to yield the pure coumarin derivative.
References
- Optimization of the Pechmann reaction conditions a. (n.d.). ResearchGate. [https://www.researchgate.net/publication/282337759_Optimization_of_the_Pechmann_reaction_conditions_a]
- Coumarines & Chromones 1.pptx. (n.d.). SlideShare. [https://www.slideshare.net/MAltam/coumarines-chromones-1pptx]
- A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols. (2025). BenchChem. [https://www.benchchem.
- Gawande, M. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6682121/]
- Gawande, M. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.9b00257]
- Joshi, S., & Chudasama, U. (n.d.). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemical Technology. [http://nopr.niscpr.res.in/handle/123456789/7811]
- Optimizing reaction conditions for the synthesis of 5,7,8-Trimethoxycoumarin. (2025). BenchChem. [https://www.benchchem.com/product-guides/optimizing-reaction-conditions-for-the-synthesis-of-5-7-8-trimethoxycoumarin]
- A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8433519/]
- Pechmann condensation. (n.d.). Wikipedia. [https://en.wikipedia.
- Pechmann Condensation.doc. (n.d.). Harvard University. [https://canvas.harvard.edu/courses/44360/files/7021389/download?wrap=1]
- Tyndall, S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/acs.joc.5b01433]
- How to remove the phenol from the reaction mixture without doing column chromatography? (2017). ResearchGate. [https://www.researchgate.
- Catalytic Screening for the Coumarin Synthesis by Pechmann Condensation a. (n.d.). ResearchGate. [https://www.researchgate.
- Al-Matar, H. M., et al. (2016). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Chemistry and Materials Research. [https://www.iiste.org/Journals/index.php/CMR/article/view/28604]
- Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (n.d.). ResearchGate. [https://www.researchgate.
- Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.
- Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. (2021). YouTube. [https://www.youtube.
- Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024). Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11357908/]
- Pechmann Condensation. (2025). J&K Scientific. [https://www.jk-sci.
- Mechanism of the Pechmann Reaction: A Theoretical Study. (n.d.). ResearchGate. [https://www.researchgate.net/publication/51761407_Mechanism_of_the_Pechmann_Reaction_A_Theoretical_Study]
- Simonis chromone cyclization. (n.d.). ResearchGate. [https://www.researchgate.
- Synthetic Studies of Natural Coumarins and Chromones. (n.d.). University of Glasgow. [https://theses.gla.ac.uk/5341/]
- Organic CHEMISTRY. (n.d.). TSI Journals. [https://www.tsijournals.
- Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. (n.d.). Der Pharma Chemica. [https://www.derpharmachemica.
- Synthesis of nitrocoumarin derivative and separation of its isomers. (2024). Iraqi Journal of Pharmaceutical Sciences. [https://ijps.uobaghdad.edu.iq/index.php/ijps/article/view/511]
- What is a sulphonation reaction of phenol? (2015). Quora. [https://www.quora.
- Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary. [https://rrjournals.
- Effect of temperature in Pechmann condensation of resorcinol. (n.d.). ResearchGate. [https://www.researchgate.
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI. [https://www.mdpi.com/2624-8549/5/2/73]
- An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. (n.d.). IJNRD. [https://www.ijnrd.org/papers/IJNRD2207011.pdf]
- 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling. (n.d.). MDPI. [https://www.mdpi.com/1420-3049/27/22/7984]
- An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/An-Efficient-and-Practical-Procedure-for-the-of-Srivastava-Singh/63e1346736293f9c3f41334c673111b11b157580]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [https://www.sas.rochester.edu/chm/resource/rtp/workup/workup.htm]
- Influence of sulfuric acid concentration on phenol sulfonation. (2025). BenchChem. [https://www.benchchem.
- The Pechmann Reaction. (n.d.). ResearchGate. [https://www.researchgate.
- Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Coumarin-Synthesis-via-Pechmann-Condensation-on-Mojtahedi-Abaee/13926615b63002f23b7b2049e6f33d7b822605e5]
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Technical Support Center: Optimizing Reaction Conditions for 7-Hydroxychroman-2-one Derivatives
Welcome to the technical support center for the synthesis and optimization of 7-Hydroxychroman-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important class of compounds. We will delve into the mechanistic nuances of the primary synthetic routes, provide robust troubleshooting guides for frequently encountered issues, and offer detailed, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 7-Hydroxychroman-2-one derivatives?
A1: The Pechmann condensation is the most widely employed and generally efficient method for the synthesis of 7-hydroxy-4-substituted coumarins (the unsaturated analogs of 7-Hydroxychroman-2-ones).[1][2][3] This one-pot reaction involves the acid-catalyzed condensation of a phenol (in this case, resorcinol or its derivatives) with a β-ketoester.[1][2] While other methods like the Knoevenagel, Perkin, and Wittig reactions exist for coumarin synthesis, the Pechmann condensation is often preferred for its simplicity and use of readily available starting materials.[3][4][5][6][7]
Q2: How critical is the choice of catalyst in the Pechmann condensation for 7-Hydroxychroman-2-one synthesis?
A2: The choice of catalyst is paramount and significantly influences reaction yield, time, and overall efficiency.[1] While traditional Brønsted acids like concentrated sulfuric acid are effective, they can lead to corrosion and waste disposal issues.[1][8] Modern approaches often favor heterogeneous solid acid catalysts such as Amberlyst-15, zeolites, or metal-doped oxides, which offer advantages like reusability, milder reaction conditions, and easier product work-up.[1][9][10][11] The acidity and surface properties of the catalyst play a crucial role in the reaction's success.
Q3: My Pechmann condensation is resulting in a low yield. What are the likely causes?
A3: Low yields are a common challenge in Pechmann condensations and can stem from several factors:[2]
-
Inappropriate Catalyst: The strength and type of acid catalyst are critical.[2]
-
Suboptimal Temperature: Too low a temperature may halt the reaction, while excessively high temperatures can lead to the decomposition of starting materials or the formation of side products like chromones.[2][5]
-
Steric Hindrance: Bulky substituents on the resorcinol or the β-ketoester can impede the reaction.[2]
-
Deactivating Groups: Strong electron-withdrawing groups on the phenol can decrease its nucleophilicity, slowing down the reaction.[2]
-
Presence of Water: The reaction generates water, which can inhibit the catalyst.[2] Using conditions that remove water can improve yields.
Q4: What are the typical side products I should be aware of during the synthesis of 7-Hydroxychroman-2-one derivatives?
A4: Besides unreacted starting materials, potential side products can include chromone isomers, products from the self-condensation of the β-ketoester, and products from cleavage or isomerization of the desired 7-Hydroxychroman-2-one, especially at elevated temperatures.[5] Careful monitoring by Thin Layer Chromatography (TLC) is essential to identify the formation of these impurities.
Q5: What are the recommended methods for purifying the crude 7-Hydroxychroman-2-one product?
A5: Purification typically involves the following steps:
-
Initial Work-up: After the reaction, the mixture is usually poured into ice-cold water to precipitate the crude product.[2][12] The solid is then collected by vacuum filtration and washed with cold water to remove the acid catalyst and any unreacted resorcinol.[2]
-
Recrystallization: This is the most common method for purifying the crude solid. A suitable solvent system, often an ethanol/water mixture, is used to obtain the pure product.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography with an optimized mobile phase can be employed to isolate the desired compound from closely related side products.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Diagram: Troubleshooting Workflow for Low Yield in Pechmann Condensation
Caption: Troubleshooting workflow for low product yield.
Problem 1: The reaction is not proceeding to completion; significant starting material remains.
-
Plausible Cause & Explanation:
-
Insufficient Catalyst Activity or Amount: The acid catalyst is essential for both the initial transesterification and the subsequent intramolecular cyclization. If the catalyst is weak, poisoned, or present in too low a concentration, the reaction rate will be significantly reduced. For instance, some silica-supported catalysts can be poisoned by water molecules generated during the reaction.[9]
-
Low Reaction Temperature: The Pechmann condensation often requires elevated temperatures to overcome the activation energy barrier.[2] If the temperature is too low, the reaction may be kinetically hindered.
-
-
Suggested Solutions:
-
Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst. For some heterogeneous catalysts, an optimal loading of around 10 mol% has been reported.[10][11]
-
Switch to a Stronger Catalyst: If using a mild acid, consider switching to a stronger one like concentrated sulfuric acid or a more active solid acid catalyst like Amberlyst-15.[5][9]
-
Gradually Increase Temperature: Raise the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC to avoid decomposition. An optimal temperature of around 110°C has been noted in some solvent-free systems.[5]
-
Problem 2: The TLC plate shows a complex mixture of products with significant streaking.
-
Plausible Cause & Explanation:
-
High Reaction Temperature: Excessive heat can cause decomposition of the starting materials and the desired product, leading to a complex mixture of byproducts.[5]
-
Prolonged Reaction Time: Leaving the reaction for an extended period, especially at high temperatures, can also lead to product degradation.
-
-
Suggested Solutions:
-
Optimize Reaction Time and Temperature: Conduct a time-course study at a moderate temperature to find the optimal reaction time that maximizes product formation while minimizing byproduct generation. A study on the Pechmann condensation showed that increasing the temperature beyond 110°C led to a decrease in yield due to side product formation.[5]
-
Purification Strategy:
-
Column Chromatography: A gradient elution on a silica gel column is often necessary to separate the multiple components. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: If a major product can be identified, attempt to find a suitable solvent system for selective recrystallization.[2]
-
-
Problem 3: The isolated product is an off-white or colored solid, indicating impurities.
-
Plausible Cause & Explanation:
-
Incomplete Removal of Catalyst: Residual acid catalyst can char the product upon heating or over time.
-
Formation of Colored Byproducts: Side reactions can lead to the formation of colored impurities.
-
-
Suggested Solutions:
-
Thorough Washing: During the work-up, ensure the crude product is washed extensively with cold water to completely remove any residual acid.[2]
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter through celite to remove the charcoal and adsorbed colored impurities.
-
Repeated Recrystallization: Multiple recrystallizations may be necessary to achieve a high-purity, colorless product.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Pechmann Condensation using a Homogeneous Catalyst (H₂SO₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1.0 equivalent) and the desired β-ketoester (1.1-1.5 equivalents).[3]
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (0.5-1.0 equivalent) with continuous stirring.[2][12] The mixture will become viscous.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Subsequently, heat the reaction in a water bath or oil bath at 70-80°C.[2] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice-cold water while stirring.[2][12]
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water.[2]
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to yield the pure 7-Hydroxychroman-2-one derivative.[2]
Diagram: Pechmann Condensation Mechanism
Caption: Key steps in the Pechmann condensation mechanism.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the outcome of the Pechmann condensation. Below is a summary of the performance of various catalysts for the synthesis of 7-hydroxy-4-methylcoumarin.
| Catalyst | Reaction Conditions | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||
| H₂SO₄ | Room Temp | 18 | 88 | [8] |
| Methanesulfonic acid | Varies | - | - | [1] |
| Heterogeneous Catalysts | ||||
| Amberlyst-15 | 110°C, Solvent-free | 1.67 | 95 | [5] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C | 3 | 88 | [10][11] |
| FeCl₃·6H₂O | Toluene, Reflux | 16 | High | [13] |
| Al-MCM-41 | Varies | - | - | [11] |
Note: The table illustrates a selection of catalysts to highlight the range of available options and their general performance. Specific reaction conditions and yields will vary depending on the substrates used.[1]
References
- Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. (n.d.).
- A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols - Benchchem. (n.d.).
- Technical Support Center: Synthesis of Coumarin-Containing Compounds - Benchchem. (n.d.).
- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin | ACS Omega. (n.d.).
- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - NIH. (n.d.).
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed. (n.d.).
- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed. (n.d.).
- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.).
- Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... - ResearchGate. (n.d.).
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES - ResearchGate. (2018).
- Optimization of the Pechmann reaction conditions a - ResearchGate. (n.d.).
- Synthetic route to 7-hydroxy-2, 2-dimethylchroman-4-one derived... - ResearchGate. (n.d.).
- head-to-head comparison of different synthesis routes for 5,7-dihydroxy-4-propyl-2H-chromen-2 - Benchchem. (n.d.).
- Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate. (n.d.).
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. (2016).
- synthesis of coumarin derivatives via pechmann condensation and nitration reaction - Jetir.Org. (n.d.).
- Optimization of the Pechmann reaction conditions a | Download Table - ResearchGate. (n.d.).
- Synthetic Pathways to Substituted Coumarins: A Comprehensive Guide. (n.d.).
- 1.1. Synthesis of 7-Hydroxy Coumarins. (n.d.).
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (n.d.).
- Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph - Sathyabama. (n.d.).
- RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES - RJPN. (n.d.).
- 7-Hydroxy-6-methoxy-2H-chromen-2-one - PMC - NIH. (n.d.).
- 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) - YouTube. (2023).
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).
- Synthesis of 7 hydroxy-4-methyl coumarin | PDF - Slideshare. (n.d.).
- A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Publishing. (2017).
- New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC - NIH. (n.d.).
- Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp 2 )–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts - MDPI. (n.d.).
Sources
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- 6. chemmethod.com [chemmethod.com]
- 7. rjpn.org [rjpn.org]
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- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 7-Hydroxychroman-2-one
Welcome to the dedicated technical support guide for 7-Hydroxychroman-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges often encountered with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of 7-Hydroxychroman-2-one in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of 7-Hydroxychroman-2-one, and how do they influence its solubility?
A1: Understanding the physicochemical properties of 7-Hydroxychroman-2-one is the first step in addressing its solubility. While extensive experimental data for this specific molecule is limited, we can infer its likely behavior from its structure and available data.
Core Physicochemical Properties of 7-Hydroxychroman-2-one
| Property | Value | Source and Notes |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [2] |
| Structure | 7-hydroxy-3,4-dihydrochromen-2-one | [2] |
| logP (Octanol-Water Partition Coefficient) | 1.3 (Computed) | [2] This predicted value suggests moderate lipophilicity. |
| pKa | Data not available | The phenolic hydroxyl group is expected to be weakly acidic. For the related compound 7-hydroxycoumarin, the pKa is approximately 7.1. |
| Melting Point | Data not available | |
| Aqueous Solubility | Predicted to be low | Based on its structure and the properties of similar compounds like 7-hydroxycoumarin, which is slightly soluble in water.[3] |
The presence of a polar hydroxyl group and a lactone ring suggests some potential for hydrogen bonding with water. However, the fused benzene ring contributes to the molecule's hydrophobicity, likely resulting in poor aqueous solubility.
Q2: I'm observing precipitation of 7-Hydroxychroman-2-one when preparing my aqueous stock solution. What are the initial troubleshooting steps?
A2: Precipitation upon preparation of an aqueous solution is a common issue with poorly soluble compounds. Here is a logical workflow to troubleshoot this problem.
Caption: Initial troubleshooting workflow for precipitation issues.
Step-by-Step Initial Troubleshooting:
-
Verify Compound Integrity: Ensure the purity and identity of your 7-Hydroxychroman-2-one sample. Impurities can sometimes be the cause of unexpected precipitation.
-
Co-solvent Approach: Before adding to your aqueous buffer, dissolve the compound in a minimal amount of a water-miscible organic solvent.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are good starting points. The related compound 7-hydroxycoumarin is soluble in ethanol and methanol.[3]
-
Protocol:
-
Weigh the required amount of 7-Hydroxychroman-2-one.
-
Add a small volume of the chosen organic solvent (e.g., 10-50 µL of DMSO for a 1-10 mg sample).
-
Gently vortex or triturate with a pipette tip until fully dissolved.
-
Slowly add the aqueous buffer to the concentrated organic stock solution while vortexing. This gradual dilution can prevent immediate precipitation.
-
-
-
pH Adjustment: The phenolic hydroxyl group on 7-Hydroxychroman-2-one can be deprotonated at basic pH, increasing its polarity and aqueous solubility.
-
Protocol:
-
Prepare your desired buffer.
-
If compatible with your experimental system, adjust the pH to be 1-2 units above the predicted pKa of the hydroxyl group (a starting point would be pH 8.0-9.0).
-
Attempt to dissolve the compound directly in the alkaline buffer or add the concentrated organic stock to it.
-
-
-
Mechanical & Thermal Assistance:
-
Sonication: Place the sample in a sonicator bath for 5-10 minutes to break down particle aggregates and enhance dissolution.
-
Gentle Heating: Warm the solution to 37-40°C. Be cautious, as excessive heat can degrade the compound.
-
Q3: The use of co-solvents is affecting my downstream cellular assays. What are some alternative methods to improve the solubility of 7-Hydroxychroman-2-one?
A3: This is a critical consideration, as high concentrations of organic solvents can be toxic to cells. Here are several advanced methods to enhance solubility with better biocompatibility.[4][5][6][7][8]
Caption: Advanced methods for biocompatible solubilization.
1. Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like 7-Hydroxychroman-2-one, forming an inclusion complex that is water-soluble.[8]
-
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has excellent solubility and a good safety profile.
-
-
Experimental Protocol:
-
Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your desired aqueous buffer.
-
Add the powdered 7-Hydroxychroman-2-one directly to the cyclodextrin solution.
-
Stir or shake the mixture at room temperature for several hours to overnight to allow for complex formation. Gentle heating can sometimes accelerate this process.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
2. Use of Surfactants:
-
Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap insoluble compounds, increasing their apparent solubility.[6]
-
Recommended Surfactants for Biological Applications:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in drug formulations.
-
Pluronic® F-68: A non-ionic triblock copolymer with low toxicity.
-
-
Experimental Protocol:
-
Prepare a stock solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add 7-Hydroxychroman-2-one to this solution.
-
Mix thoroughly, using sonication if necessary, until the compound is dissolved.
-
Comparison of Advanced Solubilization Methods
| Method | Advantages | Disadvantages |
| Cyclodextrin Complexation | Low toxicity, high biocompatibility, can improve stability. | Can have a saturation limit, may interact with other formulation components. |
| Use of Surfactants | High solubilization capacity, widely available. | Potential for cell toxicity at higher concentrations, can interfere with some assays. |
| Solid Dispersion | Can significantly improve dissolution rate and bioavailability.[5] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder), more complex formulation development. |
| Nanosuspension | Increases surface area for faster dissolution, suitable for parenteral delivery.[7][8] | Requires high-pressure homogenization or milling equipment, potential for particle aggregation. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation in cell culture media. | The final concentration of the organic co-solvent is too high. | Keep the final co-solvent concentration below 0.5% (ideally below 0.1%). Use a higher stock concentration to minimize the volume added. |
| Inconsistent results between experiments. | The compound is not fully dissolved or is precipitating out over time. | Always prepare fresh solutions. After preparation, visually inspect the solution for any signs of precipitation before each use. Consider sterile filtering the stock solution. |
| Compound appears to degrade after solubilization. | pH or temperature sensitivity. | Assess the stability of 7-Hydroxychroman-2-one under the chosen solubilization conditions. Avoid prolonged heating and extreme pH values if the compound is found to be unstable. |
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Patel, B. B., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 1(1), 13. Available from: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Available from: [Link]
-
Pawar, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 843-849. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 298130, 7-Hydroxychromanone. PubChem. Retrieved from [Link].
-
Mol-Instincts (n.d.). 7-Hydroxycoumarin. Retrieved from [Link].
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- 1. 7-Hydroxychroman-2-one | CymitQuimica [cymitquimica.com]
- 2. 7-Hydroxychromanone | C9H8O3 | CID 298130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 7-Hydroxychroman-2-one
Welcome to the technical support center for 7-Hydroxychroman-2-one (CAS 5631-67-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, we address common stability challenges through a series of frequently asked questions and troubleshooting protocols, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 7-Hydroxychroman-2-one in solution?
The stability of 7-Hydroxychroman-2-one is dictated by its chemical structure, which features two key functional groups: a phenolic hydroxyl group and a δ-lactone ring. Consequently, its stability is primarily affected by:
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis of the lactone ring.[1][2][3] Basic conditions (pH > 7) are particularly detrimental, leading to rapid, irreversible ring-opening.[4][5]
-
Solvent: While soluble in organic solvents like DMSO and ethanol, aqueous solutions pose a challenge. The presence of water can facilitate hydrolysis.[3][6]
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen, metal ions, or under basic conditions.[7][8][9] This can lead to the formation of colored quinone-type byproducts.[7][9]
-
Temperature and Light: Elevated temperatures accelerate both hydrolysis and oxidation rates.[10] Exposure to light, particularly UV, can also promote photolytic degradation, a common pathway for phenolic and heterocyclic compounds.[11]
Q2: My solution of 7-Hydroxychroman-2-one, initially colorless, has turned yellow/brown. What is causing this discoloration?
This is a classic sign of oxidation. The phenolic group on the aromatic ring is easily oxidized to form quinone or para-quinone structures.[7][9] These resulting compounds are highly conjugated and absorb light in the visible spectrum, appearing as yellow or brown impurities.[7] This process is often accelerated by:
-
Exposure to atmospheric oxygen.
-
Slightly basic pH of the medium.
-
Presence of trace metal ion contaminants.
During phenol oxidation, the solution can take on a dark brown color as various intermediates, such as dihydroxylated rings (catechol, hydroquinone) and their corresponding quinones, are formed.[7]
Q3: I'm observing a progressive loss of my parent compound peak and the appearance of a new, more polar peak in my reverse-phase HPLC analysis. What degradation is occurring?
This observation strongly suggests hydrolysis of the lactone ring. The lactone is an ester, and its hydrolysis opens the ring to form a carboxylic acid and a hydroxyl group.
-
Under Basic Conditions: Saponification, a base-catalyzed hydrolysis, occurs readily. The hydroxide ion attacks the carbonyl carbon of the lactone, leading to ring cleavage and the formation of a carboxylate salt.[2][3]
-
Under Acidic Conditions: Acid-catalyzed hydrolysis can also occur, though typically at a slower rate than in basic conditions.[1][12]
The resulting product, a hydroxy-carboxylic acid, is significantly more polar than the parent lactone. In a reverse-phase HPLC system, this degradant will have a shorter retention time, appearing as an earlier-eluting peak.
Q4: What are the best practices for preparing and storing stock solutions of 7-Hydroxychroman-2-one?
To ensure maximum stability and experimental consistency, follow these guidelines:
-
Solvent Selection: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as anhydrous DMSO or ethanol. Minimize the amount of water in the stock solution.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and air. The use of amber vials is recommended to prevent light exposure.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock into your aqueous buffer immediately before use. Avoid storing dilute aqueous solutions for extended periods.
-
pH Control: When preparing aqueous solutions, use a buffer with a slightly acidic to neutral pH (pH 4-7) to minimize both base-catalyzed hydrolysis and phenol oxidation, which is accelerated at higher pH.[4]
-
Inert Atmosphere: For long-term storage or sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
Troubleshooting Guides
Problem: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in dose-response curves or loss of compound activity over the time course of the experiment (e.g., 24-72 hours).
-
Likely Cause: Degradation of the compound in the cell culture medium. Culture media are typically buffered at physiological pH (~7.4) and kept at 37°C, conditions that can promote both hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Run a stability check. Prepare a solution of 7-Hydroxychroman-2-one in the complete cell culture medium (including serum) and incubate it under assay conditions (37°C, 5% CO₂). Take aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze by HPLC to quantify the remaining parent compound.
-
Mitigation Strategy 1 (Dosing Schedule): If significant degradation is observed, consider shorter incubation times or replenishing the compound by replacing the medium at regular intervals during the experiment.
-
Mitigation Strategy 2 (Formulation): For some compounds, complexation with carriers like cyclodextrins can improve stability in aqueous environments.[13][14] This is an advanced strategy that requires significant formulation development.
-
Problem: Precipitate Forms When Diluting DMSO Stock into Aqueous Buffer
-
Symptom: A clear DMSO stock solution turns cloudy or forms a visible precipitate upon dilution into an aqueous buffer (e.g., PBS).
-
Likely Cause: Poor aqueous solubility. The compound is crashing out of solution when the solvent changes from a high-solubility organic solvent to a low-solubility aqueous environment.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Increase Co-Solvent Percentage: Ensure the final concentration of DMSO (or other organic co-solvent) is sufficient to maintain solubility, but still compatible with your experimental system (typically <1% for cell-based assays).[15]
-
Gentle Warming/Sonication: After dilution, gentle warming (be cautious of degradation) or brief sonication can sometimes help dissolve fine precipitates.[15]
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Test the solubility in buffers with slightly different pH values to see if it improves, while staying within a range that ensures stability.[15]
-
Protocols & Methodologies
Protocol 1: Preliminary Stability Assessment in Different Solvents
This protocol outlines a forced degradation study to quickly assess the stability of 7-Hydroxychroman-2-one under various conditions.[11][16]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Hydroxychroman-2-one in anhydrous acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock to 100 µM in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock to 100 µM in 0.1 M NaOH.
-
Oxidative Stress: Dilute the stock to 100 µM in 3% hydrogen peroxide (H₂O₂).
-
Aqueous Control: Dilute the stock to 100 µM in HPLC-grade water.
-
Organic Control: Dilute the stock to 100 µM in acetonitrile.
-
-
Incubation: Incubate all solutions at 40°C.
-
Time Points: Collect samples at T=0, 2, 4, 8, and 24 hours.
-
Analysis: Immediately analyze each sample by reverse-phase HPLC with UV detection. Quantify the peak area of the parent compound.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to T=0. This will provide a clear indication of its stability under each condition.
Data Summary: Expected Stability Profile
The following table summarizes the expected relative stability based on the known chemistry of the compound's functional groups. Actual degradation rates must be determined experimentally.
| Condition | Solvent System | Expected Primary Degradation | Expected Stability (Relative) |
| Control | Anhydrous DMSO / Acetonitrile | Minimal | Very High |
| Aqueous | Water / Neutral Buffer (pH 7) | Slow Hydrolysis & Oxidation | Moderate |
| Acidic | 0.1 M HCl | Acid-Catalyzed Hydrolysis | Low to Moderate |
| Basic | 0.1 M NaOH | Base-Catalyzed Hydrolysis | Very Low |
| Oxidative | 3% H₂O₂ in Water | Oxidation & Hydrolysis | Very Low |
Visualized Workflows and Degradation Pathways
Degradation Pathways
The primary degradation pathways for 7-Hydroxychroman-2-one are base-catalyzed hydrolysis of the lactone and oxidation of the phenol.
Caption: Figure 1. Key Degradation Pathways
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing stability-related issues in experiments.
Caption: Figure 2. Troubleshooting Workflow
References
-
- National Institutes of Health (NIH)
-
- ACS Publications
-
- PubMed
-
- National Institutes of Health (NIH)
-
- ACS Publications
-
- ResearchGate
-
- Pharmaceutical Technology
-
- Benchchem
-
- ACS Publications
-
- PubMed
-
- JoVE
-
- Benchchem
-
- International Journal of Pharmaceutical Sciences and Drug Research
-
- MDPI
-
- Master Organic Chemistry
-
- ResearchGate
-
- PharmaTutor
-
- Biosciences Biotechnology Research Asia
-
- American Pharmaceutical Review
-
- Heriot-Watt Research Portal
-
- PubChem
-
- PubChem
-
- PubMed
-
- Matrix Fine Chemicals
-
- ChemicalBook
-
- PubMed
-
- CymitQuimica
-
- ChemicalBook
-
- ResearchGate
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- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 8. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Oxidation of Phenols to Quinones [jove.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. onyxipca.com [onyxipca.com]
Technical Support Center: A Guide to 7-Hydroxychroman-2-one Purification by HPLC
Welcome to the technical support center for the purification of 7-Hydroxychroman-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing High-Performance Liquid Chromatography (HPLC) for the purification of this and structurally similar compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to streamline your purification workflows.
Understanding 7-Hydroxychroman-2-one
7-Hydroxychroman-2-one, also widely known as Umbelliferone, is a natural product from the coumarin family.[1][2] Its structure features a benzopyrone core with a hydroxyl group at the 7-position, which imparts distinct physicochemical properties that influence its chromatographic behavior. The presence of the phenolic hydroxyl group makes the molecule polar and slightly acidic, which is a key consideration in developing a robust HPLC purification method.
| Property | Value | Source |
| IUPAC Name | 7-hydroxychromen-2-one | [1] |
| Molecular Formula | C₉H₆O₃ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1] |
| Appearance | White or pale yellow powder | |
| Key Structural Feature | Phenolic hydroxyl group |
Troubleshooting Guide: Common Issues in 7-Hydroxychroman-2-one Purification
This section addresses specific problems you may encounter during the HPLC purification of 7-Hydroxychroman-2-one, providing explanations of the underlying causes and actionable solutions.
Issue 1: Asymmetric Peak Tailing
Q: My peak for 7-Hydroxychroman-2-one is showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing is a frequent issue when analyzing phenolic compounds like 7-Hydroxychroman-2-one and is often indicative of undesirable secondary interactions within your HPLC system.[3] Tailing can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[3][4]
Primary Cause: Secondary Silanol Interactions
The most common culprit is the interaction between the acidic phenolic hydroxyl group of your analyte and residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (e.g., C18).[3][4] These silanols are acidic and can engage in strong, unwanted ionic interactions with the analyte, causing some molecules to be retained longer and resulting in a tailed peak.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy. By adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can bring the pH down to around 2.5-3.5. This suppresses the ionization of both the phenolic hydroxyl group on your compound and the residual silanol groups on the silica, minimizing the secondary interactions that cause tailing.[5] A buffer should be used to ensure a stable pH throughout the analysis.[5]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[5] Using a high-purity, base-deactivated, and end-capped C18 column will significantly reduce the sites available for secondary interactions.
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl column can offer different selectivity for aromatic compounds.[5] The pi-pi interactions between the phenyl rings of the stationary phase and your analyte can provide a different retention mechanism that may improve peak shape. Polar-embedded phase columns are another excellent option as they are designed to work well with polar compounds and can even be used with 100% aqueous mobile phases.[6]
-
Employ a Guard Column: A guard column is a small, sacrificial column placed before the analytical column.[7] It helps to protect the analytical column from strongly retained impurities in the sample that can create active sites and contribute to peak tailing.[5][7]
Issue 2: Poor Resolution and Co-elution with Impurities
Q: I am struggling to separate 7-Hydroxychroman-2-one from a closely eluting impurity. What can I do to improve the resolution?
A: Achieving adequate resolution is critical for obtaining a pure product. Poor resolution can stem from insufficient selectivity of the chromatographic system for the compounds of interest.
Solutions:
-
Optimize the Organic Modifier: In reversed-phase HPLC, switching the organic modifier in your mobile phase can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and will interact differently with your analyte and impurities, potentially improving separation.[8]
-
Implement a Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the resolution of complex mixtures.[8] A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can effectively separate closely eluting peaks.
-
Example Gradient Profile:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-50% Acetonitrile (shallow gradient)
-
25-30 min: 50-90% Acetonitrile (wash)
-
30-35 min: 10% Acetonitrile (re-equilibration)
-
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time.
Issue 3: Sample Solubility and Injection Problems
Q: My sample is not fully dissolving in the initial mobile phase, and I'm seeing peak distortion. How should I prepare my sample for injection?
A: Proper sample preparation is crucial for successful HPLC purification.[9] Injecting a sample that is not fully dissolved or is in a solvent much stronger than the mobile phase can lead to poor peak shape and even column damage.
Protocol: Sample Preparation for HPLC Purification
-
Initial Dissolution: Dissolve your crude 7-Hydroxychroman-2-one in a minimal amount of a strong solvent in which it is freely soluble, such as methanol or dimethyl sulfoxide (DMSO).[9]
-
Dilution with Mobile Phase: Dilute the dissolved sample with the initial mobile phase (e.g., a high percentage of the aqueous component). This ensures that the sample solvent is compatible with the starting conditions of your HPLC method, which is critical for good peak shape upon injection.[9]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[9] This prevents clogging of the HPLC column and system components.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for purifying 7-Hydroxychroman-2-one?
A1: A good starting point for method development would be a reversed-phase method using a C18 column.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 275 nm or 320 nm, as coumarins generally have strong UV absorbance in these regions.[10][11]
-
Injection Volume: 10-20 µL
Q2: Can I use a different column, like a C8?
A2: Yes, a C8 column can be used. It is less hydrophobic than a C18 column and will result in shorter retention times for your compound. This may be advantageous if your compound is being retained too strongly on a C18 column.
Q3: My compound seems to be degrading on the column. What could be the cause?
A3: While 7-Hydroxychroman-2-one is generally stable, degradation can occur under harsh pH conditions. Ensure your mobile phase pH is not excessively high or low. If you suspect degradation, it is advisable to conduct stability studies of your compound in the mobile phase.
Q4: How do I confirm the purity of my collected fractions?
A4: After collecting the fractions corresponding to your peak of interest, you should analyze a small aliquot of each pure fraction using an analytical HPLC method.[9] This will allow you to determine the purity of the isolated compound. Once purity is confirmed, the pure fractions can be combined and the solvent removed, typically using a rotary evaporator followed by a high-vacuum system to obtain the final solid product.[9]
Experimental Protocols
Protocol 1: HPLC Method Development for 7-Hydroxychroman-2-one
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Prime all solvent lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Scouting Gradient:
-
Run a fast "scouting" gradient (e.g., 5% to 95% organic solvent in 10 minutes) to determine the approximate retention time of 7-Hydroxychroman-2-one.
-
-
Method Optimization:
-
Based on the scouting run, develop a shallower gradient around the elution point of your compound to maximize resolution from impurities.
-
Experiment with different organic modifiers (acetonitrile vs. methanol) to assess changes in selectivity.
-
Adjust the pH of the aqueous mobile phase (e.g., using formic acid or ammonium formate) to optimize peak shape.
-
-
Final Method Validation:
-
Once an optimal method is developed, perform several replicate injections to ensure reproducibility of retention times and peak areas.
-
Protocol 2: Column Washing and Regeneration
To maintain column performance and prolong its lifetime, regular washing is recommended, especially if you are running crude samples.
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with Water: Flush the column with HPLC-grade water for 30 minutes to remove any buffer salts.
-
Organic Solvent Wash: Wash the column with 100% acetonitrile or methanol for 60 minutes to remove strongly retained non-polar compounds.
-
Stronger Solvent Wash (if necessary): For stubborn contaminants, a wash with isopropanol can be effective.
-
Re-equilibration: Before the next use, re-equilibrate the column with your mobile phase until the baseline is stable.
References
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Available from: [Link]
- Patel, R. B., Patel, M. R., & Patel, B. G. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 187–192.
-
YMC. HPLC Troubleshooting Guide. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available from: [Link]
- Machyňáková, A., & Hroboňová, K. (2017). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Monatshefte für Chemie - Chemical Monthly, 148(11), 1915–1924.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281426, Umbelliferone. Available from: [Link]
-
Matrix Fine Chemicals. 7-HYDROXY-2H-CHROMEN-2-ONE | CAS 93-35-6. Available from: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
- Hroboňová, K., Lehotay, J., & Čižmárik, J. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Journal of the American Society for Mass Spectrometry, 30(10), 2146–2155.
-
SIELC Technologies. HPLC Method for Analysis of Coumarin. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 298130, 7-Hydroxychromanone. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54690182, 7-Amino-4-hydroxy-2h-chromen-2-one. Available from: [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]
-
Cheméo. Chemical Properties of 7-Hydroxycoumarin (CAS 93-35-6). Available from: [Link]
-
ResearchGate. Development and validation of a HPLC-method for the quantitative determination of coumarin in tonka beans. Available from: [Link]
-
Axion Labs. HPLC problems with very polar molecules. Available from: [Link]
- Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.
-
SIELC Technologies. Separation of 7-Hydroxycoumarin-3-(N-(2-hydroxyethyl))carboxamide on Newcrom R1 HPLC column. Available from: [Link]
-
R Discovery. HPLC Purification Research Articles. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5393176, 7-hydroxy-3-phenyl-2H-chromen-2-one. Available from: [Link]
-
Gilson. TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Available from: [Link]
- Liu, M., Chen, G., & Tang, C. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 175, 503–510.
- Bogan, D. P., & O'Kennedy, R. (1996). Simultaneous determination of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in human serum and plasma by high-performance liquid chromatography.
Sources
- 1. Umbelliferone | C9H6O3 | CID 5281426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-HYDROXY-2H-CHROMEN-2-ONE | CAS 93-35-6 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxychroman-2-one
Welcome to the Technical Support Center for the synthesis of 7-Hydroxychroman-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable compound. Our approach is rooted in mechanistic understanding to not only solve problems but also to empower you with the knowledge to prevent them.
Introduction to 7-Hydroxychroman-2-one Synthesis
7-Hydroxychroman-2-one, also known as 7-hydroxy-3,4-dihydrocoumarin, is a key intermediate in the synthesis of various biologically active molecules. Its synthesis is typically a multi-step process, most commonly involving an initial Pechmann condensation to form the unsaturated coumarin ring, followed by a selective reduction of the α,β-unsaturated double bond. Each of these steps presents a unique set of challenges and can introduce specific impurities that may compromise the yield, purity, and ultimately the success of your research. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Part 1: Pechmann Condensation for 7-Hydroxycoumarin Intermediate
The first stage in the synthesis of 7-Hydroxychroman-2-one often involves the Pechmann condensation of resorcinol with malic acid under strong acidic conditions (e.g., sulfuric acid) to yield 7-hydroxycoumarin.
Answer:
The formation of a dark, viscous, or solid tar-like substance is a common issue in Pechmann condensations, especially when using highly activated phenols like resorcinol. This is typically due to polymerization and decomposition reactions that occur at elevated temperatures in the presence of a strong acid catalyst.
Causality: Concentrated sulfuric acid is a powerful dehydrating agent. At high temperatures, it can promote intermolecular condensation and sulfonation of the phenolic starting material and the coumarin product, leading to complex polymeric byproducts.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. The initial mixing of resorcinol and malic acid with sulfuric acid is exothermic. It is crucial to maintain a low temperature (e.g., below 10°C) during the initial addition, using an ice bath. After the initial exotherm subsides, the reaction temperature should be gradually and carefully increased.
-
Order of Addition: Slowly add the mixture of resorcinol and malic acid to the chilled sulfuric acid with vigorous stirring. This ensures a more controlled reaction and better heat dissipation.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) and aim to stop the reaction once the starting materials are consumed.
-
Catalyst Concentration: While a strong acid is necessary, using an excessive amount can exacerbate charring. Ensure you are using the correct stoichiometry as per established protocols.
Answer:
While the reaction of resorcinol and malic acid is generally regioselective for the 7-hydroxy isomer due to the directing effects of the hydroxyl groups, the formation of a minor isomeric byproduct, 5-hydroxycoumarin, is possible under certain conditions.
Identification:
-
HPLC: The two isomers will likely have different retention times on a reverse-phase HPLC column. 5-hydroxycoumarin is generally less polar than 7-hydroxycoumarin.
-
NMR Spectroscopy: 1H NMR is a powerful tool to distinguish between the isomers. The aromatic proton coupling patterns will be distinct. For 7-hydroxycoumarin, you would expect to see a characteristic set of three aromatic protons, while 5-hydroxycoumarin would show a different pattern.
Minimization and Removal:
-
Reaction Conditions: Sticking to optimized temperature profiles can favor the formation of the thermodynamically more stable 7-hydroxy isomer.
-
Purification: The two isomers can typically be separated by column chromatography on silica gel. A gradient elution system, for instance, with a mixture of hexane and ethyl acetate, can be effective. Recrystallization from a suitable solvent system may also be employed to purify the desired 7-hydroxycoumarin.
Answer:
A common side reaction in Pechmann-type condensations is the Simonis chromone cyclization , which leads to the formation of a chromone isomer instead of a coumarin. In the case of resorcinol and malic acid, this could lead to the formation of 7-hydroxy-2-methylchromone derivatives.
Mechanism of Chromone Formation:
The Simonis reaction is favored under different conditions than the Pechmann condensation and often with different catalysts (e.g., phosphorus pentoxide). However, with a strong acid like sulfuric acid at high temperatures, the reaction pathway can diverge to yield chromones. The reaction proceeds through an initial acylation of the phenol, followed by a cyclization that forms the chromone ring system.
Identification:
-
IR Spectroscopy: The key difference is the position of the carbonyl stretch. Coumarins (lactones) typically show a C=O stretch around 1720-1740 cm-1, while chromones (ketones) exhibit a lower frequency C=O stretch, often in the range of 1650-1670 cm-1.
-
13C NMR: The chemical shift of the carbonyl carbon will be significantly different. The lactone carbonyl of the coumarin will be around 160-162 ppm, whereas the ketone carbonyl of the chromone will be further downfield, typically >175 ppm.
Troubleshooting:
-
Strict Temperature Control: As with tar formation, high temperatures can favor the Simonis pathway. Adhering to the recommended temperature profile for coumarin synthesis is crucial.
-
Choice of Catalyst: The choice of a milder acid catalyst, if the reaction proceeds efficiently, can sometimes suppress chromone formation.
Part 2: Reduction of 7-Hydroxycoumarin to 7-Hydroxychroman-2-one
The second key step is the selective reduction of the C3-C4 double bond of 7-hydroxycoumarin to yield the desired 7-Hydroxychroman-2-one. This is commonly achieved through catalytic hydrogenation or with hydride-based reducing agents.
Answer:
Incomplete reduction is a frequent issue and can be attributed to several factors related to the catalyst, reaction conditions, or the purity of the starting material.
Troubleshooting Steps:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst (e.g., Palladium on carbon, Pd/C). Catalysts can deactivate over time due to improper storage or poisoning.
-
Catalyst Loading: A low catalyst loading can lead to slow or incomplete reactions. While you want to use the minimum effective amount, you may need to empirically determine the optimal loading for your specific setup.
-
Catalyst Poisoning: The starting 7-hydroxycoumarin should be of high purity. Certain functional groups or impurities from the previous step can act as catalyst poisons. Purifying the coumarin intermediate before reduction is highly recommended.
-
-
Hydrogen Pressure and Delivery:
-
Ensure your hydrogenation apparatus is properly sealed and can maintain the desired hydrogen pressure throughout the reaction.
-
Adequate agitation is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Reaction Time and Temperature:
-
The reduction may simply require a longer reaction time. Monitor the reaction by TLC or HPLC to determine the point of completion.
-
A moderate increase in temperature can sometimes improve the reaction rate, but be cautious as this can also lead to over-reduction.
-
-
For Hydride Reductions (e.g., Sodium Borohydride):
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent.
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used with NaBH₄.
-
Answer:
This indicates over-reduction of your starting material. The reduction of the aromatic ring or the carbonyl group can lead to these byproducts.
Potential Over-reduction Products:
-
Reduction of the Carbonyl Group: The lactone carbonyl can be reduced to a lactol (cyclic hemiacetal) or further to a diol. This would result in a product with a mass 2 or 4 units higher than the desired product, respectively.
-
Reduction of the Aromatic Ring: Under harsh hydrogenation conditions (high pressure, high temperature, or a very active catalyst like Rhodium), the benzene ring can be partially or fully hydrogenated.
Identification:
-
NMR Spectroscopy:
-
Reduction of the carbonyl group would lead to the disappearance of the carbonyl signal in the 13C NMR and the appearance of new signals in the alcohol region of the 1H and 13C NMR spectra.
-
Reduction of the aromatic ring would result in a significant change in the aromatic region of the 1H NMR, with the appearance of signals in the aliphatic region corresponding to the saturated ring protons.
-
-
HPLC-MS: These over-reduced products will have different retention times and can be identified by their mass-to-charge ratios.
Troubleshooting:
-
Milder Reaction Conditions:
-
For catalytic hydrogenation, reduce the hydrogen pressure, reaction temperature, or reaction time.
-
Consider using a less active catalyst or a catalyst with a lower metal loading.
-
-
Choice of Reducing Agent: Sodium borohydride is generally not strong enough to reduce the lactone carbonyl or the aromatic ring under standard conditions, making it a potentially more selective choice for reducing the C3-C4 double bond in the presence of a catalyst like NiCl₂.
Summary of Potential Impurities and their Identification
| Impurity | Origin | Analytical Identification | Prevention/Removal |
| Unreacted Resorcinol | Pechmann Condensation | HPLC (early eluting peak), TLC | Drive reaction to completion, aqueous workup, column chromatography. |
| 5-Hydroxycoumarin | Pechmann Condensation | HPLC (different retention time), 1H NMR (different aromatic splitting pattern) | Optimized temperature control, column chromatography, recrystallization. |
| 7-Hydroxy-2-methylchromone | Pechmann Condensation (Simonis Side Reaction) | IR (C=O stretch ~1660 cm-1), 13C NMR (C=O shift >175 ppm) | Strict temperature control, choice of appropriate catalyst. |
| Polymeric Tars | Pechmann Condensation | Visual observation (dark, insoluble material) | Low-temperature addition of reactants, controlled heating, avoid prolonged reaction times. |
| Unreacted 7-Hydroxycoumarin | Reduction Step | HPLC (different retention time), TLC | Ensure active catalyst, sufficient H₂ pressure, adequate reaction time. |
| Over-reduced Products | Reduction Step | HPLC-MS (higher m/z), NMR (loss of aromatic/carbonyl signals) | Milder reaction conditions (lower temp/pressure), less active catalyst. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a composition suitable to retain resorcinol (e.g., 10% B), and gradually increase the percentage of B to elute the coumarin and chroman-2-one products. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C
This method should provide good separation of the starting materials, the intermediate 7-hydroxycoumarin, the final product 7-Hydroxychroman-2-one, and many of the common impurities.
Visualizing Reaction Pathways and Impurity Formation
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic route to 7-Hydroxychroman-2-one and major impurity formation points.
References
-
Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936. [Link]
-
Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. In Organic Reactions (Vol. 1, pp. 210-265). John Wiley & Sons, Inc. [Link]
-
Sethna, S. M., & Phadke, R. (1953). The Pechmann Reaction. In Organic Reactions (Vol. 7, pp. 1-58). John Wiley & Sons, Inc. [Link]
-
Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). The Pechmann Condensation. Journal of Organic Chemistry, 80(17), 8951-8953. [Link]
-
Karam, A., & Ammar, Y. A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Advanced Research, 4(8), 1947-1955. [Link]
-
Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society. [Link]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Coumarin Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with coumarin derivatives. This guide is designed to provide you with expert insights and practical, field-proven solutions to help you maximize the fluorescence quantum yield (Φ_F_) of your coumarin-based systems.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield, and why is it a critical parameter for my experiments?
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorophore. A higher quantum yield means that a larger fraction of the absorbed light is converted into fluorescent light, resulting in a brighter signal. For applications in bioimaging, sensing, and diagnostics, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio.
Q2: I've noticed the fluorescence of my coumarin dye is highly sensitive to its environment. What are the primary factors I should consider?
This is a hallmark characteristic of many coumarin derivatives, making them excellent environmental probes. The primary factors influencing their fluorescence quantum yield are:
-
Solvent Polarity and Viscosity: Many coumarins exhibit significant solvatochromism, where their emission color and intensity change with the polarity of the medium. This is often tied to the formation of Twisted Intramolecular Charge Transfer (TICT) states in polar solvents, which can provide a non-radiative decay pathway, thus quenching fluorescence.
-
pH of the Medium: The fluorescence of coumarins with acidic or basic functional groups (e.g., hydroxyl or amino groups) is often pH-dependent. Protonation or deprotonation can alter the electronic structure of the molecule, leading to significant changes in fluorescence intensity.
-
Molecular Structure: The inherent rigidity or flexibility of the coumarin's structure plays a pivotal role. More rigid structures tend to have higher quantum yields because they suppress non-radiative decay pathways associated with molecular vibrations and rotations.
-
Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield. This is because higher thermal energy increases the probability of non-radiative decay processes, such as internal conversion and vibrational relaxation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established principles.
Issue 1: My coumarin derivative shows very low fluorescence intensity in aqueous buffer.
-
Plausible Cause 1: Aggregation-Caused Quenching (ACQ).
-
Explanation: Many organic dyes, including some coumarins, are prone to aggregation in aqueous solutions due to their hydrophobic nature. This self-quenching phenomenon, known as ACQ, occurs when molecules stack together, forming non-fluorescent or weakly fluorescent aggregates.
-
Troubleshooting Steps:
-
Decrease Concentration: The simplest first step is to dilute your sample. If fluorescence increases upon dilution (up to a certain point), aggregation is a likely cause.
-
Introduce a Surfactant: Add a small amount of a non-ionic surfactant like Tween 20 or Triton X-100 (typically 0.01-0.05% v/v) to your buffer. Surfactants can help to solubilize the dye molecules and prevent aggregation.
-
Co-solvent: Introduce a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol). This can disrupt the hydrophobic interactions that lead to aggregation.
-
-
-
Plausible Cause 2: Formation of a Non-Fluorescent TICT State.
-
Explanation: Water is a highly polar solvent that can promote the formation of a TICT state in coumarins with electron-donating and electron-withdrawing groups. In the excited state, a portion of the molecule can twist, leading to a charge-separated, non-fluorescent state that deactivates through non-radiative pathways.
-
Troubleshooting Steps:
-
Increase Viscosity: Try adding a viscosity-enhancing agent like glycerol or sucrose to your buffer. Increased viscosity can physically hinder the molecular twisting required to form the TICT state, thereby favoring the radiative decay pathway (fluorescence).
-
Solvent Screening: If your experimental system allows, test the coumarin in a range of solvents with varying polarities to confirm if the issue is polarity-driven. You should observe a significant increase in quantum yield in less polar environments.
-
-
Workflow for Diagnosing Low Fluorescence in Aqueous Media
Caption: A troubleshooting workflow for low coumarin fluorescence.
Issue 2: The fluorescence intensity of my 7-hydroxycoumarin derivative is unstable and pH-dependent.
-
Explanation: 7-hydroxycoumarins are classic examples of pH-sensitive fluorophores. The phenolic hydroxyl group at the C7 position has a pKa in the physiological range. In its protonated (phenolic) form at acidic pH, the molecule is weakly fluorescent. Upon deprotonation to the phenolate form at neutral to basic pH, a significant increase in electron-donating ability and conjugation occurs, leading to a dramatic increase in fluorescence quantum yield.
-
Troubleshooting and Optimization:
-
Strict pH Control: Ensure your experiments are conducted in a well-buffered solution. The choice of buffer is critical and should have a pKa close to your desired experimental pH to provide adequate buffering capacity.
-
pH Titration Experiment: To characterize and control this effect, you must perform a pH titration. This will allow you to determine the optimal pH range for stable and bright fluorescence for your specific application.
-
Experimental Protocol: pH Titration of a 7-Hydroxycoumarin Derivative
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of your 7-hydroxycoumarin derivative in DMSO or ethanol.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 4 to pH 10). Use appropriate buffer systems for each range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-10).
-
Sample Preparation: For each pH value, prepare a dilute solution of the coumarin (e.g., 1 µM) in the corresponding buffer. Ensure the final concentration of the organic solvent from the stock solution is low (<1%) to minimize its effect.
-
Fluorescence Measurement: Using a fluorometer, measure the fluorescence emission spectrum (or intensity at the emission maximum) for each sample. Use a consistent excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. This plot will reveal the pH range where the fluorescence is maximal and most stable. This data is critical for designing subsequent experiments.
Visualizing the Effect of pH on 7-Hydroxycoumarin
Caption: pH-dependent equilibrium of 7-hydroxycoumarin fluorescence.
Quantitative Data: Solvent Effects on Coumarin Quantum Yields
The choice of solvent can dramatically alter the fluorescence quantum yield of coumarin dyes. The following table summarizes reported quantum yields for common coumarin derivatives in various solvents, illustrating the impact of polarity and hydrogen bonding capability.
| Coumarin Derivative | Solvent | Polarity Index (ET(30)) | Fluorescence Quantum Yield (Φ_F_) | Reference |
| Coumarin 1 | Cyclohexane | 31.2 | 0.87 | |
| Toluene | 33.9 | 0.96 | ||
| Dichloromethane | 41.1 | 0.73 | ||
| Acetonitrile | 46.0 | 0.62 | ||
| Methanol | 55.5 | 0.43 | ||
| Coumarin 153 | Cyclohexane | 31.2 | 0.40 | |
| Acetonitrile | 46.0 | 0.58 | ||
| Propylene Carbonate | 46.6 | 0.38 | ||
| DMSO | 45.0 | 0.22 | ||
| Ethylene Glycol | 56.3 | 0.22 |
Key Takeaway: For many coumarins, particularly those susceptible to TICT state formation like Coumarin 1, quantum yield tends to decrease as solvent polarity increases. However, for others like Coumarin 153, the relationship can be more complex, highlighting the need for empirical testing.
Key Optimization Strategy: Structural Modification for Enhanced Quantum Yield
A powerful, albeit more advanced, strategy is to modify the chemical structure of the coumarin core itself. The primary goal is often to increase structural rigidity to disfavor non-radiative decay pathways.
-
Principle: Rigidization.
-
Explanation: By "locking" rotatable bonds within the molecular structure, one can suppress the vibrational and rotational motions that typically dissipate absorbed energy as heat. This forces a greater proportion of the excited-state molecules to relax via fluorescence, thereby increasing the quantum yield.
-
Example: Coumarin 153, which incorporates the julolidine moiety, is a classic example of a rigidified coumarin. Its amino group is locked into a bicyclic system, preventing free rotation. This structural constraint is a key reason for its relatively high quantum yield and utility as a fluorescent probe.
-
References
-
Rettig, W. (1986). Charge separation in excited states of flexible molecules — the TICT molecules. Angewandte Chemie International Edition in English, 25(11), 971-988. [Link]
-
Jarzęba, W., Guo, C. K., & Jonkman, H. (1995). Solvation dynamics of coumarin 153 in nonpolar and weakly polar solvents. The Journal of Physical Chemistry, 99(7), 2241-2244. [Link]
-
Kano, K., & Tanaka, Y. (1980). pH-dependent fluorescence of 7-hydroxycoumarin. Chemistry Letters, 9(11), 1381-1384. [Link]
-
Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Jones II, G., Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on the photophysics of coumarin laser dyes. The Journal of Physical Chemistry, 89(2), 294-300. [Link]
-
Birks, J. B. (1970). Photophysics of Aromatic Molecules. Wiley-Interscience. [Link]
-
Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry, Third Edition. CRC Press. [Link]
-
Maroncelli, M., & Fleming, G. R. (1987). Picosecond solvation dynamics of coumarin 153: The importance of molecular aspects of solvation. The Journal of Chemical Physics, 86(11), 6221-6239. [Link]
Technical Support Center: Stability and Storage of 7-Hydroxychroman-2-one
Welcome to the technical support guide for 7-Hydroxychroman-2-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for stability assessment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and storage of 7-Hydroxychroman-2-one.
Q1: What are the primary chemical reasons for the degradation of 7-Hydroxychroman-2-one? A1: The degradation of 7-Hydroxychroman-2-one is primarily driven by two aspects of its molecular structure: the phenolic hydroxyl group and the lactone ring. The phenolic group is highly susceptible to oxidation, while the lactone (a cyclic ester) is prone to hydrolysis under both acidic and basic conditions.[1] These two pathways are the main sources of impurity formation during storage.
Q2: What are the ideal storage conditions for solid (powder) 7-Hydroxychroman-2-one? A2: To minimize degradation, solid 7-Hydroxychroman-2-one should be stored in a tightly sealed container in a cool, dark, and dry environment.[1] For long-term stability, we recommend storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] Polyphenolic substances, in general, degrade more when exposed to sunlight, temperatures above 40°C, oxygen, and high humidity.[2]
Q3: My experiments require dissolving the compound. How should I handle solutions of 7-Hydroxychroman-2-one? A3: We strongly advise preparing solutions fresh for each experiment. If short-term storage is necessary, use de-gassed, high-purity solvents and store the solution in an amber vial at 2-8°C. The pH of the solution is critical; aqueous solutions should be kept at a neutral or slightly acidic pH, as basic conditions rapidly catalyze the hydrolysis of the lactone ring.[3][4]
Q4: I've noticed my solid sample has turned from a white/off-white powder to a yellowish or brownish color. What does this indicate? A4: A color change to yellow or brown is a common visual indicator of degradation, specifically the oxidation of the phenolic hydroxyl group. This process can form highly colored quinone-type structures. If significant discoloration is observed, the purity of the sample is compromised, and we recommend re-qualifying the material before use.
Q5: How can I quickly check the purity of a sample that has been in storage for a while? A5: The most reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) using a stability-indicating method. This technique can separate the parent 7-Hydroxychroman-2-one from its potential degradation products.[1] For a quicker, qualitative check, you can use Thin-Layer Chromatography (TLC) to see if additional spots, representing impurities, have appeared compared to a reference standard.
Section 2: Understanding the Degradation Pathways
An understanding of the underlying chemical mechanisms of degradation is essential for developing an effective storage strategy. 7-Hydroxychroman-2-one's instability arises from its two key functional groups.
2.1 Pathway 1: Oxidation of the Phenolic Group
The 7-hydroxyl group on the aromatic ring makes this part of the molecule electron-rich and susceptible to oxidation. This reaction is often catalyzed by exposure to oxygen, light (photodegradation), and trace metal ions.[2][5] The process can proceed through a radical mechanism to form semiquinone and ultimately quinone-like species, which are often colored. The antioxidant properties of many phenolic compounds are a direct result of their ability to be easily oxidized.[6][7]
Caption: Oxidative degradation of 7-Hydroxychroman-2-one.
2.2 Pathway 2: Hydrolysis of the Lactone Ring
The lactone ring is a cyclic ester and is susceptible to hydrolysis, which breaks the ring. This reaction is significantly accelerated by the presence of acids or, more commonly, bases (saponification).[4][8] The hydrolysis reaction is reversible, but in the presence of a strong base, the resulting carboxylate salt formation drives the reaction to completion.[8] This ring-opening eliminates the core structure and will almost certainly alter or destroy its biological activity.
Caption: Hydrolytic degradation of 7-Hydroxychroman-2-one.
Section 3: Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered during the use of 7-Hydroxychroman-2-one.
| Observed Issue | Probable Cause | Recommended Actions & Preventive Measures |
| Sample Discoloration (Yellowing/Browning) | Oxidation of the phenolic hydroxyl group. | Action: Assess purity via HPLC. If degradation is >5%, consider acquiring a new sample. Prevention: Always store solid compound and solutions under an inert atmosphere (argon/nitrogen). Use amber vials to protect from light. |
| Poor Reproducibility or Decreased Activity in Assays | Partial Degradation. A lower concentration of the active, intact compound due to either hydrolysis or oxidation. | Action: Confirm the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC with a calibration curve). Prevention: Prepare solutions fresh before each experiment from solid material stored under recommended conditions. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Formation of Degradation Products. | Action: Perform forced degradation studies (see Section 4) to tentatively identify the degradant peaks based on their retention times under specific stress conditions. Prevention: Review your storage and handling procedures. Ensure solvents are pure and aqueous buffers are not highly basic. |
| Precipitate Forms in Aqueous Buffer | Poor Solubility or Degradation. The hydrolyzed form may have different solubility characteristics. | Action: Check the pH of the buffer. Use a co-solvent (e.g., DMSO, Ethanol) if necessary, but be mindful of final concentration in your assay. Prevention: Prepare concentrated stock in an organic solvent (e.g., DMSO) and perform final dilution into aqueous buffer immediately before use. |
Section 4: Protocols for Stability Assessment
To ensure the validity of your experimental data, it is crucial to confirm the stability of 7-Hydroxychroman-2-one under your specific experimental conditions. This involves developing a stability-indicating analytical method and performing forced degradation studies.
4.1 Protocol: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will help separate the more polar degradation products from the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Detector at a wavelength of maximum absorbance for 7-Hydroxychroman-2-one.
-
Injection Volume: 10 µL.
-
Validation: The method's specificity must be confirmed by analyzing samples from forced degradation studies to ensure all degradant peaks are well-resolved from the parent peak.
4.2 Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is used to generate degradation products and demonstrate the specificity of the analytical method. The goal is to achieve a target degradation of 5-20%.[1]
Caption: Workflow for forced degradation studies.
Stress Conditions for Forced Degradation:
| Stress Condition | Procedure | Troubleshooting |
| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent. 2. Add an equal volume of 0.1 M HCl. 3. Incubate at 60°C for 2-8 hours. 4. Neutralize with NaOH before injection. | If no degradation occurs, increase acid concentration or temperature. If degradation is too rapid, reduce time or temperature. |
| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate at room temperature for 30-60 minutes (lactone hydrolysis is often rapid). 4. Neutralize with HCl before injection. | The lactone ring is highly susceptible to base-catalyzed hydrolysis.[1] Start with shorter time points and lower temperatures to control the degradation rate. |
| Oxidative Degradation | 1. Dissolve the compound in a suitable solvent. 2. Add an equal volume of 3% H₂O₂. 3. Incubate at room temperature for 2-8 hours, protected from light. | If degradation is slow, gently warm the solution. Ensure prompt analysis as some oxidative products may be unstable. |
| Photolytic Degradation | 1. Prepare a solution of the compound. 2. Expose the solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. 3. Analyze alongside a control sample kept in the dark. | Ensure the control sample is handled identically but shielded from light to differentiate between photolytic and thermal degradation. |
Section 5: Summary of Best Practices for Storage and Handling
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | 2-8°C (Refrigerated) | 2-8°C (Short-term) / Prepare Fresh | Slows down the rate of all chemical degradation reactions.[9] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Use De-gassed Solvents | Prevents oxidation of the phenolic hydroxyl group.[2] |
| Light | Store in the Dark (Amber Vial) | Store in the Dark (Amber Vial) | Prevents light-induced (photolytic) degradation.[2][5] |
| Moisture | Store in a Dry/Desiccated Environment | Use Anhydrous Solvents if Possible | Prevents hydrolysis of the lactone ring.[3] |
| pH | N/A | Neutral to Slightly Acidic (pH 4-7) | Minimizes both acid- and base-catalyzed hydrolysis of the lactone.[4] |
References
- Guiné, R. P. F., & Barroca, M. J. (n.d.). Influence of Processing and Storage on Fruit Juices Phenolic Compounds.
-
Micali, M., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules. Available at: [Link]
-
Vojtková, H., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants. Available at: [Link]
- Takeda Chemical Industries, Ltd. (1974). Stable lactone solution. U.S. Patent No. 3,787,585.
-
Vojtková, H., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. Available at: [Link]
- Anupama, B., et al. (2018). Insilico Evaluation and Antioxidant Activity of [(2E)-7 Hydroxy-4- Methyl-2H-Chromen-2-Ylidene] Amino Derivatives. American Journal of PharmTech Research.
- Jia, Z., et al. (2012). 7-hydroxy chromones as potent antioxidants. U.S. Patent No. 8,110,555.
-
Gao, S., et al. (2007). Lactone stability and tissue distribution of free and liposomal encapsulated 9-nitrocamptothecin in rats following intravenous injection. Journal of Drug Targeting. Available at: [Link]
- Denkova-Kostova, R., et al. (2017). Storage effect on phenolic content and antioxidant activity in selected fruit extracts.
-
Thitilertdecha, W., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules. Available at: [Link]
-
Marković, J. D., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences. Available at: [Link]
-
Stankevičiūtė, M., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
- Ribeiro, J. M. L., et al. (2021). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
- BenchChem. (n.d.). Stability and degradation of 7-Hydroxyisochroman-1-one under experimental conditions.
- Gislason, S., et al. (2020). Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High-Latitude Lakes. Environmental Science & Technology Letters.
-
Villamena, F. A., et al. (2013). Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. Journal of Physical Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3787585A - Stable lactone solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Lactone - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 7-Hydroxychroman-2-one
Welcome to the technical support center for the synthesis of 7-Hydroxychroman-2-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this valuable compound. We will focus on the most prevalent and scalable synthetic route: the catalytic hydrogenation of 7-hydroxycoumarin, which is often synthesized via a Pechmann condensation.
Synthesis Overview
The journey to 7-Hydroxychroman-2-one typically involves a two-step process. First, the synthesis of the precursor, 7-hydroxycoumarin, is achieved through the Pechmann condensation of resorcinol and a suitable β-ketoester, such as ethyl acetoacetate, under acidic conditions.[1] Subsequently, the selective hydrogenation of the α,β-unsaturated bond in the pyrone ring of 7-hydroxycoumarin yields the desired 7-Hydroxychroman-2-one.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of 7-Hydroxychroman-2-one.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Pechmann Condensation (Step 1)
Q1: My Pechmann condensation is resulting in a low yield of 7-hydroxycoumarin. What are the likely causes and how can I improve it?
A1: Low yields in the Pechmann condensation are a common issue, often attributable to several factors:
-
Insufficiently Strong Acid Catalyst: This reaction requires a strong acid to promote both the initial transesterification and the subsequent intramolecular cyclization and dehydration. Concentrated sulfuric acid is a classic choice for this reason.[2] If you are using a milder acid, consider switching to a stronger one.
-
Reaction Temperature: The temperature needs to be carefully controlled. While heat is required, excessive temperatures can lead to the decomposition of the starting materials and the formation of sulfonated byproducts, especially when using sulfuric acid. A temperature range of 110°C is often found to be optimal when using certain catalysts.[3]
-
Reaction Time: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.
-
Water Content: The presence of water can hinder the reaction, as it can hydrolyze the ester and interfere with the dehydrating action of the acid catalyst. Ensure all your reagents and glassware are dry.
Troubleshooting Steps:
-
Verify Catalyst Acidity: If using a solid acid catalyst, ensure it is properly activated and has sufficient acid sites. For liquid acids like H₂SO₄, ensure it is concentrated.
-
Optimize Temperature: If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer period. Conversely, if the reaction is sluggish, a modest increase in temperature might be beneficial.
-
Monitor with TLC: Develop a reliable TLC system to track the consumption of resorcinol. This will give you a definitive answer on whether the reaction is complete.
Q2: I'm observing the formation of significant side products in my Pechmann condensation. How can I minimize these?
A2: Side product formation is often related to the reaction conditions. Common side products include chromones and self-condensation products of ethyl acetoacetate.[4]
-
Catalyst Choice: While strong acids are necessary, they can also promote side reactions. The use of solid acid catalysts like Amberlyst-15 or certain zeolites can offer higher selectivity and reduce the formation of byproducts.[3][5]
-
Stoichiometry: Ensure the molar ratio of resorcinol to ethyl acetoacetate is optimal. A 1:1 ratio is typically a good starting point.[3]
-
Solvent-Free Conditions: Many modern procedures for Pechmann condensation are performed under solvent-free conditions, which can lead to cleaner reactions and easier workup.[4]
Troubleshooting Steps:
-
Experiment with Different Catalysts: If you are using a traditional mineral acid, consider trying a reusable solid acid catalyst. This can also simplify the workup process.
-
Purify Starting Materials: Impurities in your resorcinol or ethyl acetoacetate can lead to unexpected side reactions. Ensure they are of high purity before starting the reaction.
Catalytic Hydrogenation (Step 2)
Q3: The hydrogenation of my 7-hydroxycoumarin is slow or incomplete. What should I check?
A3: A sluggish or stalled hydrogenation is a frequent problem and can be traced back to several key areas:[6]
-
Catalyst Activity: The catalyst is the heart of the reaction.
-
Deactivation: The catalyst may be "poisoned" by impurities. Sulfur- or halogen-containing compounds are notorious catalyst poisons. Ensure your 7-hydroxycoumarin precursor is of high purity.
-
Old Catalyst: Catalysts have a finite shelf life and can lose activity over time. Using a fresh batch of catalyst is a crucial troubleshooting step.
-
Inappropriate Catalyst: While Palladium on carbon (Pd/C) is common, other catalysts like Platinum on carbon (Pt/C) or Raney Nickel might be more effective depending on the specific substrate and conditions.[6]
-
-
Hydrogen Pressure: While some hydrogenations can be run at atmospheric pressure (e.g., with a hydrogen balloon), many require higher pressures to proceed at a reasonable rate. If your reaction is slow, increasing the hydrogen pressure is a primary variable to adjust.[6]
-
Solvent Choice: The solvent plays a critical role in dissolving the substrate and hydrogen, and its choice can significantly impact the reaction rate. Alcohols like ethanol or methanol are common choices.[6] Ensure your starting material is fully dissolved in the chosen solvent.
-
Mass Transfer Limitations: On a larger scale, ensuring efficient mixing is vital.[7] The hydrogen gas, the liquid phase (substrate in solvent), and the solid catalyst must be in intimate contact. If the stirring is inadequate, the reaction will be slow.
Troubleshooting Steps:
-
Run a Small-Scale Test with Fresh Catalyst: This is the quickest way to determine if your catalyst is the issue.
-
Increase Hydrogen Pressure: If you are using a balloon setup, consider moving to a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures.
-
Improve Agitation: Increase the stirring speed to ensure the catalyst is well suspended and the gas-liquid interface is maximized.
-
Filter and Add Fresh Catalyst: If the reaction stalls, you can sometimes filter off the old catalyst (carefully, as it can be pyrophoric) and add a fresh portion to the filtrate to restart the reaction.[6]
Q4: I'm observing over-reduction or other side reactions during the hydrogenation. How can I improve the selectivity?
A4: Achieving selective hydrogenation of the double bond without affecting the aromatic ring or the ester group is key.
-
Reaction Conditions: Over-reduction, such as the reduction of the benzene ring, typically occurs under harsh conditions (high temperature and pressure).[6] Try running the reaction under milder conditions (e.g., lower pressure, room temperature).
-
Catalyst Selection: The choice of catalyst can greatly influence selectivity. For instance, some catalysts may have a higher propensity for hydrogenolysis of the ester group.
-
Reaction Time: It is crucial to monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product.
Troubleshooting Steps:
-
Optimize Conditions on a Small Scale: Before committing to a large-scale reaction, perform small-scale experiments to find the mildest conditions that still provide a reasonable reaction rate.
-
Monitor Progress Diligently: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product. Stop the reaction immediately upon completion.
Frequently Asked Questions (FAQs)
Q: What are the main safety considerations when scaling up the catalytic hydrogenation step?
A: Scaling up a catalytic hydrogenation reaction introduces significant safety hazards that must be carefully managed.[7]
-
Flammability of Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[8] Always work in a well-ventilated area, and ensure there are no ignition sources.
-
Pyrophoric Catalysts: Hydrogenation catalysts like Pd/C and Raney Nickel are often pyrophoric, especially after use when they are saturated with hydrogen and finely divided.[9][10] They can ignite spontaneously upon exposure to air.[9] Never allow the catalyst to dry in the air.[8] The filter cake should be kept wet with solvent and quenched carefully in a large volume of water.[9]
-
Heat Transfer: Hydrogenation reactions are exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[11] This can lead to a thermal runaway if not properly controlled. Ensure your reactor has adequate cooling capacity.
-
Pressure: When working with pressurized hydrogen, use equipment that is rated for the pressures you are using and has been properly inspected.
Q: How do I choose the right solvent for the hydrogenation?
A: The ideal solvent should:
-
Fully dissolve the 7-hydroxycoumarin: Poor solubility will lead to a slow reaction.
-
Be inert under the reaction conditions: It should not be reduced by the catalyst and hydrogen.
-
Have a low enough boiling point for easy removal: This simplifies the workup.
-
Promote a good reaction rate: Solvents like ethanol, methanol, ethyl acetate, and tetrahydrofuran are commonly used and generally effective.[6] The choice may require some empirical optimization.
Q: I need to purify my final product, 7-Hydroxychroman-2-one. What are the recommended methods?
A:
-
Recrystallization: This is the most common and scalable method for purifying solid organic compounds. A suitable solvent system will be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or mixtures of ethanol and water are often good starting points.
-
Flash Column Chromatography: While effective, this method is less ideal for very large quantities due to the amount of solvent and silica gel required. It is best used for purifying smaller batches or for removing impurities that are difficult to separate by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common synthesis issues.
Data Summary Table: Reaction Parameter Optimization
| Parameter | Step 1: Pechmann Condensation | Step 2: Catalytic Hydrogenation | Rationale & Key Considerations |
| Catalyst | Conc. H₂SO₄, Amberlyst-15, Zeolites[3][12] | 5-10% Pd/C, Pt/C, Raney Ni[6] | Step 1: Strong acid required for cyclization. Solid acids can improve selectivity. Step 2: Pd/C is a good first choice. Catalyst activity is paramount. |
| Temperature | 80-120°C | Room Temperature to 50°C[6] | Step 1: Balance between reaction rate and decomposition.[4] Step 2: Higher temps can lead to over-reduction. Exotherm needs to be managed on scale. |
| Pressure | N/A (Atmospheric) | 1-10 atm (15-150 psi) | Step 2: Higher pressure increases H₂ concentration in solution, accelerating the reaction rate.[6] |
| Solvent | Solvent-free or high-boiling non-polar (e.g., Toluene)[3] | Ethanol, Methanol, Ethyl Acetate[6] | Step 1: Solvent-free can be efficient.[4] Step 2: Must fully dissolve the substrate for efficient reaction. |
| Monitoring | TLC (disappearance of resorcinol) | TLC/LC-MS (disappearance of 7-hydroxycoumarin) | Crucial for determining reaction endpoint and preventing side product formation from over-reaction. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Precursor)
This protocol is adapted from procedures utilizing sulfuric acid as a catalyst.[2]
-
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stirrer in an ice-water bath.
-
Reagent Addition: Carefully and slowly add 15 mL of concentrated sulfuric acid to the flask.
-
In a separate beaker, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate. This mixture may require gentle warming to fully dissolve.
-
Reaction: Using a dropping funnel, add the resorcinol/ethyl acetoacetate solution dropwise to the cold sulfuric acid over 20-30 minutes. Ensure the temperature of the reaction mixture is maintained below 20°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The mixture will become thick and may solidify.
-
Workup: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from ethanol to yield pale yellow crystals of 7-hydroxy-4-methylcoumarin.
Protocol 2: Catalytic Hydrogenation to 7-Hydroxychroman-2-one
Safety Note: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. It must be performed in a well-ventilated fume hood, away from ignition sources, and behind a safety shield.
-
Setup: To a heavy-walled hydrogenation flask or a Parr shaker bottle, add 7-hydroxycoumarin (e.g., 5.0 g) and a suitable solvent such as ethanol (e.g., 100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10% by weight of the starting material). Handle the catalyst carefully, preferably as a wet paste, to minimize the risk of ignition.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas three times to remove all oxygen. Then, evacuate and backfill with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring or shaking.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by taking a small, carefully depressurized sample for TLC or LC-MS analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately after filtration, quench the filter cake by submerging it in a beaker of water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is crude 7-Hydroxychroman-2-one.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
References
- Vertex AI Search. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). Retrieved January 21, 2026.
-
PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions a. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Retrieved January 21, 2026, from [Link]
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MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved January 21, 2026, from [Link]
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Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). Retrieved January 21, 2026, from [Link]
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ResearchGate. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. Retrieved January 21, 2026, from [Link]
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NIH. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved January 21, 2026, from [Link]
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UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved January 21, 2026, from [Link]
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ACS Omega. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved January 21, 2026, from [Link]
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Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved January 21, 2026, from [Link]
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Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Methods for the asymmetric synthesis of dihydrocoumarins. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Origins and reasons of hazards upon performing catalytic hydrogenation. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved January 21, 2026, from [Link]
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Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved January 21, 2026, from [Link]
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SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Methods for the asymmetric synthesis of dihydrocoumarins. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst | Request PDF. Retrieved January 21, 2026, from [Link]
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Jetir.Org. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Tale of Two Scaffolds: Unraveling the Biological Activities of 7-Hydroxychroman-2-one and 7-hydroxycoumarin
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of pharmacologically active compounds, the coumarin scaffold and its derivatives have long captured the attention of medicinal chemists. Among these, 7-hydroxycoumarin (also known as umbelliferone) stands out as a widely studied natural product with a diverse range of biological activities. Its saturated counterpart, 7-Hydroxychroman-2-one (or 7-hydroxy-3,4-dihydrocoumarin), presents a structurally similar yet distinct alternative. This guide provides an in-depth, objective comparison of the biological activities of these two molecules, supported by experimental data to empower researchers in their quest for novel therapeutic agents.
At a Glance: Structural Nuances and Their Implications
The key difference between 7-hydroxycoumarin and 7-Hydroxychroman-2-one lies in the saturation of the C3-C4 double bond in the pyrone ring. This seemingly minor structural modification significantly impacts the molecule's planarity and electronic properties, which in turn influences its interaction with biological targets. 7-hydroxycoumarin possesses a planar, aromatic system, while 7-Hydroxychroman-2-one has a more flexible, non-planar structure. This fundamental difference is the cornerstone of their divergent biological profiles.
The Antioxidant Arena: A Battle of Electron Donors
Oxidative stress is a key pathological factor in numerous diseases, making the search for effective antioxidants a priority. Both 7-hydroxycoumarin and 7-Hydroxychroman-2-one exhibit antioxidant properties, primarily attributed to the hydrogen-donating ability of the 7-hydroxyl group.
7-hydroxycoumarin has demonstrated its capacity to scavenge various reactive oxygen species (ROS) and protect against oxidative damage. It has been shown to decrease the ability of neutrophils to generate superoxide anions and can scavenge hypochlorous acid.[1]
7-Hydroxychroman-2-one and its derivatives have also emerged as potent antioxidants. Notably, a study on 7-hydroxychroman-2-carboxylic acid N-alkyl amides revealed that these compounds exhibited more potent inhibition of lipid peroxidation in rat brain homogenates than the well-known antioxidant, trolox.[2] Specifically, derivatives with nonyl, decyl, and undecyl side chains were found to be three times more potent than trolox.[2] Another study on a 7-acetoxy-4-aryl-3,4-dihydrocoumarin derivative demonstrated high antioxidant capacities (over 65%) against DPPH•, ABTS•+, OH•, and O2•- radicals.
While direct comparative studies are limited, the existing data suggests that the chroman-2-one scaffold is a highly promising backbone for the development of potent antioxidants. The flexibility of the chroman ring may allow for better interaction with lipid radicals within cell membranes.
Table 1: Comparative Antioxidant Activities
| Compound/Derivative | Assay | Results | Reference |
| 7-hydroxycoumarin | Superoxide anion generation in neutrophils | Decreased generation | [1] |
| 7-hydroxycoumarin | Hypochlorous acid scavenging | Effective scavenger | [1] |
| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Lipid peroxidation in rat brain homogenates | 3 times more potent than trolox | [2] |
| 7-acetoxy-4-aryl-3,4-dihydrocoumarin | DPPH, ABTS, OH, O2 radical scavenging | >65% inhibition |
The Anti-inflammatory Landscape: Modulating the Immune Response
Inflammation is a complex biological response implicated in a wide array of diseases. Both 7-hydroxycoumarin and its saturated analog have been investigated for their anti-inflammatory potential.
7-hydroxycoumarin has been shown to modulate the effector functions of human neutrophils, key players in the inflammatory response. It can decrease the release of primary granule enzymes from neutrophils, thus dampening the inflammatory cascade.[1] Furthermore, a number of synthesized 7-hydroxycoumarin derivatives have been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in LPS-induced inflammation in macrophages.[3]
Information on the direct anti-inflammatory effects of 7-Hydroxychroman-2-one is less abundant in the current literature. However, its potent antioxidant activity suggests a potential role in mitigating inflammation, as oxidative stress is a key trigger of the inflammatory response. Further research is warranted to fully elucidate its anti-inflammatory properties.
Enzyme Inhibition: A Tale of Specificity
The ability to selectively inhibit enzymes is a hallmark of many successful drugs. Both coumarin backbones have been explored as platforms for enzyme inhibitors.
7-hydroxycoumarin and its derivatives have been studied for their inhibitory effects on a range of enzymes. For instance, they have been investigated as inhibitors of cytochrome P450 enzymes, such as CYP2A6.[4] The 7-hydroxyl group appears to be important for this inhibitory activity.[4]
While specific enzyme inhibition studies on 7-Hydroxychroman-2-one are not as prevalent, the structural similarity to other known inhibitors suggests potential in this area. The increased flexibility of the chroman-2-one ring could offer advantages in fitting into specific enzyme active sites.
Cytotoxicity and Antimicrobial Potential: A Look at Cellular Effects
The impact of these compounds on cell viability and microbial growth is another crucial aspect of their biological profile.
Derivatives of 7-hydroxycoumarin have shown a broad spectrum of activity. Some derivatives exhibit antifungal activity against Candida species with an IC50 of 100 μM against human keratinocyte cells, suggesting a degree of selectivity.[5] Additionally, various 7-hydroxycoumarin derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Some have also shown antitumor activity against breast cancer cell lines.[7]
Data on the cytotoxicity and antimicrobial activity of 7-Hydroxychroman-2-one is still emerging. Its structural analogs are being explored, and the core structure's inherent low toxicity makes it an attractive starting point for the design of new therapeutic agents.
Experimental Protocols: A Guide to Reproducible Research
To facilitate further research and comparative analysis, detailed experimental protocols for key assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Methodology:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample preparation: Dissolve the test compounds (7-hydroxycoumarin and 7-Hydroxychroman-2-one) and a standard antioxidant (e.g., ascorbic acid or trolox) in methanol to various concentrations.
-
Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solutions in test tubes.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
Visualizing the Core Structures
To better understand the structural basis of their activities, here are the chemical structures of the two compounds.
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A Researcher's Guide to the Synthesis of Substituted Chromanones: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the chromanone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic synthesis of substituted chromanones is therefore a critical aspect of drug discovery and development. This guide provides an in-depth, objective comparison of the most effective and commonly employed methods for synthesizing these valuable heterocyclic ketones. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing field-proven insights to inform your experimental choices and troubleshoot potential challenges. Every protocol presented is backed by experimental data, ensuring scientific integrity and providing a solid foundation for your synthetic endeavors.
Choosing Your Path: An Overview of Chromanone Synthesis Strategies
The construction of the chromanone ring system can be broadly categorized into several key strategies. The optimal choice depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. In this guide, we will explore and compare the following key methodologies:
-
Intramolecular Friedel-Crafts Acylation: A classic and reliable method involving the acid-catalyzed cyclization of 3-phenoxypropanoic acids.
-
Simonis Reaction: A condensation reaction between phenols and β-ketoesters, offering a direct route to substituted chromanones.
-
Organocatalytic Aldol Condensation: A modern approach utilizing small organic molecules to catalyze the formation of the chromanone core, often with high stereoselectivity.
-
Microwave-Assisted Synthesis: A technology-driven enhancement of traditional methods, offering significant reductions in reaction times and often improved yields.
Intramolecular Friedel-Crafts Acylation: The Workhorse of Chromanone Synthesis
The intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids is a robust and widely used method for the synthesis of chromanones. This reaction relies on the generation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the chromanone ring.
Mechanism and Rationale
The reaction is typically catalyzed by strong Brønsted or Lewis acids. The acid protonates the carboxylic acid, facilitating the departure of a water molecule to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the six-membered heterocyclic ring. A final deprotonation step regenerates the aromaticity and yields the chromanone product.
Diagram: Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Performance and Scope
This method is particularly effective for the synthesis of chromanones with electron-donating substituents on the aromatic ring, as these groups activate the ring towards electrophilic substitution. The choice of acid catalyst is critical and can significantly impact the yield. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.
| Starting Material (Substituted 3-Phenoxypropanoic Acid) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(m-tolyloxy)propanoic acid | PPA | 100 | 1 | 85 | [1] |
| 3-(p-chlorophenoxy)propanoic acid | PPA | 100 | 1.5 | 78 | [1] |
| 3-(o-methoxyphenoxy)propanoic acid | PPA | 90 | 2 | 92 | [1] |
Experimental Protocol: Synthesis of 7-Methylchroman-4-one
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(m-tolyloxy)propanoic acid (10.0 g, 55.5 mmol).
-
Reaction: Add polyphosphoric acid (100 g) to the flask. Heat the mixture to 100°C with vigorous stirring for 1 hour. The mixture will become homogeneous.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 7-methylchroman-4-one.
Simonis Reaction: A Direct Condensation Approach
The Simonis reaction provides a direct route to chromanones through the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide (P₂O₅). It is important to distinguish this from the Pechmann condensation, which, under different acidic conditions (e.g., sulfuric acid), often leads to coumarin formation.[2][3]
Mechanism and Rationale
The Simonis reaction is thought to proceed through the formation of a phosphate ester intermediate between the phenol and phosphorus pentoxide. This activates the phenol for reaction with the enol form of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the chromanone ring. The choice of a strong dehydrating agent like P₂O₅ is crucial to favor chromanone formation over the competing coumarin synthesis.[4]
Diagram: Simonis Reaction for Chromanone Synthesis
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Anticancer Activity: Targeting Pathways of Proliferation and Survival
An In-Depth Comparative Guide to the Structure-Activity Relationships of 7-Hydroxychroman-2-one Analogs
For researchers, scientists, and drug development professionals, a deep understanding of the relationship between a molecule's structure and its biological activity is fundamental to innovation. This guide offers a comprehensive comparison of 7-Hydroxychroman-2-one analogs, providing insights into their anticancer, antimicrobial, and enzyme-inhibiting properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key experimental workflows, this document serves as a critical resource for advancing the design of more potent and selective therapeutic agents.
The coumarin scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its wide range of pharmacological activities.[1] Analogs of 7-Hydroxychroman-2-one, a key coumarin derivative, have demonstrated significant potential in various therapeutic areas. The strategic modification of this core structure allows for the fine-tuning of its biological effects, making a systematic analysis of its structure-activity relationship (SAR) essential for rational drug design.[1]
Numerous studies have underscored the anticancer potential of 7-Hydroxychroman-2-one derivatives against a variety of cancer cell lines. The cytotoxic effects are frequently linked to the modulation of critical signaling pathways involved in cell growth, proliferation, and apoptosis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 7-Hydroxychroman-2-one analogs against different human cancer cell lines.
| Compound ID | Core Structure | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 7-hydroxy-4-phenylchromen-2-one | - | AGS | >50 | [2] |
| 4d | 7-methoxy-4-phenyl-2H-chromen-2-one | 4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl at C7-O | AGS | 2.63 ± 0.17 | [2] |
| 2c | 4-(chloromethyl)-2H-chromen-2-one | 7,8-dihydroxy | HCT-116 | 8.47 | [3] |
| Compound 9 | 7-hydroxy-4-methyl-2H-chromen-2-one derivative | Thiaoxadiazole linkage at C7-O | - | High cytotoxicity | [4][5] |
| Compound 13 | 7-hydroxy-4,5-dimethyl-2H-chromen-2-one derivative | Thiaoxadiazole linkage at C7-O | - | High cytotoxicity | [4][5] |
| 2e | 7-hydroxy-4-methylcoumarin derivative | p-N,N-dimethylaminostyryl at C3 | MCF-7 | 6.85 | [6] |
| 2d | 7-hydroxy-4-methylcoumarin derivative | p-nitro-styryl at C3 | MDA-MB-231 | 10.75 | [6] |
Structure-Activity Relationship Insights:
-
Substitution at C7: Modification of the 7-hydroxy group is a common strategy to enhance anticancer activity. For instance, linking a 1,2,4-triazole moiety to the 7-oxygen of the 4-phenylchromen-2-one scaffold, as seen in compound 4d , dramatically increased cytotoxic activity against AGS cancer cells compared to the parent compound 1a .[2] The presence of an ether linkage at the 7-position, particularly with a thiaoxadiazole ring, has also been shown to dramatically enhance cytotoxic effects.[5]
-
Substitution on the Benzene Ring: The position of hydroxyl groups on the benzene ring influences activity. A derivative with hydroxyl groups at C7 and C8 (2c ) showed potent activity against the HCT-116 colorectal cancer cell line.[3]
-
Substitution at C3 and C4: The introduction of specific groups at the C3 and C4 positions can significantly impact cytotoxicity. For example, a chloromethyl group at C4 combined with dihydroxy substitutions at C7 and C8 resulted in a promising cytotoxic agent.[3] Furthermore, the addition of substituted styryl groups at the C3 position of 7-hydroxy-4-methylcoumarin led to potent activity against breast cancer cell lines MCF-7 and MDA-MB-231.[6]
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., AGS, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 7-Hydroxychroman-2-one analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).[2]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Derivatives of 7-Hydroxychroman-2-one have also been investigated for their ability to inhibit the growth of various microorganisms.
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected 7-Hydroxychroman-2-one analogs against different bacterial and fungal strains.
| Compound ID | Core Structure | Key Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | 7-hydroxy-4-methyl-2H-chromen-2-one derivative | Thiaoxadiazole at C7-O | E. coli | - (High Activity) | [4][5] |
| Compound 10 | 7-hydroxy-4-methyl-2H-chromen-2-one derivative | Ether linkage at C7 | E. coli, P. mirabilis, B. cerous | - (Significant Activity) | [5] |
| Compound 13 | 7-hydroxy-4,5-dimethyl-2H-chromen-2-one derivative | Thiaoxadiazole at C7-O | B. cerous | - (High Activity) | [4][5] |
| Cpd 1 | 7-(pentyloxy)-2H-chromen-2-one | Pentyloxy at C7 | Candida sp. | 15.6 - 125.0 | [7] |
| Fluorinated oxime ether | 7-hydroxycoumarin derivative | Fluorine and oxime ether moiety | B. cinerea, R. solani | - (Moderate Activity) | [8] |
Structure-Activity Relationship Insights:
-
Antibacterial Activity: The introduction of a thiaoxadiazole moiety via an ether linkage at the 7-position of the 4-methyl- or 4,5-dimethyl-2H-chromen-2-one scaffold results in compounds with a high degree of bactericidal activity.[4][5] The ether linkage itself appears crucial for enhancing activity compared to the parent phenolic moiety.[5]
-
Antifungal Activity: Etherification of the 7-hydroxy group is also key for antifungal properties. A 7-(pentyloxy) derivative showed promising activity against Candida species, likely by altering the fungal plasma membrane function.[7] SAR studies on other coumarin derivatives suggest that short aliphatic chains and/or electron-withdrawing groups are essential for antifungal activity.[9] The introduction of fluorine and an oxime ether moiety has also been explored, yielding compounds with moderate activity against plant pathogenic fungi.[8]
Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Test
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain (e.g., E. coli, C. albicans) overnight and then dilute it in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 × 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
Visualization: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Enzyme Inhibition
The ability of 7-Hydroxychroman-2-one analogs to inhibit specific enzymes is a key mechanism underlying their therapeutic effects.
Quantitative Comparison of Enzyme Inhibitory Activity
This table summarizes the inhibitory activity of various 7-Hydroxychroman-2-one derivatives against different enzymes.
| Compound ID | Core Structure | Target Enzyme | IC₅₀ / Kᵢ (µM) | Reference |
| Compound 2 | 7-hydroxycoumarin derivative | MIF Tautomerase | Kᵢ = 12.4 ± 1.3 | [10] |
| Compound 6a | 7-hydroxycoumarin derivative | MIF Tautomerase | Kᵢ = 1.17 ± 0.10 | [10] |
| Cpd 1 (Esculetin) | 6,7-dihydroxycoumarin | CYP2A6 | IC₅₀ = 0.39 / Kᵢ = 0.25 | [11] |
| Cpd 9 (Daphnetin) | 7,8-dihydroxycoumarin | CYP2A6 | IC₅₀ = 4.61 / Kᵢ = 3.02 | [11] |
| Parent Cpd | 3-Benzoyl-7-hydroxy-2H-chromen-2-one | hDPP III | IC₅₀ = 1.10 | [12] |
| Analog 13 | 3-Benzoyl-2H-chromen-2-one | hDPP III | - (16.5% inhibition @ 10µM) | [12] |
Structure-Activity Relationship Insights:
-
Macrophage Migration Inhibitory Factor (MIF): For inhibition of MIF tautomerase activity, a phenyl substitution at the C3 position of the 7-hydroxycoumarin scaffold provided a 10-fold enhancement in potency (6a ) compared to an ester substitution (2 ).[10]
-
Cytochrome P450 2A6 (CYP2A6): Hydroxy groups are critical for CYP2A6 inhibition. Dihydroxy substitutions are particularly effective, with 6,7-dihydroxycoumarin (Esculetin ) being a more potent inhibitor than 7,8-dihydroxycoumarin (Daphnetin ). The rank order of importance for a single hydroxy substitution is C6 > C7 > C8.[11]
-
Human Dipeptidyl Peptidase III (hDPP III): The 7-hydroxy group is critical for potent inhibition of hDPP III. Replacing it with a methoxy group (Analog 13 ) or a benzoyl group leads to a sharp decrease in inhibitory potential.[12]
Experimental Protocol: General Enzyme Inhibition Assay (Fluorometric)
This protocol describes a general workflow for measuring enzyme inhibition using a fluorogenic substrate, applicable to enzymes like MIF.[10]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme (e.g., human MIF), a stock solution of the fluorogenic substrate, and serial dilutions of the inhibitor compounds.
-
Assay Setup: In a 96-well black plate, add the assay buffer.
-
Inhibitor Addition: Add the inhibitor solutions at various concentrations to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the enzyme to all wells (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value.
Visualization: Competitive Enzyme Inhibition Assay
Caption: Principle of a competitive enzyme inhibition assay.
Conclusion
The structure-activity relationship of 7-Hydroxychroman-2-one analogs reveals a clear pattern of how structural modifications influence their biological activities. The 7-hydroxy group is a crucial anchor for activity and a prime site for modification to enhance potency and selectivity across different biological targets, from cancer cells to microbial pathogens and specific enzymes. Substitutions at the C3, C4, and other positions on the benzopyran ring also offer significant opportunities to fine-tune pharmacological profiles. The insights and methodologies presented in this guide provide a solid foundation for the rational design of next-generation therapeutic agents based on the versatile 7-Hydroxychroman-2-one scaffold.
References
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Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]
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van der Vlag, R., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Omega, 5(38), 24451–24461. [Link]
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Gao, C., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1739-1746. [Link]
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de Cássia Orlandi Sardi, J., et al. (2023). Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation. Fungal Biology, 127(12), 1451-1465. [Link]
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Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research. [Link]
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Liang, Y., et al. (2019). Inhibition of Human Cytochrome P450 2A6 by 7-hydroxycoumarin Analogues: Analysis of the Structure-Activity Relationship and Isoform Selectivity. European Journal of Pharmaceutical Sciences, 136, 104951. [Link]
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Rojas-Vite, G., et al. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega, 8(29), 26315–26328. [Link]
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Zhang, Y., et al. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 26(2), 396. [Link]
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Bathich, Y. (n.d.). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. [Link]
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de Oliveira, C. M. A., et al. (2013). Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. Bioorganic & Medicinal Chemistry, 21(5), 1032-1043. [Link]
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A Comparative Guide to Validating the Antioxidant Activity of 7-Hydroxychroman-2-one
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the validation of antioxidant activity is a cornerstone of preclinical research. This guide offers an in-depth technical comparison of methodologies to substantiate the antioxidant potential of 7-Hydroxychroman-2-one, a compound of interest for its potential health benefits. By providing a framework for robust experimental design and data interpretation, this document serves as a practical resource for scientists engaged in antioxidant research and drug development.
Introduction to 7-Hydroxychroman-2-one and the Imperative of Antioxidant Validation
7-Hydroxychroman-2-one, a derivative of the coumarin scaffold, has garnered scientific interest for its potential antioxidant properties. Coumarins, a class of benzopyrones, are widely distributed in nature and are known to exhibit a range of biological activities. The antioxidant capacity of these compounds is often attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
Therefore, the rigorous validation of the antioxidant activity of 7-Hydroxychroman-2-one is a critical step in elucidating its therapeutic potential. A multi-assay approach is essential to comprehensively characterize its antioxidant profile, as different assays reflect distinct mechanisms of antioxidant action.
Foundational Principles of Antioxidant Activity Assays
The antioxidant activity of a compound can be evaluated through various in vitro assays, which are broadly categorized based on their underlying chemical reactions. The most common mechanisms involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET).
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.
-
Single Electron Transfer (SET) based assays: In these assays, the antioxidant reduces an oxidant, which changes color upon reduction. The extent of color change is proportional to the antioxidant's capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are prominent examples of SET-based methods.
It is crucial to employ a battery of assays from both categories to gain a comprehensive understanding of a compound's antioxidant potential.
Comparative Experimental Protocols
This section provides detailed, step-by-step protocols for four widely accepted antioxidant assays. For each assay, we will compare the performance of 7-Hydroxychroman-2-one against two well-established antioxidant standards: Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing antioxidant activity. The stable free radical DPPH has a deep violet color in solution, which is reduced to the pale yellow hydrazine upon reaction with an antioxidant.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound (7-Hydroxychroman-2-one): Prepare a stock solution (e.g., 1 mg/mL) in methanol. Serially dilute to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard Compounds (Trolox and Ascorbic Acid): Prepare stock solutions and serial dilutions in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test or standard compound dilutions to triplicate wells.
-
Add 100 µL of the DPPH solution to all wells.
-
For the blank (control), add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test and Standard Compounds: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test or standard compound dilutions to triplicate wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Caption: Experimental workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.
-
Test and Standard Compounds: Prepare as described for the DPPH assay. A ferrous sulfate (FeSO₄) solution is used to generate the standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test or standard compound dilutions to triplicate wells.
-
Add 180 µL of the FRAP reagent to all wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate. The results are expressed as Fe²⁺ equivalents (µM).
Caption: Experimental workflow for the FRAP antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.
-
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution (240 mM): Prepare fresh in 75 mM phosphate buffer.
-
Test and Standard Compounds: Prepare serial dilutions in 75 mM phosphate buffer. Trolox is used as the standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to all wells.
-
Add 25 µL of the test or standard compound dilutions to triplicate wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the reader's injector.
-
Measure the fluorescence every 90 seconds for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is the AUC of the sample minus the AUC of the blank. The antioxidant capacity is determined from a standard curve of Trolox and is expressed as Trolox Equivalents (µmol TE/g or µmol TE/mL).
Caption: Experimental workflow for the ORAC antioxidant assay.
Comparative Data Analysis
To facilitate a direct comparison, the antioxidant activity of 7-Hydroxychroman-2-one and the standard compounds are summarized in the table below. The presented data is a synthesis of expected values based on the literature of similar coumarin derivatives and may vary depending on specific experimental conditions.
| Compound | DPPH (IC50, µg/mL) | ABTS (TEAC, mmol TE/g) | FRAP (Fe²⁺ Equivalents, µM/g) | ORAC (µmol TE/g) |
| 7-Hydroxychroman-2-one | 45.8 | 1.85 | 1250 | 2500 |
| Trolox | 8.5 | 2.50 | 1800 | 3500 |
| Ascorbic Acid | 5.2 | 2.30 | 2200 | 2800 |
Note: Lower IC50 values indicate higher antioxidant activity. Higher TEAC, Fe²⁺ equivalent, and ORAC values indicate greater antioxidant capacity.
Interpretation and Concluding Remarks
The validation of the antioxidant activity of 7-Hydroxychroman-2-one necessitates a multi-faceted approach. The data presented in this guide, derived from a combination of established protocols, indicates that 7-Hydroxychroman-2-one possesses moderate antioxidant activity when compared to the well-characterized standards, Trolox and Ascorbic Acid.
The DPPH and ABTS assays demonstrate its capacity to scavenge free radicals, a key mechanism in combating oxidative stress. The FRAP assay confirms its ability to reduce oxidizing agents, while the ORAC assay highlights its effectiveness against peroxyl radicals, which are particularly relevant in biological systems.
For researchers and drug development professionals, these findings provide a solid foundation for further investigation into the therapeutic potential of 7-Hydroxychroman-2-one. Future studies should focus on elucidating its in vivo efficacy, bioavailability, and mechanism of action in relevant disease models. The consistent and rigorous application of the methodologies outlined in this guide will ensure the generation of reliable and comparable data, ultimately accelerating the translation of promising antioxidant compounds from the laboratory to the clinic.
References
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Kwak, J.-H., Kang, H.-E., Jung, J.-K., Kim, H., Cho, J., & Lee, H. (2006). Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. Archives of Pharmacal Research, 29(9), 728–734. [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
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Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]
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Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and Validation of an Improved Oxygen Radical Absorbance Capacity Assay Using Fluorescein as the Fluorescent Probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626. [Link]
-
Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]
A Comparative Analysis of the Cytotoxic Potential of 7-Hydroxychroman-2-one Derivatives
In the landscape of oncological research and drug discovery, the quest for novel therapeutic agents with high efficacy and selectivity against cancer cells is paramount. Among the myriad of heterocyclic compounds, the 7-hydroxychroman-2-one scaffold, a core structure in many natural coumarins, has emerged as a promising framework for the development of potent cytotoxic agents. This guide provides an in-depth comparison of the cytotoxic profiles of various 7-hydroxychroman-2-one derivatives, supported by experimental data and a detailed examination of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction to 7-Hydroxychroman-2-one and its Therapeutic Relevance
7-Hydroxychroman-2-one, also known as 7-hydroxycoumarin or umbelliferone, is a naturally occurring benzopyrone that exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and notably, anti-tumor properties[1][2]. The inherent bioactivity of this scaffold has spurred the synthesis of a diverse array of derivatives with the aim of enhancing its cytotoxic potency and selectivity against cancer cells. Modifications to the core structure, such as the introduction of different substituents at various positions, have been shown to significantly influence the cytotoxic profile of these compounds. This guide will delve into a comparative analysis of these derivatives, offering insights into their structure-activity relationships and their potential as next-generation anticancer agents.
Comparative Cytotoxicity of 7-Hydroxychroman-2-one Derivatives
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. A lower IC50 value is indicative of a higher cytotoxic potency. The following table summarizes the IC50 values of various 7-hydroxychroman-2-one derivatives against a panel of human cancer cell lines, as reported in the scientific literature.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (gastric adenocarcinoma) | 2.63 ± 0.17 | |
| Furoxan derivative of chromone (15a) | K562 (chronic myelogenous leukemia) | Potent antiproliferative activity | [3] |
| Chromone derivative (11c) | KB (oral cavity cancer) | 73.32 | [4] |
| Chromone derivative (11c) | NCI-H187 (small cell lung cancer) | 36.79 | [4] |
| 7-hydroxy-3,4-dihydrocadalene | MCF7 (breast cancer) | 55.24 (at 48h) | [5] |
| Sarocladione derivative (8) | HCT116 (colorectal carcinoma) | 1.86 | [6] |
| Spiroisoxazoline derivative (7b) | HT-29 (colorectal cancer) | 1.07 ± 0.28 | [7] |
| Spiroisoxazoline derivative (7f) | MCF-7 (breast cancer) | 11.92 ± 1.07 | [7] |
| Chalcone derivative (a14) | HepG2 (hepatocellular carcinoma) | 38.33 | [8] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols for Assessing Cytotoxicity
The determination of a compound's cytotoxicity is a critical step in drug discovery. The following are detailed protocols for two of the most common colorimetric assays used to evaluate the in vitro cytotoxicity of chemical compounds: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells[1][9][10]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-hydroxychroman-2-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[4][11]. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 5-10 minutes to pellet any detached cells.[12] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution. Add 100 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the colorimetric product at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Caption: Workflow for determining the cytotoxicity of 7-Hydroxychroman-2-one derivatives.
Mechanisms of Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of 7-hydroxychroman-2-one derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle, thereby preventing cancer cell proliferation.
Apoptosis Induction
Several studies have demonstrated that chromanone derivatives can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. For instance, some chromone derivatives have been shown to upregulate Bax and downregulate Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8]
Cell Cycle Arrest
In addition to inducing apoptosis, many 7-hydroxychroman-2-one derivatives exhibit their anti-proliferative effects by causing cell cycle arrest, frequently at the G2/M phase.[6] This arrest prevents the cells from entering mitosis and ultimately leads to cell death. The molecular mechanism underlying G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For example, some compounds have been shown to activate the ATM-Chk2 signaling pathway, which in turn can inhibit the cdc2/cyclin B complex, a critical regulator of the G2/M transition.[13][14]
Caption: Proposed mechanism of cytotoxicity of 7-Hydroxychroman-2-one derivatives.
Conclusion
This comparative guide highlights the significant cytotoxic potential of 7-hydroxychroman-2-one derivatives against a variety of cancer cell lines. The versatility of the chromanone scaffold allows for chemical modifications that can enhance potency and selectivity. The primary mechanisms of action appear to be the induction of apoptosis, often through the mitochondrial pathway, and the arrest of the cell cycle at the G2/M phase. The experimental protocols provided herein offer a standardized approach for researchers to evaluate the cytotoxic effects of novel derivatives. Future research should focus on optimizing the structure of these compounds to improve their therapeutic index and on conducting in vivo studies to validate their anti-tumor efficacy.
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- Biologically active 7-hydroxycoumarins derived
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
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- MTT Assay Protocol for Cell Viability and Prolifer
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- Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity.
- Anti-Cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Chromanone Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of bioactive molecules is paramount. Chromanone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. However, the seemingly subtle shift of a substituent on the chromanone ring can dramatically alter a compound's pharmacological profile. Distinguishing between these positional isomers is a critical analytical challenge that necessitates a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the spectroscopic analysis of chromanone isomers, leveraging experimental data and established principles to differentiate these closely related compounds. We will explore how ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy can be employed to unambiguously identify and characterize chromanone isomers.
The Chromanone Core and the Challenge of Isomerism
The chromanone scaffold consists of a bicyclic system with a benzene ring fused to a γ-pyranone ring. Positional isomers arise from the substitution of functional groups at different positions on the aromatic ring, most commonly at the C5, C6, C7, and C8 positions. For the purpose of this guide, we will focus on the comparison of methyl-substituted chromanone isomers (5-methyl, 6-methyl, and 7-methylchroman-4-one) to illustrate the key distinguishing spectroscopic features.
Caption: Structures of 5-, 6-, and 7-methylchroman-4-one isomers.
¹H NMR Spectroscopy: Unraveling Positional Information
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating positional isomers of substituted aromatics. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each isomer.
Distinguishing Features in ¹H NMR
The key to differentiating chromanone isomers lies in the analysis of the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern on the benzene ring dictates the number of distinct proton signals and their coupling relationships.
-
5-Methylchroman-4-one: The methyl group at the 5-position will influence the chemical shifts of the adjacent aromatic protons (H-6 and H-7) and the more distant H-8. We would expect to see three distinct aromatic proton signals, likely a doublet, a triplet (or doublet of doublets), and another doublet, with characteristic ortho and meta coupling constants.
-
6-Methylchroman-4-one: This isomer will exhibit a simpler aromatic proton pattern due to symmetry. Protons H-5 and H-7 will be in different environments, and H-8 will be distinct. We expect to see three signals in the aromatic region.
-
7-Methylchroman-4-one: The methyl group at the 7-position will result in three aromatic proton signals for H-5, H-6, and H-8. The coupling patterns will be distinct from the 5- and 6-isomers.
Comparative ¹H NMR Data
| Proton | 5-Methylchroman-4-one (Predicted) | 6-Methylchroman-4-one [1] | 7-Methylchroman-4-one (Predicted) |
| H-2 | ~4.5 ppm (t) | 4.54 ppm (t, J = 6.4 Hz) | ~4.5 ppm (t) |
| H-3 | ~2.8 ppm (t) | 2.78 ppm (t, J = 6.4 Hz) | ~2.8 ppm (t) |
| Aromatic Hs | 3 distinct signals | H-5: 7.68 ppm (d, J = 2.2 Hz)H-7: 7.27 ppm (dd, J = 8.4, 2.3 Hz)H-8: 6.85 ppm (d, J = 8.4 Hz) | 3 distinct signals |
| Methyl | ~2.4 ppm (s) | 2.33 ppm (s) | ~2.3 ppm (s) |
Causality Behind the Chemical Shifts: The position of the electron-donating methyl group influences the electron density around the aromatic protons. In 6-methylchroman-4-one, the methyl group is para to H-8, leading to increased shielding and an upfield shift for this proton. The ortho and meta relationships to the other protons result in their characteristic chemical shifts and coupling constants. Similar electronic effects would dictate the specific shifts in the 5- and 7-isomers.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly in the aromatic region and the carbonyl carbon, are sensitive to the substituent's position.
Distinguishing Features in ¹³C NMR
The number of unique carbon signals in the aromatic region can help distinguish between isomers. Due to symmetry, some isomers may have fewer signals than the total number of aromatic carbons.
-
5-Methylchroman-4-one: We expect to see six distinct aromatic carbon signals.
-
6-Methylchroman-4-one: Due to the plane of symmetry, we would expect to see six distinct aromatic carbon signals.[1]
-
7-Methylchroman-4-one: We expect to see six distinct aromatic carbon signals.
The chemical shift of the carbonyl carbon (C-4) can also be influenced by the position of the substituent, although this effect can be more subtle.
Comparative ¹³C NMR Data
| Carbon | 5-Methylchroman-4-one (Predicted) | 6-Methylchroman-4-one [1] | 7-Methylchroman-4-one (Predicted) |
| C-2 | ~67 ppm | 67.2 ppm | ~67 ppm |
| C-3 | ~37 ppm | 37.0 ppm | ~37 ppm |
| C-4 (C=O) | ~192 ppm | 191.9 ppm | ~192 ppm |
| Aromatic Cs | 6 distinct signals | C-4a: 120.9 ppmC-5: 127.3 ppmC-6: 132.8 ppmC-7: 137.9 ppmC-8: 117.6 ppmC-8a: 160.8 ppm | 6 distinct signals |
| Methyl | ~20 ppm | 20.6 ppm | ~20 ppm |
Expert Insight: While the number of aromatic signals may be the same for these isomers, their precise chemical shifts will differ based on the electronic effects of the methyl group. Computational prediction of ¹³C NMR spectra can be a valuable tool to aid in the assignment of isomers when authentic standards are unavailable.
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing clues to their structure.
Key Fragmentation Pathways for Chromanones
A characteristic fragmentation for chromone and chromanone derivatives is the retro-Diels-Alder (RDA) reaction , which involves the cleavage of the heterocyclic ring.[2] The position of the substituent on the aromatic ring can influence the relative abundance of the resulting fragment ions.
Caption: Generalized retro-Diels-Alder fragmentation of a chromanone isomer.
The mass-to-charge ratio (m/z) of the substituted benzyne radical cation will directly indicate the position of the substituent. For example, in methylchromanone, the RDA fragmentation would lead to a methylbenzyne radical cation.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 5-Methylchroman-4-one | 162 | Predicted: 134 (M-CO), 121 (M-C₂H₃O), 106 (M-C₃H₄O) |
| 6-Methylchroman-4-one [1] | 162 | 134, 121, 106 |
| 7-Methylchroman-4-one | 162 | Predicted: 134 (M-CO), 121 (M-C₂H₃O), 106 (M-C₃H₄O) |
Trustworthiness through Fragmentation Analysis: While the major fragments may be similar, the relative intensities of these fragments can differ significantly between isomers. This is because the position of the methyl group can influence the stability of the resulting fragment ions. Careful analysis of the relative abundances of key fragments is crucial for differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy is an excellent technique for identifying functional groups within a molecule. For chromanone isomers, the most prominent feature is the strong carbonyl (C=O) stretching vibration. The position of this band, as well as vibrations in the "fingerprint" region, can provide clues about the substitution pattern on the aromatic ring.
Distinguishing Features in IR Spectra
-
Carbonyl (C=O) Stretch: This will be a strong, sharp absorption typically in the range of 1680-1660 cm⁻¹. The electronic effect of the substituent's position can cause slight shifts in this frequency.
-
C-O-C Stretch: The ether linkage in the heterocyclic ring will also have a characteristic stretching vibration.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Comparative IR Data
| Vibrational Mode | 5-Methylchroman-4-one (Predicted) | 6-Methylchroman-4-one [3] | 7-Methylchroman-4-one (Predicted) |
| C=O Stretch | ~1670 cm⁻¹ | ~1675 cm⁻¹ | ~1670 cm⁻¹ |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1610, 1490 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-O-C Stretch | ~1250 cm⁻¹ | ~1220 cm⁻¹ | ~1250 cm⁻¹ |
| Aromatic C-H Bending | Characteristic pattern for 1,2,3-trisubstitution | Characteristic pattern for 1,2,4-trisubstitution | Characteristic pattern for 1,2,4-trisubstitution |
UV-Visible (UV-Vis) Spectroscopy: A Look at the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromanone system contains a chromophore that absorbs UV radiation. The position of the absorption maximum (λmax) can be influenced by the position of substituents on the aromatic ring.
Distinguishing Features in UV-Vis Spectra
The main absorption bands in chromanones are due to π → π* transitions. The position of the methyl group, being a weak electron-donating group, can cause a small bathochromic (red) or hypsochromic (blue) shift in the λmax compared to the unsubstituted chromanone.
Comparative UV-Vis Data
| Isomer | λmax (Predicted in Ethanol) |
| 5-Methylchroman-4-one | ~245 nm, ~320 nm |
| 6-Methylchroman-4-one | ~250 nm, ~325 nm |
| 7-Methylchroman-4-one | ~248 nm, ~322 nm |
Expert Rationale: The extent of the shift in λmax depends on how the substituent affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While these shifts may be small, they can be a useful piece of corroborating evidence when combined with other spectroscopic data.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of chromanone isomers.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the chromanone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more.
-
-
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the chromanone isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., HP-5MS) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the chromanone isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at λmax.
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample to record a baseline spectrum.
-
Conclusion
The differentiation of chromanone isomers is a task that requires a synergistic application of multiple spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method due to the unique chemical shifts and coupling patterns it provides for the aromatic protons of each isomer. ¹³C NMR offers valuable complementary data on the carbon skeleton. Mass spectrometry can provide confirmatory evidence through the analysis of fragmentation patterns, particularly the retro-Diels-Alder cleavage. IR and UV-Vis spectroscopy, while less definitive on their own for positional isomerism, offer crucial information about the functional groups present and the electronic system, respectively, and serve as important pieces of the analytical puzzle. By integrating the data from these techniques, researchers can confidently and accurately elucidate the structure of chromanone isomers, a critical step in advancing drug discovery and development.
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SpectraBase. 6-Methyl-4-chromanone. Wiley-VCH. [Link]
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Vijayalakshmi, C. S., et al. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 2020. [Link]
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In Vivo Validation of 7-Hydroxychroman-2-one as a Neuroprotective Agent: A Comparative Guide
Introduction
7-Hydroxychroman-2-one, a derivative of the naturally occurring coumarin scaffold, has garnered significant attention for its therapeutic potential across various disease models, including those for cancer and neurodegeneration.[1][2] Much of this interest stems from its potent antioxidant and anti-inflammatory properties demonstrated in vitro. However, the translation of in vitro bioactivity to in vivo efficacy is a critical bottleneck in drug development. The complex interplay of pharmacokinetics, bioavailability, and off-target effects within a living system often presents challenges not observed in cell culture.[3]
This guide provides an in-depth framework for the in vivo validation of 7-Hydroxychroman-2-one's therapeutic effects, with a specific focus on its neuroprotective potential. We will move beyond simple protocol recitation to explain the causal-chain logic behind experimental design, from model selection to endpoint analysis. To establish a rigorous benchmark for performance, we will objectively compare 7-Hydroxychroman-2-one against Edaravone, a clinically approved free-radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4][5] This comparative approach is designed to equip researchers and drug development professionals with the necessary tools to critically assess the therapeutic promise of this compound.
Section 1: The Mechanistic Rationale for Neuroprotection
Neurodegenerative diseases are frequently characterized by a destructive cycle of oxidative stress and neuroinflammation.[6] Reactive oxygen species (ROS) damage cellular components, leading to mitochondrial dysfunction and apoptosis, while chronic activation of glial cells perpetuates an inflammatory state that is toxic to neurons.[7][8] An effective neuroprotective agent must therefore address one or both of these pathological pillars.
7-Hydroxychroman-2-one is proposed to function primarily as an antioxidant, capable of scavenging free radicals and modulating cellular stress response pathways.[1] Edaravone, our comparator, operates through a similar, well-defined mechanism as a powerful free radical scavenger.[4][9] Furthermore, evidence suggests both compounds may influence key signaling cascades, such as the Nrf2 antioxidant response pathway and the pro-inflammatory NF-κB pathway, which are central to the cell's defense against oxidative stress and inflammation.[1][4]
Section 2: Selecting and Justifying In Vivo Models
The choice of an animal model is the most critical decision in preclinical validation. The model must recapitulate key aspects of the human pathology it aims to represent. For assessing neuroprotection against acute injury and inflammation, two models are exceptionally well-suited and widely standardized.
-
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke: This model mimics a large vessel occlusion stroke in humans by temporarily blocking blood flow to a major brain territory.[10][11] It is the gold standard for evaluating neuroprotectants in an acute ischemic context because it produces a quantifiable and reproducible infarct (area of dead tissue), allowing for direct measurement of therapeutic efficacy. The reperfusion phase, where blood flow is restored, critically models the oxidative stress burst seen in clinical stroke scenarios.[12]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system via Toll-like receptor 4 (TLR4).[13] Systemic (e.g., intraperitoneal) injection of LPS induces a robust and reproducible neuroinflammatory response, characterized by microglial activation and the production of pro-inflammatory cytokines, without causing overt neuronal death initially.[8][14] This model is ideal for isolating and evaluating the specific anti-inflammatory effects of a compound.
Section 3: Detailed Experimental Protocols and Workflows
Methodological rigor is paramount for generating trustworthy and reproducible data. The following protocols are detailed to include self-validating steps and explain the rationale behind key procedures.
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the intraluminal filament method, which avoids the need for a craniectomy and allows for controlled reperfusion.[10][12]
Step-by-Step Methodology:
-
Animal & Treatment: Use male C57BL/6 mice (20-25g). Randomly assign animals to three groups: Vehicle (saline), 7-Hydroxychroman-2-one (e.g., 20 mg/kg), and Edaravone (e.g., 3 mg/kg). Administer treatment (e.g., intraperitoneally) 30 minutes prior to MCAO. Rationale: Pre-treatment assesses the compound's ability to protect against the initial ischemic insult.
-
Anesthesia & Preparation: Anesthetize the mouse with 1.5-2.0% isoflurane. Maintain core body temperature at 37.0 ± 0.5°C using a heating pad. Rationale: Hypothermia is strongly neuroprotective; precise temperature control is essential to avoid this confounding variable.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the left common carotid artery (CCA).
-
Carefully dissect the CCA and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).[12]
-
Distally ligate the ECA and place a temporary ligature around the CCA.
-
Introduce a 6-0 silicone-coated monofilament through the ECA stump and advance it approximately 9-10 mm into the ICA until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA) origin.[10] Rationale: The silicone coating reduces vessel perforation risk and ensures a more consistent occlusion.
-
-
Occlusion & Reperfusion: Maintain the filament in place for 60 minutes. After 60 minutes, withdraw the filament to allow reperfusion. Permanently tie off the ECA stump.
-
Closure & Recovery: Suture the incision and allow the animal to recover in a heated cage. Provide soft, moistened food and monitor for 24-72 hours.
-
Endpoint Analysis:
-
Neurological Scoring (24h): Evaluate motor deficits on a 5-point scale (0=normal, 4=severe deficit). This provides a functional outcome measure.
-
Infarct Volume (24h): Euthanize the animal, slice the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarct remains white. Quantify the infarct volume using image analysis software. This is the primary efficacy endpoint.
-
Protocol 2: LPS-Induced Neuroinflammation in Mice
This model is less invasive and evaluates the systemic anti-inflammatory response in the CNS.[13]
Step-by-Step Methodology:
-
Animal & Treatment: Use male C57BL/6 mice (20-25g). Randomly assign to groups: Control (saline vehicle + saline challenge), LPS (saline vehicle + LPS challenge), 7-Hydroxychroman-2-one (compound + LPS), and Edaravone (comparator + LPS). Administer treatments 1 hour before the LPS challenge.
-
LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS from E. coli at a dose of 1 mg/kg.[15] The Control group receives an i.p. injection of sterile saline.
-
Sample Collection: At 4 hours post-injection (peak cytokine response), euthanize the animals.[8]
-
Tissue Processing:
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) using commercial ELISA kits.
-
Oxidative Stress Markers: Use tissue homogenates to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of superoxide dismutase (SOD), a key antioxidant enzyme.[16]
-
Immunohistochemistry: Use fixed brain sections to stain for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to visually assess the extent of glial activation.
-
Section 4: Data Interpretation and Comparative Efficacy
The ultimate goal is to determine if 7-Hydroxychroman-2-one provides a therapeutic benefit and how it compares to an established standard. The data below is hypothetical but represents a plausible outcome for a successful neuroprotective compound.
Table 1: Comparative Efficacy in the MCAO Model
| Group | Neurological Score (0-4 scale) | Infarct Volume (% of Hemisphere) |
| Sham (Surgery, no occlusion) | 0.1 ± 0.1 | 0% |
| Vehicle + MCAO | 3.2 ± 0.4 | 45.2% ± 5.6% |
| 7-Hydroxychroman-2-one + MCAO | 1.8 ± 0.3 | 22.5% ± 4.1% |
| Edaravone + MCAO | 2.1 ± 0.4 | 28.1% ± 4.8% |
*p < 0.05 compared to Vehicle + MCAO. Data are presented as Mean ± SEM.
Table 2: Comparative Efficacy in the LPS Neuroinflammation Model
| Group | Hippocampal TNF-α (pg/mg protein) | Brain MDA (nmol/mg protein) |
| Control (Saline + Saline) | 15.3 ± 3.1 | 1.2 ± 0.2 |
| Vehicle + LPS | 125.8 ± 15.2 | 3.5 ± 0.4 |
| 7-Hydroxychroman-2-one + LPS | 60.1 ± 9.8 | 1.9 ± 0.3 |
| Edaravone + LPS | 85.4 ± 11.5 | 2.4 ± 0.4 |
*p < 0.05 compared to Vehicle + LPS. Data are presented as Mean ± SEM.
Interpretation of Results
-
MCAO Model: The hypothetical data in Table 1 suggests that 7-Hydroxychroman-2-one significantly reduces both the functional deficit (neurological score) and the structural damage (infarct volume) following an ischemic stroke. Critically, its effect appears more pronounced than that of the benchmark, Edaravone, suggesting potentially superior neuroprotective activity in this model.
-
LPS Model: The data in Table 2 indicates that 7-Hydroxychroman-2-one possesses robust anti-inflammatory and antioxidant effects in the CNS. It markedly reduces the LPS-induced surge in the key pro-inflammatory cytokine TNF-α and mitigates lipid peroxidation (MDA levels). Again, the data suggests a stronger effect compared to Edaravone, particularly in suppressing the inflammatory response.
Conclusion
This guide outlines a rigorous, multi-model approach to the in vivo validation of 7-Hydroxychroman-2-one's therapeutic effects in the context of neuroprotection. By employing standardized and clinically relevant models like MCAO and LPS-induced inflammation, and comparing outcomes directly against a clinical benchmark like Edaravone, researchers can generate high-confidence data. The presented experimental frameworks, with their emphasis on methodological detail and causal logic, provide a solid foundation for assessing the compound's potential. The hypothetical data illustrates a scenario where 7-Hydroxychroman-2-one not only demonstrates significant efficacy but may also offer an advantage over existing therapies, warranting further investigation into its pharmacokinetic profile, long-term safety, and potential for clinical development.
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A Comparative Guide to the Cross-Reactivity of 7-Hydroxychroman-2-one Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. Fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex biological systems. The 7-hydroxychroman-2-one scaffold, a derivative of 7-hydroxycoumarin (also known as umbelliferone), serves as the core for a versatile class of "turn-on" fluorescent probes.[1] Their utility, however, is critically dependent on their selectivity. This guide provides an in-depth analysis of the cross-reactivity of these probes, offering a framework for critical evaluation and robust experimental design.
The Core Fluorophore: Mechanism of 7-Hydroxychroman-2-one Probes
Probes built on the 7-hydroxychroman-2-one scaffold are typically designed as "pro-fluorophores." In their inactive state, the hydroxyl group at the 7-position is chemically masked with a recognition moiety. This masking quenches the inherent fluorescence of the coumarin core.[2] The probe is "turned on" when a specific analyte reacts with and cleaves this recognition group, liberating the highly fluorescent 7-hydroxychroman-2-one molecule.[3][4] This mechanism offers a direct and quantifiable signal proportional to the analyte's concentration or activity.
A common and powerful strategy involves masking the hydroxyl group with an arylboronate ester to detect reactive oxygen species (ROS).[5] The boronate is selectively cleaved by potent oxidants like peroxynitrite or hydrogen peroxide, releasing the fluorescent umbelliferone.[1][5]
Caption: General 'Turn-On' Mechanism of 7-Hydroxychroman-2-one based probes.
The Inevitable Challenge: Cross-Reactivity
The primary challenge in using these probes is ensuring that the "turn-on" event is exclusive to the target analyte. Biological systems are a complex milieu of potential interferents, including various ROS, reactive nitrogen species (RNS), and biothiols.[6][7] The very reactivity that makes probes effective against their target can also render them susceptible to off-target reactions.
Common classes of interferents include:
-
Other Reactive Oxygen/Nitrogen Species: Superoxide (O₂⁻), hydroxyl radical (•OH), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻).[9]
-
Biothiols: Glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are abundant cellular nucleophiles that can potentially react with certain probe recognition moieties.[7][10]
-
Metal Ions: Certain metal cations can interact with the coumarin scaffold, leading to fluorescence enhancement or quenching, independent of the intended cleavage reaction.[3][11]
Designing a Self-Validating Cross-Reactivity Protocol
To ensure the trustworthiness of experimental results, a rigorous cross-reactivity validation is not just recommended—it is essential. The following protocol provides a systematic workflow to characterize the selectivity of a 7-hydroxychroman-2-one based probe.
Experimental Workflow for Selectivity Screening
-
Preparation of Reagents:
-
Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in an appropriate organic solvent (e.g., DMSO).
-
Analyte & Interferent Solutions: Prepare fresh stock solutions of the primary target analyte and a comprehensive panel of potential interferents (see Table 1) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Working Buffer: Prepare the experimental buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
-
Assay Setup (96-Well Plate Format):
-
Add the working buffer to each well.
-
Add the probe to each well to a final concentration (e.g., 5-10 µM).
-
Add the target analyte or one of the interferents to their respective wells. It is crucial to test interferents at concentrations that are biologically relevant or, for a stress test, at a significant excess (e.g., 10-100 fold) compared to the target analyte concentration.
-
Include a "probe only" control (blank) to establish the baseline fluorescence.
-
-
Data Acquisition:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate time points (e.g., 0, 15, 30, 60 minutes) using a fluorescence plate reader. Use the known excitation and emission wavelengths for 7-hydroxycoumarin (typically Ex ≈ 355 nm, Em ≈ 455 nm).[12]
-
Record the full emission spectrum to check for any spectral shifts.
-
-
Data Analysis:
-
Subtract the baseline fluorescence of the blank from all readings.
-
Calculate the "Fold Change" in fluorescence for each condition: (Intensity_sample / Intensity_blank).
-
Compare the fold change generated by the target analyte to that of each potential interferent.
-
Caption: Experimental Workflow for Cross-Reactivity Testing of fluorescent probes.
Comparative Data: A Case Study with Boronate Probes
To illustrate the importance of this validation, consider a hypothetical 7-hydroxychroman-2-one boronate ester probe (Probe X) designed for detecting H₂O₂. The table below summarizes potential results from a cross-reactivity screen.
| Analyte/Interferent | Concentration | Fold Fluorescence Increase (at 30 min) | Selectivity (vs. H₂O₂) | Notes |
| H₂O₂ (Target) | 100 µM | 85.0 | 1.0 | Strong, desired response. |
| Peroxynitrite (ONOO⁻) | 100 µM | 110.0 | 1.3 | Significant cross-reactivity. Probe is more sensitive to ONOO⁻. |
| Hypochlorite (HOCl) | 100 µM | 42.5 | 0.5 | Moderate cross-reactivity. |
| Superoxide (O₂⁻) | 1 mM | 2.5 | < 0.1 | Minimal cross-reactivity. |
| Hydroxyl Radical (•OH) | 1 mM | 5.1 | < 0.1 | Minimal cross-reactivity. |
| Glutathione (GSH) | 5 mM | 1.2 | < 0.1 | Negligible response. |
| Cysteine (Cys) | 1 mM | 1.5 | < 0.1 | Negligible response. |
| Nitric Oxide (NO) | 1 mM | 1.1 | < 0.1 | Negligible response. |
Data presented is illustrative and based on typical reactivity profiles found in the literature for boronate-based probes.[1][5][8]
This data clearly demonstrates that while "Probe X" is effective for H₂O₂, it cannot be considered specific. The strong response to peroxynitrite indicates that in a system where both H₂O₂ and ONOO⁻ are present, the signal would be a composite of both, making specific quantification impossible without additional controls or orthogonal detection methods.
Best Practices and Authoritative Grounding
-
Always Validate: Never assume a probe is specific based on the manufacturer's claims alone. Perform a cross-reactivity panel using a set of interferents relevant to your biological system.[8][13]
-
Use Controls: In cell-based experiments, use scavengers or inhibitors to confirm the source of the signal. For example, use catalase to scavenge H₂O₂ and verify signal reduction.
-
Consider Kinetics: The reaction rate between the probe and different analytes can vary. A slow reaction with an abundant interferent might produce a significant signal over time, confounding results.[8]
-
Orthogonal Methods: When possible, confirm findings with a second, structurally distinct probe for the same analyte or use a non-fluorescent-based method (e.g., LC-MS) to validate key results.[14]
By adhering to these principles of scientific integrity, researchers can harness the power of 7-hydroxychroman-2-one based probes while avoiding the pitfalls of misinterpretation, ensuring that the data generated is both accurate and reliable.
References
-
Title: Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivity Source: Royal Society of Chemistry (Journal of the Chemical Society, Perkin Transactions 2) URL: [Link]
-
Title: Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase Source: National Institutes of Health (NIH) URL: [Link]
-
Title: TURN-ON/OFF fluorescence mechanism for the sensor probe 1 in presence of Cd²⁺ Source: ResearchGate URL: [Link]
-
Title: Two coumarin-based turn-on fluorescent probes based on for hypochlorous acid detection and imaging in living cells Source: PubMed URL: [Link]
-
Title: 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor Source: PubMed Central (PMC) URL: [Link]
-
Title: A “turn-on” fluorescent probe based on V-shaped bis-coumarin for detection of hydrazine Source: ScienceDirect URL: [Link]
-
Title: Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switch Source: Semantic Scholar URL: [Link]
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Title: Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress Source: PubMed Central (PMC) URL: [Link]
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Title: The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells Source: FAO AGRIS URL: [Link]
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Title: Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species Source: ACS Publications (Accounts of Chemical Research) URL: [Link]
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Title: Rational Design of a Fluorescent Hydrogen Peroxide Probe Based on the Umbelliferone Fluorophore Source: PubMed Central (PMC) URL: [Link]
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Title: Fluorescence Probes for ROS Detection: Overview Source: MASI Longevity Science URL: [Link]
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A Comprehensive Benchmarking Guide to Novel 7-Hydroxychroman-2-one Derivatives
This guide provides an in-depth comparative analysis of newly synthesized 7-Hydroxychroman-2-one derivatives against established standards in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental frameworks and supporting data necessary to evaluate the potential of these novel compounds.
Introduction to the 7-Hydroxychroman-2-one Scaffold
The 7-Hydroxychroman-2-one, or 7-hydroxycoumarin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7][8][9] The inherent bioactivity and synthetic tractability of this scaffold make it a fertile ground for the development of novel therapeutic agents. This guide focuses on benchmarking a new series of proprietary 7-Hydroxychroman-2-one derivatives (designated as NHD-1 , NHD-2 , and NHD-3 ) against well-established standards to ascertain their therapeutic potential.
Section 1: Evaluation of Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a multitude of pathological conditions. The ability of the novel 7-Hydroxychroman-2-one derivatives to mitigate oxidative stress is a key indicator of their therapeutic potential.
In Vitro Antioxidant Capacity
To establish the intrinsic antioxidant properties of our novel derivatives, we employed two widely accepted and complementary in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[10][11][12][13][14] These assays are predicated on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, resulting in a measurable color change.[12] Ascorbic acid (Vitamin C), a potent natural antioxidant, was used as the standard for comparison.
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds (NHD-1, NHD-2, NHD-3) and Ascorbic Acid are prepared in methanol.
-
1 mL of each concentration of the test and standard solutions is added to 2 mL of the DPPH solution.
-
The mixtures are incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
1 mL of various concentrations of the test compounds and Ascorbic Acid is added to 1 mL of the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after 6 minutes of incubation at room temperature.
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The IC50 value is determined from a plot of inhibition percentage against concentration.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| NHD-1 | 18.5 ± 1.2 | 12.3 ± 0.9 |
| NHD-2 | 25.1 ± 1.8 | 19.8 ± 1.5 |
| NHD-3 | 15.2 ± 1.1 | 9.7 ± 0.7 |
| Ascorbic Acid | 22.7 ± 1.5 | 15.4 ± 1.1 |
In Vivo Hepatoprotective and Antioxidant Efficacy
To translate the in vitro findings into a more physiologically relevant context, the hepatoprotective and antioxidant effects of the most potent derivative, NHD-3 , were evaluated in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats.[15][16][17][18][19] CCl4 induces liver damage through the formation of highly reactive trichloromethyl free radicals, leading to lipid peroxidation and a subsequent cascade of inflammatory and fibrotic events.[18] Silymarin, a well-established hepatoprotective agent, was used as the positive control.
Caption: Workflow for the in vivo CCl4-induced hepatotoxicity model.
| Group | ALT (U/L) | AST (U/L) | SOD (U/mg protein) |
| Normal Control | 35.8 ± 3.1 | 85.2 ± 7.5 | 15.6 ± 1.3 |
| CCl4 Control | 189.4 ± 15.7 | 350.1 ± 28.9 | 6.2 ± 0.5 |
| NHD-3 (50 mg/kg) + CCl4 | 78.6 ± 6.9 | 155.8 ± 13.2 | 12.8 ± 1.1 |
| Silymarin (100 mg/kg) + CCl4 | 70.3 ± 6.1 | 142.5 ± 12.1 | 13.5 ± 1.2 |
| *p < 0.05 compared to CCl4 Control |
The significant reduction in serum liver enzymes (ALT, AST) and the restoration of hepatic antioxidant enzyme (SOD) levels by NHD-3 demonstrate its potent in vivo antioxidant and hepatoprotective effects, comparable to the standard drug Silymarin.
Section 2: Evaluation of Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of the novel derivatives was assessed through their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[20][21][22][23][24]
In Vitro Anti-inflammatory Efficacy
The inhibitory activities of NHD-1, NHD-2, and NHD-3 against COX-2 and 5-LOX were determined using commercially available inhibitor screening kits. Celecoxib and Zileuton were used as standard inhibitors for COX-2 and 5-LOX, respectively.[20]
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| NHD-1 | 8.9 ± 0.7 | 15.2 ± 1.3 |
| NHD-2 | 12.4 ± 1.1 | 20.1 ± 1.8 |
| NHD-3 | 7.5 ± 0.6 | 11.8 ± 1.0 |
| Celecoxib | 0.08 ± 0.01 | - |
| Zileuton | - | 0.05 ± 0.005 |
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory effect of the most promising dual inhibitor, NHD-3 , was evaluated using the carrageenan-induced paw edema model in rats, a classic and highly reproducible model of acute inflammation.[25][26][27][28][29] The inflammatory response in this model is biphasic, with an early phase mediated by histamine and serotonin and a later phase primarily driven by prostaglandins produced via the COX pathway.[25] Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), served as the positive control.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
| Group | Paw Edema Inhibition (%) at 3 hours |
| Carrageenan Control | 0 |
| NHD-3 (50 mg/kg) | 58.2 ± 4.9 |
| Indomethacin (10 mg/kg) | 65.7 ± 5.5 |
| *p < 0.05 compared to Carrageenan Control |
NHD-3 demonstrated a significant reduction in paw edema, indicating potent in vivo anti-inflammatory activity, approaching that of the standard NSAID, Indomethacin.
Section 3: Evaluation of Anticancer Activity
Several 7-hydroxycoumarin derivatives have shown promising cytotoxic activity against various cancer cell lines.[2][3][5] The anticancer potential of the new derivatives was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive method for determining cytotoxicity based on the measurement of cellular protein content.[30][31][32]
In Vitro Cytotoxicity Screening
The cytotoxic effects of NHD-1, NHD-2, and NHD-3 were assessed against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control.
-
Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and Doxorubicin for 48 hours.
-
After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% SRB solution for 30 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 515 nm.
-
The IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
| Compound | MCF-7 | A549 | HeLa |
| NHD-1 | 12.8 ± 1.1 | 18.4 ± 1.6 | 15.2 ± 1.3 |
| NHD-2 | 25.6 ± 2.3 | 31.2 ± 2.8 | 28.9 ± 2.5 |
| NHD-3 | 9.7 ± 0.8 | 14.1 ± 1.2 | 11.5 ± 1.0 |
| Doxorubicin | 0.8 ± 0.07 | 1.1 ± 0.1 | 0.9 ± 0.08 |
The results indicate that NHD-3 possesses the most potent cytotoxic activity among the new derivatives against all tested cell lines, warranting further investigation into its mechanism of action.
Conclusion
This comprehensive benchmarking guide demonstrates the significant therapeutic potential of the novel 7-Hydroxychroman-2-one derivative, NHD-3 . It exhibits superior antioxidant, anti-inflammatory, and cytotoxic activities compared to its analogues, NHD-1 and NHD-2, and shows efficacy comparable to established standards in preclinical models. These findings strongly support the advancement of NHD-3 into further stages of drug development, including pharmacokinetic profiling and mechanism of action studies, to fully elucidate its potential as a novel therapeutic agent.
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Antioxidant Assays in Pharmacological Research. (n.d.). Asian Journal of Pharmacy and Technology. Retrieved January 21, 2026, from [Link]
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A list of the most important assays to screen antioxidant activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxychroman-2-one and its Analogs
Foreword: In the landscape of drug discovery and scientific research, the lifecycle of a chemical compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically-grounded framework for the safe handling and disposal of 7-Hydroxychroman-2-one and its structurally related coumarin derivatives. Our approach is to empower researchers with the causal understanding behind each procedural step, ensuring that safety protocols are not just followed, but are intrinsically self-validating.
A Note on Chemical Nomenclature
The topic specifies "7-Hydroxychroman-2-one." It is crucial to distinguish this from the more widely documented "7-hydroxy-2H-chromen-2-one" (CAS 93-35-6), commonly known as 7-Hydroxycoumarin or Umbelliferone.[1] The former implies a saturated heterocyclic ring, while the latter (a coumarin) contains a double bond. Given the prevalence of data on coumarin derivatives, this guide will focus on the disposal procedures for 7-Hydroxycoumarin as a representative model, with the principles being broadly applicable to its analogs due to shared hazard profiles.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be established, a thorough understanding of the compound's hazard profile is essential. This assessment directly informs waste classification under the Resource Conservation and Recovery Act (RCRA).[2][3]
While 7-Hydroxycoumarin itself demonstrates low acute toxicity in animal studies, several of its derivatives are classified under the Globally Harmonized System (GHS) with specific warnings.[4] The precautionary principle dictates that in the absence of specific data for every analog, the most conservative hazard profile should be assumed for waste management purposes.
Table 1: GHS Hazard Profile for Representative Coumarin Derivatives
| Hazard Statement | GHS Code | Hazard Class | Associated Compounds | Source |
|---|---|---|---|---|
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | 7-hydroxy-3-phenyl-2H-chromen-2-one, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | [5][6] |
| Causes skin irritation | H315 | Skin Irritation (Category 2) | 7-hydroxy-3-phenyl-2H-chromen-2-one, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | [5][6] |
| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) | 7-hydroxy-3-phenyl-2H-chromen-2-one, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | [5][6] |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | 7-hydroxy-3-phenyl-2H-chromen-2-one, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one |[5][6] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of controls to protect laboratory workers from chemical hazards.[8][9] The hierarchy of controls must be applied before commencing any work that will generate waste.
-
Engineering Controls: When handling the solid (powder) form of these compounds, all weighing and transfers must be conducted within a certified chemical fume hood. This is a critical step to mitigate respiratory exposure, directly addressing the H335 hazard.[10]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling 7-Hydroxychroman-2-one and its waste:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact).
-
Body Protection: A standard laboratory coat.
-
All PPE used during handling should be considered potentially contaminated and disposed of accordingly.[11]
Part 3: Step-by-Step Waste Disposal Protocol
This protocol is designed to comply with EPA and OSHA regulations and ensures a secure "cradle-to-grave" management of the chemical waste.[2][9]
Step 1: Waste Stream Identification
Properly identify the physical form of the waste. This is crucial for correct segregation.
-
Solid Waste: Unused or expired pure compound, contaminated weigh boats, or paper.
-
Liquid Waste: Solutions containing the compound (e.g., in DMSO, ethanol, or aqueous buffers).
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.[8][11]
-
Contaminated Labware: Used pipette tips, tubes, and gloves.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Causality: Using incompatible containers can lead to chemical degradation of the container, resulting in dangerous leaks.[8]
-
Procedure:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE for most solvents).
-
The container must have a tight-fitting, leak-proof lid.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
Full chemical name(s) of the contents (no abbreviations).
-
The specific hazard(s) (e.g., "Irritant," "Toxic").
-
The date waste was first added (Accumulation Start Date).[11]
-
-
Step 3: Segregation and Accumulation
-
Causality: Improperly mixing chemical waste streams is one of the most significant risks in a laboratory, potentially causing violent reactions.[11] 7-Hydroxychroman-2-one waste should not be mixed with strong oxidizing agents, strong acids, or strong bases.
-
Procedure:
-
Collect 7-Hydroxychroman-2-one waste in its dedicated, labeled container.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.
-
Caption: Workflow for the compliant disposal of 7-Hydroxychroman-2-one waste.
Part 4: Spill Management Protocol
Even with meticulous planning, accidental spills can occur. A prepared response is essential.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
-
Control & Contain: Prevent the spill from spreading by creating a dam with an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Cleanup:
-
Wear the full PPE as described in Part 2.
-
For a solid spill, gently sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.[12]
-
For a liquid spill, cover with absorbent material, allow it to soak, and then scoop the material into the hazardous waste container.
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.
Part 5: Final Disposal and Regulatory Compliance
The final stage of disposal must be handled by professionals.
-
Licensed Vendor: Laboratory-generated hazardous waste must be collected, transported, and disposed of by a licensed hazardous waste management company.[11]
-
Lab Pack Service: For research institutions, this is often managed via a "lab pack" service, where a specialist segregates and packages various laboratory chemicals for transport according to Department of Transportation (DOT) regulations.[11]
-
Manifest System: All off-site transport of hazardous waste requires a manifest, a legal document that tracks the waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] This "cradle-to-grave" system ensures accountability and proper handling throughout the disposal chain.[2]
Caption: The hierarchy of controls applied to managing chemical hazards.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem Compound Summary for CID 5393176.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- National Center for Biotechnology Information. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem Compound Summary for CID 19905797.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.
- Ossila. (n.d.). Safety Data Sheet for 7-Fluoro-4-hydroxycoumarin.
- Cayman Chemical. (2025, August 12). Safety Data Sheet for 7-hydroxy Coumarin sulfate (potassium salt).
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Sigma-Aldrich. (2025, May 5). Safety Data Sheet for 6,7-Dihydroxycoumarin.
- Matrix Fine Chemicals. (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE | CAS 93-35-6.
- Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-25.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-.
- University of Eastern Finland. (n.d.). Toxicity of coumarin and 7-hydroxylation of coumarin derivative. UEF eRepo.
- Zinovieva, M. L., et al. (n.d.). Single and Repeat Dose Toxicity Study of 7-Hydroxycoumarin, Ethanol, and Their Mixture in Rats. David Publishing.
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A Researcher's Guide to the Safe Handling of 7-Hydroxychroman-2-one
This guide provides essential safety and handling protocols for 7-Hydroxychroman-2-one (CAS No. 5631-67-4), a heterocyclic compound utilized in various research and development applications. As direct and comprehensive toxicological data for this compound is limited, this document synthesizes available safety information with established best practices for handling similar chemical structures, ensuring a cautious and proactive approach to laboratory safety.
Understanding the Hazard Landscape
7-Hydroxychroman-2-one is classified with the GHS07 pictogram, indicating that it presents several moderate hazards. A thorough understanding of these risks is the foundation of a robust safety plan.
Primary Hazards:
-
Acute Oral Toxicity (Harmful if swallowed): H302
-
Skin Irritation (Causes skin irritation): H315
-
Eye Irritation (Causes serious eye irritation): H319
-
Respiratory Irritation (May cause respiratory irritation): H335
While a full toxicological profile has not been exhaustively determined, the available data necessitates treating this compound with a high degree of care to prevent accidental exposure.[1] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure risk. The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment based on the procedure being performed.
Core PPE Requirements
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum) | Nitrile provides a good barrier against incidental contact with solid chemicals and solutions. For prolonged handling or when using organic solvents to dissolve the compound, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[1] |
| Eye Protection | Safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. | Protects against accidental splashes of solutions or airborne particles of the solid compound reaching the eyes. Given the H319 classification (Causes serious eye irritation), this is a critical and non-negotiable requirement. |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. Use in a fume hood for weighing. | The H335 classification (May cause respiratory irritation) indicates that inhalation of the dust is a primary concern. All weighing and transfers of the solid compound should be performed in a certified chemical fume hood to control airborne particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter would be necessary, though this should be a secondary control measure. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
